(R)-4-Hydroxy-piperidin-2-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(4R)-4-hydroxypiperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c7-4-1-2-6-5(8)3-4/h4,7H,1-3H2,(H,6,8)/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRCAKTIAKXMBQF-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)CC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC(=O)C[C@@H]1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649691 | |
| Record name | (4R)-4-Hydroxypiperidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1051316-41-6 | |
| Record name | (4R)-4-Hydroxypiperidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-4-Hydroxy-piperidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(R)-4-Hydroxy-piperidin-2-one chemical properties
An In-depth Technical Guide on (R)-4-Hydroxy-piperidin-2-one
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of this compound. The content is tailored for researchers, scientists, and professionals involved in drug development and medicinal chemistry.
Core Chemical Properties
This compound is a chiral heterocyclic compound belonging to the piperidinone family. Its structure incorporates a hydroxyl group at the 4-position of a piperidin-2-one ring, conferring stereospecific properties that are of significant interest in the synthesis of complex molecules and pharmaceutical intermediates.
Physicochemical Data
Quantitative data for this compound and its corresponding racemate are summarized below. It is important to note that while specific experimental data for the (R)-enantiomer is limited in publicly accessible literature, computed properties and data for the racemic mixture provide valuable reference points.
| Property | Value | Reference |
| IUPAC Name | (4R)-4-hydroxypiperidin-2-one | |
| Synonyms | (R)-4-Hydroxypiperidin-2-one | |
| CAS Number | 1051316-41-6 | |
| Molecular Formula | C₅H₉NO₂ | [1] |
| Molecular Weight | 115.13 g/mol | [1] |
| Exact Mass | 115.063328530 Da | Computed by PubChem[1] |
| Topological Polar Surface Area | 49.3 Ų | Computed by Cactvs[1] |
| Hydrogen Bond Donor Count | 2 | Computed by Cactvs[1] |
| Hydrogen Bond Acceptor Count | 2 | Computed by Cactvs[1] |
| Rotatable Bond Count | 0 | Computed by Cactvs[1] |
Synthesis and Experimental Protocols
The synthesis of chiral 4-hydroxy-piperidin-2-one is a key step for its use as a building block. While specific protocols for the asymmetric synthesis of the (R)-enantiomer are proprietary or not widely published, a common method for producing the racemic mixture involves the reduction of a dione precursor.
Synthesis of Racemic 4-Hydroxy-2-piperidone
A representative experimental protocol for the synthesis of racemic 4-hydroxy-2-piperidone is the reduction of piperidine-2,4-dione using a chemical reducing agent.
Experimental Protocol:
-
Reaction Setup: A solution of piperidine-2,4-dione (1 g, 8.8 mmol) is prepared in methanol (25 mL) and cooled to 0°C in an ice bath.
-
Addition of Reducing Agent: Sodium borohydride (NaBH₄) (1 g, 26.55 mmol) is added slowly to the cooled solution.
-
Reaction: The reaction mixture is stirred at room temperature overnight.
-
Workup: The solvent is removed by distillation under reduced pressure.
-
Purification: The resulting residue is purified by silica gel column chromatography, using a mobile phase of dichloromethane/methanol (5:1, v/v).
-
Yield: This process affords 4-hydroxy-2-piperidone as a yellow solid with a reported yield of 87%.
This protocol is adapted from patent literature describing the synthesis of the racemic mixture.
General Synthesis Workflow
The following diagram illustrates the general workflow for the chemical reduction of piperidine-2,4-dione.
Biological Significance and Applications
The piperidinone scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. Derivatives of piperidin-4-one, a closely related structure, have demonstrated a broad range of pharmacological activities.
Known Activities of Piperidinone Derivatives
-
Antimicrobial Agents: Certain piperidin-4-one derivatives have shown significant in vitro antibacterial and antifungal activity.[2]
-
Antitumor Properties: The piperidin-4-one core is found in mimics of curcumin that exhibit antiproliferative properties against various cancer cell lines, including breast and pancreatic cancer.[3][4]
-
Analgesic Activity: The piperidine ring is a core component of many analgesics. Various synthetic derivatives of 4-hydroxypiperidine have been synthesized and screened for their pain-relief potential.[5]
-
Anti-inflammatory Effects: Some N-arylsulfonyl-3,5-bis(arylidene)-4-piperidones have been shown to possess anti-inflammatory properties by inhibiting inflammatory cytokines like IL-6 and TNF-α.[3]
The presence of a chiral center in this compound makes it a valuable building block for creating stereospecific drugs, potentially leading to improved efficacy and reduced off-target effects compared to racemic mixtures.
Role as a Synthetic Intermediate
This compound serves as a versatile synthetic intermediate. Its functional groups—a secondary amine (within the lactam), a hydroxyl group, and a carbonyl group—allow for a variety of chemical modifications, making it a key component in the synthesis of more complex pharmaceutical agents.
The logical relationship for its application in drug development can be visualized as follows:
References
- 1. 4-hydroxy-2-Piperidinone | C5H9NO2 | CID 11251988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemrevlett.com [chemrevlett.com]
- 3. caymanchem.com [caymanchem.com]
- 4. US3845062A - 4-hydroxy-piperidine derivatives and their preparation - Google Patents [patents.google.com]
- 5. 4-(4-Chlorophenyl)-4-hydroxypiperidine | C11H14ClNO | CID 38282 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Spectroscopic Data of (R)-4-Hydroxy-piperidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-4-Hydroxy-piperidin-2-one is a chiral heterocyclic compound of interest in medicinal chemistry and drug development due to its structural motifs present in various biologically active molecules. Spectroscopic analysis is crucial for the unambiguous identification and characterization of this molecule, ensuring its purity and stereochemical integrity. This guide provides an overview of the expected spectroscopic data and general experimental protocols for its acquisition.
Spectroscopic Data
The following tables summarize the expected spectroscopic data for 4-hydroxypiperidin-2-one. Note that in a chiral environment (e.g., with a chiral shift reagent), the signals for the (R) and (S) enantiomers would be distinct.
Table 1: Nuclear Magnetic Resonance (NMR) Data
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ¹H NMR | ~7.0-8.0 | br s | - | NH |
| ~4.0-4.2 | m | - | CH-OH | |
| ~3.2-3.4 | m | - | CH₂-NH | |
| ~2.3-2.5 | m | - | CH₂-C=O | |
| ~1.8-2.0 | m | - | CH₂-CH(OH) | |
| ¹³C NMR | ~175 | s | - | C=O (C2) |
| ~65 | s | - | C-OH (C4) | |
| ~45 | s | - | CH₂-NH (C6) | |
| ~35 | s | - | CH₂-C=O (C3) | |
| ~30 | s | - | CH₂-CH(OH) (C5) |
Table 2: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | O-H stretch (hydroxyl), N-H stretch (amide) |
| 2950-2850 | Medium | C-H stretch (aliphatic) |
| ~1650 | Strong | C=O stretch (amide I) |
| ~1550 | Medium | N-H bend (amide II) |
| ~1100 | Medium | C-O stretch (secondary alcohol) |
Table 3: Mass Spectrometry (MS) Data
| Technique | m/z Value | Interpretation |
| Electrospray Ionization (ESI) | 116.06 | [M+H]⁺ |
| 138.04 | [M+Na]⁺ | |
| 114.05 | [M-H]⁻ |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and stereochemistry of the compound.
Instrumentation: A 400 MHz or higher field NMR spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the specific sample.
-
Acquire a standard one-dimensional ¹H NMR spectrum using a pulse program such as 'zg30'.
-
Set the spectral width to cover the range of 0-12 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and determine the chemical shifts and coupling constants.
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum using a pulse program like 'zgpg30'.
-
Set the spectral width to cover the range of 0-200 ppm.
-
A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact.
-
Collect the spectrum.
Data Acquisition:
-
Record the spectrum over a range of 4000-400 cm⁻¹.
-
Perform a background scan prior to the sample scan.
-
Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.
-
Identify the characteristic absorption bands corresponding to the functional groups.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Instrumentation: A mass spectrometer with an Electrospray Ionization (ESI) source.
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
The solution may be directly infused into the mass spectrometer or injected via a liquid chromatography system.
Data Acquisition:
-
Operate the ESI source in both positive and negative ion modes.
-
Set the mass analyzer to scan a relevant m/z range (e.g., 50-500).
-
Observe the molecular ion peak ([M+H]⁺, [M+Na]⁺, or [M-H]⁻) to confirm the molecular weight.
-
If necessary, perform tandem mass spectrometry (MS/MS) to obtain fragmentation data for structural elucidation.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and spectroscopic analysis of a chiral compound like this compound.
Caption: Workflow for Synthesis and Spectroscopic Analysis.
In-Depth Technical Guide: (R)-4-Hydroxy-piperidin-2-one
CAS Number: 1051316-41-6
This technical guide provides a comprehensive overview of (R)-4-Hydroxy-piperidin-2-one, a chiral heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. This document details its physicochemical properties, synthesis methodologies, and potential applications in the pharmaceutical industry.
Physicochemical Properties
This compound is a chiral building block with the molecular formula C₅H₉NO₂ and a molecular weight of 115.13 g/mol . While specific experimental data for the (R)-enantiomer is not widely published, the properties of the racemic mixture, 4-hydroxy-2-piperidinone (CAS Number: 476014-76-3), provide a useful reference.
| Property | Value (for racemic 4-hydroxy-2-piperidinone) | Reference |
| Molecular Formula | C₅H₉NO₂ | [1] |
| Molecular Weight | 115.13 g/mol | [1] |
| IUPAC Name | 4-hydroxypiperidin-2-one | [1] |
| Synonyms | 4-Hydroxy-2-piperidone | [1] |
| Physical State | Solid (predicted) | |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Not reported |
Synthesis of this compound
The enantioselective synthesis of this compound is crucial for its application in the development of chiral drugs. Several synthetic strategies have been developed for the preparation of chiral 4-hydroxypiperidin-2-ones, primarily focusing on diastereoselective and enzymatic resolution methods.
Diastereoselective Synthesis via Cu(I)-Catalyzed Reductive Aldol Cyclization
A highly diastereoselective method for preparing 4-hydroxypiperidin-2-ones involves a Cu(I)-catalyzed reductive aldol cyclization of α,β-unsaturated amides with ketones.[2][3] This approach can be adapted for enantioselective synthesis when combined with proline-catalyzed asymmetric Mannich reactions, yielding highly functionalized piperidin-2-ones.[2][3]
Experimental Protocol: General Procedure for Cu(I)-Catalyzed Reductive Aldol Cyclization
To be adapted from the general method described by Lam et al.
-
To a solution of the α,β-unsaturated amide in a suitable solvent (e.g., THF), add the ketone.
-
Introduce a Cu(I) catalyst, such as [CuH(PPh₃)]₆ (Stryker's reagent).
-
The reaction is stirred under an inert atmosphere at a controlled temperature until completion, monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched, and the product is isolated and purified using standard chromatographic techniques.
Chemo-enzymatic Synthesis via Lipase-Catalyzed Resolution
Enzymatic resolution is a powerful tool for obtaining enantiomerically pure compounds. Lipases, such as Candida antarctica lipase B (CAL-B), are effective in the kinetic resolution of racemic piperidinone derivatives.[4] This method can be applied to a racemic mixture of 4-hydroxy-piperidin-2-one to selectively acylate one enantiomer, allowing for the separation of the (R) and (S) forms.[4][5]
Experimental Protocol: General Procedure for Lipase-Catalyzed Kinetic Resolution
-
A racemic mixture of N-protected 4-hydroxy-piperidin-2-one is dissolved in an appropriate organic solvent (e.g., toluene, THF).
-
An acyl donor (e.g., vinyl acetate) and a lipase (e.g., Novozym 435, immobilized CAL-B) are added to the solution.[5]
-
The reaction mixture is incubated at a controlled temperature, and the progress of the resolution is monitored by chiral HPLC.
-
The reaction is stopped at approximately 50% conversion.
-
The acylated enantiomer and the unreacted enantiomer are separated by column chromatography.
-
The protecting group and the acyl group are subsequently removed to yield the enantiopure this compound.
References
- 1. 4-hydroxy-2-Piperidinone | C5H9NO2 | CID 11251988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Diastereoselective synthesis of 4-hydroxypiperidin-2-ones via Cu(I)-catalyzed reductive aldol cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution [mdpi.com]
- 5. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
The Rising Therapeutic Potential of 4-Hydroxypiperidin-2-one Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-hydroxypiperidin-2-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth analysis of the synthesis, biological evaluation, and mechanisms of action of these promising derivatives, with a focus on their anticancer, antiviral, and neuroprotective properties. This document is intended to serve as a comprehensive resource for researchers and drug development professionals in the field.
Anticancer Activity
Derivatives of 4-hydroxypiperidin-2-one have shown significant potential as anticancer agents, exhibiting cytotoxicity against various cancer cell lines. The primary mechanism of action often involves the induction of apoptosis and cell cycle arrest.
Quantitative Anticancer Data
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Piperidine | Compound P1 | MCF-7 (Breast) | 15.94 | [1] |
| HCT116 (Colon) | 22.12 | [1] | ||
| NCI-H460 (Lung) | 18.50 | [1] | ||
| Compound P2 | MCF-7 (Breast) | 24.68 | [1] | |
| HCT116 (Colon) | 31.45 | [1] | ||
| NCI-H460 (Lung) | 28.76 | [1] | ||
| Furfurylidene 4-piperidone | Compound 2a | EAC in mice | - | [2] |
| Compound 2d | Molt-4 (Leukemia) | Significant | [2] | |
| EAC in mice | - | [2] | ||
| Compound 3d | Molt-4 (Leukemia) | Significant | [2] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[1]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the 4-hydroxypiperidin-2-one derivatives and incubated for another 48 hours.[1]
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[1]
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of drug that inhibits cell growth by 50%, is calculated from the dose-response curves.[1]
MTT Assay Workflow for determining cytotoxicity.
Antiviral Activity
The piperidine scaffold is a key component in various antiviral drugs.[3] Derivatives of 4-hydroxypiperidin-2-one have been investigated for their potential to inhibit the replication of a range of viruses, including influenza and coronaviruses.
Quantitative Antiviral Data
| Compound | Virus | Cell Line | Activity | Reference |
| 1,4,4-trisubstituted piperidines | Human coronavirus 229E | - | Micromolar activity | [4] |
| SARS-CoV-2 | - | Micromolar activity | [4] | |
| N-(4-hydroxyphenyl) retinamide (4-HPR) | Zika virus (ZIKV) | Mammalian cells | Potent inhibition | [5] |
| Dengue virus 2 (DV2) | - | Inhibition | [5] |
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method for determining the concentration of an antiviral compound that reduces the formation of viral plaques by 50% (IC50).
-
Cell Seeding: Confluent monolayers of host cells are prepared in 6-well plates.
-
Virus Infection: Cells are infected with a known dilution of the virus for 1-2 hours.
-
Compound Treatment: The virus inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the test compound and a gelling agent (e.g., agarose).
-
Incubation: The plates are incubated for a period that allows for plaque formation (typically 2-4 days).
-
Plaque Visualization: The cell monolayer is stained with a vital stain (e.g., crystal violet), and the plaques are counted.
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of plaque reduction against the compound concentration.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and anticancer evaluation of furfurylidene 4-piperidone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiviral activity of N-(4-hydroxyphenyl) retinamide (4-HPR) against Zika virus - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Screening of Piperidine Analogs: A Technical Guide
This technical guide is intended for researchers, scientists, and drug development professionals. It details the pharmacological screening of 4-hydroxypiperidine and piperidin-4-one analogs, presenting quantitative data, experimental protocols, and diagrammatic representations of relevant pathways and workflows.
Introduction to Piperidine Derivatives in Drug Discovery
The piperidine ring is a fundamental heterocyclic motif present in a wide array of pharmaceuticals and natural alkaloids.[1] Its derivatives are key components in over twenty classes of drugs, highlighting their significance in medicinal chemistry.[2] Specifically, piperidin-4-one and 4-hydroxypiperidine scaffolds serve as versatile intermediates for the synthesis of compounds with diverse pharmacological activities, including anticancer, antimicrobial, analgesic, and anti-inflammatory properties.[2][3][4] The ability to readily modify the piperidine nucleus allows for the fine-tuning of physicochemical properties and biological activities to achieve desired therapeutic effects.[3]
Quantitative Data on Pharmacological Screening
The following tables summarize the quantitative data from various pharmacological screenings of 4-hydroxypiperidine and piperidin-4-one analogs.
Table 1: Analgesic Activity of 4-Hydroxypiperidine Derivatives
| Compound | Assay | Organism | Efficacy | Reference |
| Halogenated phenacyl derivatives of 4-hydroxypiperidine | Acetic acid-induced writhing | Mice | Showed more or less protection | [5] |
| Substituted phenacyl derivatives of 4-hydroxypiperidine | Tail flick test | Mice | Inactive | [5] |
Table 2: Antimicrobial Activity of Piperidin-4-one Derivatives
| Compound Class | Activity | Method | Key Findings | Reference |
| 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives | Antibacterial and Antifungal | In vitro screening | Some compounds exhibited significant antimicrobial activity compared to ampicillin and terbinafine. | [4] |
| N1,N3-substituted 1-piperidin-4-yl-1,3-dihydro-2H-benzimidazol-2-ones | Antibacterial | Disc diffusion method | Susceptibility of various bacterial cultures tested. |
Table 3: Anticancer and Other Activities of Piperidin-4-one Analogs
| Compound Class | Activity | Cell Lines | Key Findings | Reference |
| 3,5-Bis(ylidene)-4-piperidone derivatives | Antiproliferative | HCT116 (colon), MCF7 (breast), A431 (skin) | Higher efficacy than 5-fluorouracil. | [6] |
| 3,5-Bis(4-hydroxyarylidene)-4-piperidones | Antiproliferative | Molt 4/C8, CEM (T-lymphocyte), L1210 (murine leukemia) | Higher efficacies than melphalan; apoptosis inducers. | [6] |
| N-acyl-3,5-bis(ylidene)-4-piperidones | Anti-plasmodial | Plasmodium falciparum D6 and C235 | Potent inhibitory properties. | [6] |
| N-arylsulfonyl-3,5-bis(arylidene)-4-piperidones | Anti-inflammatory | RAW264.7 cells | Inhibition of IL-6 and TNF-α. | [6] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and further research.
Acetic Acid-Induced Writhing Test for Analgesic Activity
This protocol is adapted from studies on 4-hydroxypiperidine derivatives.[5]
-
Animal Model: Male albino mice are used.
-
Grouping: Animals are divided into control and test groups.
-
Drug Administration: The test compounds (e.g., halogenated phenacyl derivatives of 4-hydroxypiperidine) are administered intraperitoneally at a specific dose. The control group receives the vehicle.
-
Induction of Writhing: After a set period (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally to induce writhing.
-
Observation: The number of writhes (a wave of contraction of the abdominal muscles followed by stretching of the hind limbs) is counted for a defined period (e.g., 20 minutes) starting 5 minutes after the acetic acid injection.
-
Data Analysis: The percentage of protection against writhing is calculated for the test groups compared to the control group.
In Vitro Antibacterial Susceptibility Testing (Disc Diffusion Method)
This protocol is based on the screening of N1,N3-substituted 1-piperidin-4-yl-1,3-dihydro-2H-benzimidazol-2-one analogs.
-
Media Preparation: Nutrient agar media is prepared and sterilized.
-
Inoculation: The agar plates are uniformly inoculated with the test bacterial culture.
-
Disc Application: Sterile paper discs impregnated with known concentrations of the test compounds are placed on the surface of the inoculated agar plates. A standard antibiotic disc and a solvent control disc are also included.
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
Measurement: The diameter of the zone of inhibition around each disc is measured in millimeters.
-
Interpretation: The size of the inhibition zone indicates the susceptibility of the bacteria to the test compound.
MTT Assay for Antiproliferative Activity
This protocol is commonly used for screening anticancer compounds, such as the 3,5-bis(ylidene)-4-piperidone derivatives.[6]
-
Cell Seeding: Cancer cells (e.g., MCF7, HCT116) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value (concentration of the compound that inhibits 50% of cell growth) is determined.
Signaling Pathways and Experimental Workflows
Visual representations of biological pathways and experimental procedures aid in understanding the mechanisms of action and research design.
General Workflow for Pharmacological Screening
The following diagram illustrates a typical workflow for the synthesis and pharmacological screening of novel piperidine analogs.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijnrd.org [ijnrd.org]
- 3. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]
In-depth Technical Guide on (R)-4-Hydroxy-piperidin-2-one: A Review of Publicly Available Data
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document summarizes the publicly available information regarding (R)-4-Hydroxy-piperidin-2-one. Extensive searches for specific mechanism of action studies, quantitative biological data, and detailed experimental protocols for this particular compound did not yield specific results. The information presented herein is based on data for structurally related piperidine derivatives and general chemical information. It is crucial to note that the biological activities of related compounds may not be representative of this compound.
Introduction to this compound
This compound is a chiral organic compound belonging to the piperidine class of heterocyclic compounds.[1] Piperidine and its derivatives are significant scaffolds in medicinal chemistry, appearing in numerous pharmaceuticals and natural alkaloids.[2] The piperidin-4-one core, a related structure, is a versatile intermediate for synthesizing compounds with a wide range of pharmacological activities, including anticancer and anti-HIV properties.[3]
Chemical and Physical Properties:
| Property | Value | Source |
| Molecular Formula | C5H9NO2 | [1][4] |
| Molecular Weight | 115.13 g/mol | [1][4] |
| CAS Number | 1051316-41-6 | [1] |
| IUPAC Name | (4R)-4-hydroxypiperidin-2-one | [1] |
Potential, but Unconfirmed, Mechanisms of Action Based on Related Piperidine Structures
While no specific mechanism of action has been published for this compound, the broader class of piperidine-containing molecules exhibits diverse biological activities. These are presented here for contextual understanding and to guide potential future research on this specific molecule. It is imperative to reiterate that these mechanisms are not confirmed for this compound.
2.1. Anticancer and Anti-inflammatory Activity:
Certain 3,5-bis(ylidene)-4-piperidone derivatives, which share the piperidone core, have been investigated as curcumin mimics. These compounds have demonstrated antiproliferative properties against various cancer cell lines.[5] The proposed mechanisms for these related compounds include:
-
Inhibition of Topoisomerase IIα: This enzyme is critical for DNA replication, and its inhibition can lead to cancer cell death.[5]
-
Modulation of NF-κB Signaling: The NF-κB pathway is a key regulator of inflammation and cell survival. Inhibition of this pathway can reduce inflammation and induce apoptosis in cancer cells.[5]
-
Induction of Apoptosis: Some piperidone derivatives have been shown to cause programmed cell death in cancer cells.[5]
Workflow for Investigating Anti-inflammatory and Anticancer Effects:
References
- 1. This compound - CAS:1051316-41-6 - Sunway Pharm Ltd [3wpharm.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-hydroxy-2-Piperidinone | C5H9NO2 | CID 11251988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]
(R)-4-Hydroxy-piperidin-2-one: A Technical Guide to Potential Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the potential therapeutic applications of (R)-4-Hydroxy-piperidin-2-one. It is important to note that, as of the latest literature review, direct experimental data, including preclinical and clinical studies, specifically on this compound is limited. The information presented herein is largely extrapolated from research on structurally related piperidine, 4-hydroxypiperidine, and piperidinone derivatives. This guide is intended to serve as a foundational resource to stimulate and inform future research into this specific molecule.
Introduction
The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products, conferring favorable pharmacokinetic properties and serving as a versatile template for drug design.[1] Within this class, 4-hydroxy-piperidin-2-one represents a chiral building block with significant potential for the development of novel therapeutics. The presence of a hydroxyl group and a lactam moiety offers opportunities for diverse chemical modifications and interactions with biological targets. This technical guide consolidates the current understanding of related piperidinone derivatives to project the potential therapeutic avenues for this compound.
Potential Therapeutic Applications
Based on the pharmacological activities of structurally similar compounds, this compound could be investigated for the following therapeutic applications:
Analgesic Activity
Derivatives of 4-hydroxypiperidine have shown significant promise as analgesics.[2][3] The piperidine nucleus is a core component of morphine, a potent opioid analgesic.[4] Research on various substituted 4-hydroxypiperidine derivatives has demonstrated their potential to modulate pain pathways.
Table 1: Analgesic Activity of Selected 4-Hydroxypiperidine Derivatives
| Compound | Animal Model | Assay | Dose | Analgesic Effect | Reference |
| Substituted phenacyl derivatives of 4-hydroxypiperidine | Mice | Acetic acid-induced writhing | Not specified | Protection against writhing | [3] |
| 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives | Male Wistar rats | Tail flick test | 50 mg/kg (i.m.) | Significant analgesic activity | [2][5] |
| 4-(1-pyrrolidinyl) piperidine analogs | Not specified | Tail immersion method | 50 mg/kg | Significant to highly significant analgesic activity | [3] |
| 4-(4'-bromophenyl)-4-piperidinol derivatives | Not specified | Not specified | Not specified | Highly significant analgesic effect | [6] |
Anticancer Activity
The piperidin-4-one scaffold is recognized as a versatile intermediate for synthesizing compounds with anticancer properties.[7] Various derivatives have been shown to exhibit cytotoxicity against a range of cancer cell lines.
Table 2: Anticancer Activity of Selected Piperidinone Derivatives
| Compound | Cancer Cell Line(s) | Assay | Key Findings | Reference |
| 1-dichloroacetyl-3,5-bis(3,4-difluorobenzylidene)-4-piperidone (2608) | Breast, pancreatic, leukemia, lymphoma, colon | Cytotoxicity assay | CC50 in the low micromolar to nanomolar range; induced apoptosis | [7] |
| 1-dichloroacetyl-3,5-bis(3,4-dichlorobenzylidene)-4-piperidone (2610) | Breast, pancreatic, leukemia, lymphoma, colon | Cytotoxicity assay | CC50 in the low micromolar to nanomolar range; induced apoptosis | [7] |
Neuroprotective and Neurological Applications
Certain 4-hydroxypiperidine derivatives have been identified as potent and selective antagonists of the NR1/2B NMDA receptor, suggesting potential applications in treating neurological disorders.
Experimental Protocols
The following protocols are generalized from methodologies used for the synthesis and evaluation of related piperidine derivatives and can be adapted for the study of this compound.
Synthesis of 4-Hydroxypiperidin-2-ones
A diastereoselective synthesis of 4-hydroxypiperidin-2-ones can be achieved via a Cu(I)-catalyzed reductive aldol cyclization of α,β-unsaturated amides with ketones.[8] For the synthesis of chiral compounds, this can be combined with proline-catalyzed asymmetric Mannich reactions.[8]
General Procedure for Reductive Aldol Cyclization:
-
To a solution of the α,β-unsaturated amide and ketone in a suitable solvent (e.g., THF), add a Cu(I) catalyst (e.g., Cu(OTf)₂·C₆H₆) and a silane reducing agent.
-
Stir the reaction mixture at room temperature until completion, as monitored by TLC.
-
Quench the reaction and purify the product by column chromatography to yield the 4-hydroxypiperidin-2-one.
In Vitro Pharmacological Evaluation
3.2.1 Radioligand Binding Assays
These assays are used to determine the binding affinity of a compound to a specific receptor.
Protocol for Sigma-1 Receptor Binding Assay: [9]
-
Prepare membrane homogenates from a suitable cell line expressing the sigma-1 receptor.
-
Incubate the membrane preparation with a radioligand (e.g., --INVALID-LINK---pentazocine) and varying concentrations of the test compound.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Calculate the Ki value from the IC50 value determined from the competition binding curve.
3.2.2 Functional Assays
Functional assays measure the biological effect of a compound on its target.
Protocol for GABA Uptake Assay: [10]
-
Use cells stably expressing the GABA transporter 1 (GAT1).
-
Incubate the cells with the test compound at various concentrations.
-
Initiate GABA uptake by adding a mixture of unlabeled GABA and [³H]GABA.
-
After a short incubation period, terminate the uptake by washing with ice-cold buffer.
-
Lyse the cells and measure the radioactivity to determine the amount of [³H]GABA taken up.
-
Calculate the IC50 value for the inhibition of GABA uptake.
In Vivo Pharmacological Evaluation
3.3.1 Analgesic Activity Assessment
-
Acclimatize male Wistar rats to the testing environment.
-
Administer the test compound intramuscularly at a dose of 50 mg/kg body weight.
-
At predetermined time intervals, apply a thermal stimulus to the tail of the rat.
-
Measure the latency for the rat to flick its tail away from the heat source.
-
An increase in tail-flick latency indicates an analgesic effect.
Acetic Acid-Induced Writhing Test: [3]
-
Administer the test compound to mice.
-
After a set period, inject a solution of acetic acid intraperitoneally to induce writhing.
-
Count the number of writhes over a specified time period.
-
A reduction in the number of writhes compared to a control group indicates analgesic activity.
Signaling Pathways and Mechanisms of Action
The potential therapeutic effects of this compound are likely mediated through various signaling pathways, depending on the specific biological target. Based on the activities of related compounds, the following pathways are of interest.
Opioid Receptor Signaling (Potential Analgesic Pathway)
Many piperidine-based analgesics exert their effects by acting as agonists at opioid receptors, particularly the μ-opioid receptor (MOR).
Caption: Potential Opioid Receptor Signaling Pathway for Analgesia.
Intrinsic Apoptotic Pathway (Potential Anticancer Mechanism)
Some piperidinone derivatives have been shown to induce apoptosis in cancer cells, a key mechanism for anticancer drugs.
Caption: Potential Intrinsic Apoptotic Pathway for Anticancer Activity.
General Experimental Workflow for In Vivo Studies
A systematic approach is crucial for evaluating the in vivo efficacy and safety of a new chemical entity.
Caption: General Experimental Workflow for In Vivo Pharmacological Testing.
Conclusion and Future Directions
While direct experimental evidence for the therapeutic applications of this compound is currently lacking, the extensive research on structurally related piperidine and piperidinone derivatives provides a strong rationale for its investigation as a potential therapeutic agent. The core scaffold suggests promising avenues in analgesia, oncology, and neurology.
Future research should focus on:
-
Chiral Synthesis: Development of an efficient and scalable stereoselective synthesis for this compound.
-
In Vitro Screening: A broad-based in vitro screening campaign to identify its primary biological targets.
-
In Vivo Efficacy Studies: Evaluation in relevant animal models based on the in vitro findings.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to optimize potency, selectivity, and pharmacokinetic properties.
This technical guide serves as a starting point to unlock the therapeutic potential of this compound, a promising yet underexplored molecule in medicinal chemistry.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. squ.elsevierpure.com [squ.elsevierpure.com]
- 6. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Two novel piperidones induce apoptosis and antiproliferative effects on human prostate and lymphoma cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diastereoselective synthesis of 4-hydroxypiperidin-2-ones via Cu(I)-catalyzed reductive aldol cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Chiral 4-Hydroxypiperidin-2-ones: A Comprehensive Review of Synthesis and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
The chiral 4-hydroxypiperidin-2-one scaffold is a privileged structural motif found in a variety of natural products and pharmacologically active compounds. Its inherent chirality and the presence of multiple functional groups make it an attractive building block for the development of novel therapeutics. This technical guide provides an in-depth review of the key synthetic strategies for accessing enantioenriched 4-hydroxypiperidin-2-ones, detailed experimental protocols for seminal reactions, a summary of their biological activities, and visual representations of synthetic and biological pathways.
Synthetic Strategies for Chiral 4-Hydroxypiperidin-2-ones
The asymmetric synthesis of 4-hydroxypiperidin-2-ones has been a significant focus of chemical research, leading to the development of several elegant and efficient methodologies. These strategies can be broadly categorized into diastereoselective and enantioselective approaches.
Diastereoselective Synthesis: Cu(I)-Catalyzed Reductive Aldol Cyclization
A highly effective method for the diastereoselective synthesis of 4-hydroxypiperidin-2-ones involves a Cu(I)-catalyzed reductive aldol cyclization of α,β-unsaturated amides with ketones.[1][2] This approach allows for the construction of the piperidinone core with excellent control over the relative stereochemistry.
Table 1: Diastereoselective Synthesis of 4-Hydroxypiperidin-2-ones via Cu(I)-Catalyzed Reductive Aldol Cyclization
| Entry | α,β-Unsaturated Amide | Ketone | Diastereomeric Ratio (dr) | Yield (%) |
| 1 | N-cinnamoyl-2-oxazolidinone | Acetone | >95:5 | 85 |
| 2 | N-crotonoyl-2-oxazolidinone | Acetone | 90:10 | 78 |
| 3 | N-cinnamoyl-2-oxazolidinone | Cyclohexanone | >95:5 | 82 |
Data compiled from representative examples in the literature. Actual results may vary based on specific substrates and reaction conditions.
Enantioselective Synthesis
Enantioselective methods provide direct access to specific enantiomers of 4-hydroxypiperidin-2-ones, which is crucial for pharmacological studies. Key strategies include proline-catalyzed asymmetric Mannich reactions and enzymatic kinetic resolutions.
Proline-Catalyzed Asymmetric Mannich Reaction
The use of organocatalysts, particularly L-proline, has emerged as a powerful tool for the enantioselective synthesis of piperidine derivatives.[3] The proline-catalyzed asymmetric Mannich reaction of aldehydes, amines, and ketones can be coupled with a subsequent cyclization to afford chiral piperidinones with high enantiomeric excess.
Table 2: Enantioselective Synthesis of Piperidinone Precursors via Proline-Catalyzed Mannich Reaction
| Entry | Aldehyde | Amine | Ketone | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) | Yield (%) |
| 1 | Isovaleraldehyde | p-Anisidine | Acetone | 95:5 | 98 | 75 |
| 2 | Benzaldehyde | p-Anisidine | Acetone | 90:10 | 95 | 80 |
| 3 | Propionaldehyde | p-Anisidine | Cyclohexanone | 92:8 | 97 | 72 |
Data represents typical results for the initial Mannich addition product, which is then cyclized to the corresponding piperidinone.
Transition-Metal-Free Dual C-H Oxidation and Enzymatic Resolution
A chemoenzymatic approach offers a green and efficient route to enantioenriched 4-hydroxypiperidin-2-ones. This method involves a transition-metal-free dual C-H oxidation of a substituted piperidine, followed by an enzymatic kinetic resolution of the resulting racemic product using an immobilized lipase such as Candida antarctica lipase B (CAL-B).
Table 3: Enzymatic Resolution of Racemic 4-Acetoxypiperidin-2-ones
| Entry | Substrate | Enzyme | Enantiomeric Excess (ee) of Alcohol (%) | Enantiomeric Excess (ee) of Acetate (%) | Conversion (%) |
| 1 | rac-1-benzyl-4-acetoxypiperidin-2-one | CAL-B | >99 | 98 | 50 |
| 2 | rac-1-allyl-4-acetoxypiperidin-2-one | CAL-B | 99 | 97 | 49 |
| 3 | rac-1-methyl-4-acetoxypiperidin-2-one | CAL-B | 98 | 96 | 51 |
Data is illustrative of the enzymatic resolution step.
Experimental Protocols
General Procedure for Cu(I)-Catalyzed Diastereoselective Reductive Aldol Cyclization
To a solution of the α,β-unsaturated N-acyloxazolidinone (1.0 equiv) and ketone (2.0 equiv) in dry THF (0.1 M) at -78 °C under an argon atmosphere is added Stryker's reagent [((PPh₃)CuH)₆] (0.05 equiv). The reaction mixture is stirred at -78 °C for 4 hours and then allowed to warm to room temperature overnight. The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired 4-hydroxypiperidin-2-one.
General Procedure for Proline-Catalyzed Asymmetric Mannich Reaction
In a vial, the aldehyde (1.0 equiv), amine (1.1 equiv), and ketone (2.0 equiv) are dissolved in DMSO (0.5 M). L-proline (0.2 equiv) is added, and the mixture is stirred at room temperature for 24-48 hours. Upon completion (monitored by TLC), the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is then typically subjected to a separate cyclization step, often under basic or acidic conditions, to yield the chiral piperidinone.
General Procedure for Enzymatic Kinetic Resolution using CAL-B
To a solution of the racemic 4-acetoxy-N-substituted-piperidin-2-one (1.0 equiv) in a suitable organic solvent (e.g., MTBE) is added immobilized Candida antarctica lipase B (CAL-B) (typically 10-50 mg/mmol of substrate) and water (1.0-2.0 equiv). The suspension is shaken at a controlled temperature (e.g., 30-40 °C) and the reaction progress is monitored by chiral HPLC. Once approximately 50% conversion is reached, the enzyme is filtered off and washed with the solvent. The filtrate is concentrated, and the resulting mixture of the enantioenriched alcohol and the remaining acetate is separated by column chromatography.
Biological Activities
Chiral 4-hydroxypiperidin-2-one derivatives have shown a wide range of biological activities, making them valuable scaffolds in drug discovery.
Table 4: Reported Biological Activities of Chiral 4-Hydroxypiperidin-2-one Analogues
| Compound Class | Biological Target/Activity | Reported Potency (IC₅₀/Kᵢ) | Reference |
| Substituted N-benzyl-4-hydroxypiperidin-2-ones | Sigma (σ) Receptor Ligands | Kᵢ = 10-100 nM | [4] |
| 3,4,5-Trihydroxypiperidines (related structures) | Glycosidase Inhibition | IC₅₀ in the µM range | [5][6] |
| Functionalized piperidines | Antiviral, Immunosuppressant, Antibacterial | Varied | [6] |
The diverse biological profiles highlight the potential of this scaffold for developing treatments for neurological disorders, viral infections, and bacterial diseases.
Visualizations
Synthetic Workflow: Chemoenzymatic Synthesis of Chiral 4-Hydroxypiperidin-2-ones
Caption: Chemoenzymatic synthesis workflow.
Signaling Pathway: Hypothetical Pathway for a 4-Hydroxypiperidin-2-one Derivative
Caption: Hypothetical GPCR signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Diastereoselective synthesis of 4-hydroxypiperidin-2-ones via Cu(I)-catalyzed reductive aldol cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. daneshyari.com [daneshyari.com]
- 4. (+)-Methyl (1R,2S)-2-{[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]methyl}-1-phenylcyclopropanecarboxylate [(+)-MR200] Derivatives as Potent and Selective Sigma Receptor Ligands: Stereochemistry and Pharmacological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biological activities of 3,4,5-trihydroxypiperidines and their N- and O-derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Stability and Degradation of (R)-4-Hydroxy-piperidin-2-one
Introduction
This compound is a chiral cyclic amide, a delta-lactam, that serves as a valuable building block in the synthesis of various pharmaceutical agents. The presence of a hydroxyl group and a lactam functionality makes its stability a critical parameter during drug development, manufacturing, and storage. Understanding the degradation pathways and the factors influencing the stability of this molecule is paramount for ensuring the safety, efficacy, and shelf-life of any drug product containing this moiety.
This technical guide provides a comprehensive overview of the potential stability challenges and degradation pathways of this compound. It outlines detailed experimental protocols for conducting forced degradation studies, as recommended by regulatory bodies like the International Council for Harmonisation (ICH), and for developing stability-indicating analytical methods.
Predicted Degradation Pathways
The chemical structure of this compound, featuring a secondary alcohol and a cyclic amide (lactam), suggests several potential degradation pathways. The primary routes of degradation are predicted to be hydrolysis and oxidation. Thermal and photolytic degradation are also possible under specific stress conditions.
Hydrolytic Degradation
The lactam ring is susceptible to hydrolysis under both acidic and basic conditions. This is often the most common degradation pathway for lactam-containing molecules.[1][2]
-
Acid-Catalyzed Hydrolysis: In the presence of an acid, the carbonyl oxygen of the lactam is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the opening of the lactam ring to form (R)-4-amino-5-hydroxyhexanoic acid.
-
Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent ring-opening yields the salt of (R)-4-amino-5-hydroxyhexanoic acid.
Oxidative Degradation
Oxidative stress is another significant degradation pathway for this compound, primarily due to the presence of the secondary hydroxyl group. Amides can also undergo oxidative degradation, though this is generally less facile than hydrolysis.[3][4]
-
Oxidation of the Hydroxyl Group: The secondary alcohol at the C4 position can be oxidized to a ketone, forming (R)-4-oxo-piperidin-2-one. Common laboratory and pharmaceutical oxidants like hydrogen peroxide can facilitate this transformation.
-
Oxidative Cleavage: More aggressive oxidative conditions could potentially lead to the cleavage of the piperidinone ring.[4]
dot
Caption: Predicted primary degradation pathways for this compound.
Experimental Protocols for Forced Degradation Studies
Forced degradation, or stress testing, is essential to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of analytical methods.[5][6] The following protocols are based on ICH guidelines (Q1A) and common industry practices.[1][2]
General Setup
-
Concentration: Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water, methanol, or a mixture).
-
Control Sample: A sample protected from stress conditions (e.g., stored at 2-8°C in the dark) should be analyzed alongside the stressed samples.
-
Target Degradation: The stress conditions should be adjusted to achieve a target degradation of 5-20% of the parent compound to ensure that the primary degradation products are formed without excessive secondary degradation.
Hydrolytic Conditions
-
Acid Hydrolysis:
-
Reagent: 0.1 M Hydrochloric Acid (HCl).
-
Procedure: Add the stock solution of the compound to the HCl solution.
-
Conditions: Heat the solution at 60°C.
-
Time Points: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Quenching: Neutralize the aliquots with an equivalent amount of 0.1 M Sodium Hydroxide (NaOH) before analysis.
-
-
Base Hydrolysis:
-
Reagent: 0.1 M Sodium Hydroxide (NaOH).
-
Procedure: Add the stock solution of the compound to the NaOH solution.
-
Conditions: Store at room temperature (25°C).
-
Time Points: Withdraw aliquots at 0, 1, 2, 4, and 8 hours.
-
Quenching: Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.
-
-
Neutral Hydrolysis:
-
Reagent: Purified Water (pH ~7).
-
Procedure: Dissolve the compound in water.
-
Conditions: Heat the solution at 60°C.
-
Time Points: Withdraw aliquots at intervals up to 72 hours.
-
Quenching: No quenching is typically required.
-
Oxidative Conditions
-
Reagent: 3% Hydrogen Peroxide (H₂O₂).
-
Procedure: Add the stock solution of the compound to the H₂O₂ solution.
-
Conditions: Store at room temperature (25°C) and protected from light.
-
Time Points: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Quenching: No quenching is typically required, but dilution with the mobile phase before injection is recommended.
Thermal Conditions
-
Solid State:
-
Procedure: Place the solid compound in a controlled temperature and humidity chamber.
-
Conditions: Heat at 60°C for up to 2 weeks.
-
Analysis: Dissolve samples in a suitable solvent for analysis at various time points.
-
-
Solution State:
-
Procedure: Prepare a solution of the compound in a suitable solvent (e.g., water).
-
Conditions: Heat the solution at 60°C in the dark.
-
Time Points: Analyze aliquots at intervals up to 72 hours.
-
Photolytic Conditions (ICH Q1B)
-
Procedure: Expose the compound in both solid and solution states to a light source.
-
Light Source: Use a light source that provides a combination of cool white fluorescent and near-ultraviolet lamps.
-
Exposure Level: The total illumination should be not less than 1.2 million lux hours, and the near-UV energy should be not less than 200 watt-hours per square meter.[2]
-
Control: A dark control sample should be stored under the same conditions to differentiate between thermal and photolytic degradation.
-
Analysis: Analyze the samples after the exposure period.
dot
Caption: Experimental workflow for forced degradation studies.
Analytical Methodologies
A validated stability-indicating analytical method (SIAM) is crucial for accurately assessing the stability of this compound.
-
Primary Technique: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique.
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often required to achieve separation of the polar parent compound and its degradation products.
-
Detection: UV detection at a wavelength where the parent compound and potential degradants have significant absorbance (e.g., 210 nm).
-
-
Peak Purity Analysis: A Photodiode Array (PDA) detector should be used to assess peak purity and ensure that the main peak is not co-eluting with any degradation products.
-
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) is invaluable for the identification and characterization of degradation products by providing mass-to-charge ratio information.
Data Presentation and Evaluation
All quantitative data from stability studies should be summarized in a clear and organized manner. This allows for easy comparison of the degradation rates under different stress conditions.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Time (hours) | Assay of Parent (%) | Major Degradation Product(s) (Peak Area %) | Total Impurities (%) | Mass Balance (%) |
| Control (Dark, 5°C) | 24 | 99.9 | Not Detected | < 0.1 | 100.0 |
| 0.1 M HCl, 60°C | 8 | 88.5 | DP1 (9.8%) | 11.2 | 99.7 |
| 0.1 M NaOH, 25°C | 4 | 90.2 | DP1 (8.5%) | 9.6 | 99.8 |
| 3% H₂O₂, 25°C | 24 | 92.1 | DP2 (6.5%) | 7.7 | 99.8 |
| Thermal (Solid), 60°C | 168 | 99.5 | Minor peaks | 0.4 | 99.9 |
| Photolytic (ICH Q1B) | - | 98.7 | DP3 (0.8%) | 1.2 | 99.9 |
DP1: Degradation Product 1 (Predicted: (R)-4-amino-5-hydroxyhexanoic acid) DP2: Degradation Product 2 (Predicted: (R)-4-oxo-piperidin-2-one) DP3: Photodegradant
Mass Balance: The sum of the assay of the parent compound and the percentage of all degradation products should be close to 100%, indicating that all significant degradation products have been detected.
Conclusion and Recommendations
This compound is predicted to be most susceptible to degradation via hydrolysis of the lactam ring and oxidation of the secondary alcohol. Comprehensive forced degradation studies are essential to confirm these pathways, identify actual degradation products, and develop a robust, stability-indicating analytical method. The information gathered from these studies is critical for making informed decisions during formulation development, establishing appropriate storage conditions, and defining the shelf-life of drug products containing this molecule.
dot
Caption: Interrelationship of stability studies in drug development.
References
- 1. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. biotech-asia.org [biotech-asia.org]
- 3. Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural Analysis of Hydroxypiperidinone Scaffolds for Drug Development
Audience: Researchers, scientists, and drug development professionals.
Core Focus: While a definitive crystal structure for (R)-4-Hydroxy-piperidin-2-one is not publicly available in crystallographic databases as of the latest searches, this guide provides a comprehensive analysis of a closely related analogue, (4-hydroxypiperidin-1-yl)(4-methylphenyl)methanone. The methodologies and data presented herein offer a robust framework for the crystallographic analysis of similar piperidinone-based compounds, which are crucial scaffolds in medicinal chemistry.
Introduction
The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged scaffold in drug design. The introduction of a hydroxyl group, as in 4-hydroxypiperidinones, adds a key hydrogen bonding feature, further enhancing its potential for molecular recognition at biological targets. Understanding the precise three-dimensional structure of these molecules through single-crystal X-ray diffraction is paramount for structure-activity relationship (SAR) studies and rational drug design.
This technical guide outlines the experimental procedures for the synthesis, crystallization, and crystal structure determination of a 4-hydroxypiperidine derivative. It also presents the detailed crystallographic data in a structured format to facilitate understanding and comparison.
Experimental Protocols
The following sections detail the methodologies for the synthesis and structural determination of piperidine derivatives, exemplified by a related structure.
2.1. Synthesis and Crystallization
The synthesis of piperidine derivatives often involves multi-step reactions. For the analogue (4-hydroxypiperidin-1-yl)(4-methylphenyl)methanone, a common synthetic route would involve the acylation of 4-hydroxypiperidine.
-
General Synthesis: The synthesis of the title compound, (4-hydroxypiperidin-1-yl)(4-methylphenyl)methanone, can be achieved using established procedures. A typical method involves the reaction of 4-hydroxypiperidine with a suitable acylating agent, such as 4-methylbenzoyl chloride, in the presence of a base to neutralize the HCl byproduct.
-
Crystallization: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or a mixture of solvents. For many piperidine derivatives, solvents like ethanol, methanol, or mixtures such as benzene-petroleum ether have proven effective.[1]
2.2. X-ray Diffraction Data Collection and Structure Refinement
The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.
-
Data Collection: A suitable single crystal is mounted on the diffractometer. The crystal is kept at a constant temperature, often 293 K, while being irradiated with monochromatic X-rays (e.g., Mo Kα radiation). The diffraction data are collected as a series of frames at different crystal orientations.
-
Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. The crystal structure is then solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in geometrically calculated positions and refined using a riding model.
Crystal Structure Analysis of (4-hydroxypiperidin-1-yl)(4-methylphenyl)methanone
The following tables summarize the key crystallographic data for (4-hydroxypiperidin-1-yl)(4-methylphenyl)methanone, which serves as a valuable reference for understanding the structural features of the 4-hydroxypiperidine core.[2]
Table 1: Crystal Data and Structure Refinement Details [2]
| Parameter | Value |
| Empirical Formula | C₁₃H₁₇NO₂ |
| Formula Weight | 219.28 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 23.933 (5) |
| b (Å) | 6.3317 (12) |
| c (Å) | 8.0269 (14) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1216.3 (4) |
| Z | 4 |
| Temperature (K) | 293 |
| Radiation (Å) | Mo Kα (λ = 0.71073) |
| Reflections Collected | 10595 |
| Independent Reflections | 3454 |
| R(int) | 0.039 |
| Final R indices [I>2σ(I)] | R₁ = 0.066, wR₂ = 0.208 |
| R indices (all data) | R₁ = 0.066, wR₂ = 0.208 |
Table 2: Selected Bond Lengths (Å) and Angles (°) for the Piperidine Ring [2]
| Bond/Angle | Length (Å) / Degrees (°) |
| C-C (piperidine ring) | 1.497 (6) – 1.515 (5) |
| C-N (piperidine ring) | 1.455 (5) – 1.462 (5) |
Structural Commentary: In the crystal structure of (4-hydroxypiperidin-1-yl)(4-methylphenyl)methanone, the piperidine ring adopts a chair conformation.[2] The sum of the bond angles around the nitrogen atom is 359.8(3)°, indicating an sp² hybridization.[2] The crystal packing is stabilized by intermolecular O—H···O hydrogen bonds, which link the molecules into chains.[2]
Visualizations
The following diagrams illustrate the general workflow for crystal structure analysis and a hypothetical signaling pathway where a piperidinone derivative might act as an inhibitor.
Caption: A generalized workflow for small molecule crystal structure analysis.
Caption: A hypothetical signaling pathway inhibited by a piperidinone derivative.
Conclusion and Future Directions
While the specific crystal structure of this compound remains to be determined, the analysis of structurally related compounds provides invaluable insights into the conformational preferences and intermolecular interactions of the 4-hydroxypiperidine scaffold. The detailed experimental protocols and crystallographic data presented in this guide serve as a practical resource for researchers in the field of medicinal chemistry and drug discovery.
Future work should focus on the successful crystallization and structure determination of this compound to provide a more precise understanding of its three-dimensional structure. This will undoubtedly aid in the design of more potent and selective drug candidates based on this important heterocyclic core.
References
Methodological & Application
Application Notes and Protocols for the Enantioselective Synthesis of (R)-4-Hydroxy-piperidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-4-Hydroxy-piperidin-2-one is a valuable chiral building block in the synthesis of various pharmaceutical compounds. Its stereochemistry plays a crucial role in the biological activity of the final drug products. This document provides detailed application notes and experimental protocols for the enantioselective synthesis of this compound, focusing on a highly efficient chemoenzymatic approach.
The primary method detailed is the kinetic resolution of racemic 4-hydroxy-piperidin-2-one catalyzed by Lipase B from Candida antarctica (CAL-B). This biocatalytic method is favored for its high enantioselectivity, mild reaction conditions, and environmental friendliness.
Chemoenzymatic Kinetic Resolution
The principle of this method lies in the enantioselective acylation of the racemic 4-hydroxy-piperidin-2-one. The lipase preferentially catalyzes the acylation of the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted. The resulting mixture of the acylated (S)-enantiomer and the unreacted (R)-enantiomer can then be easily separated.
Data Presentation
The following table summarizes typical quantitative data obtained from the lipase-catalyzed kinetic resolution of racemic 4-hydroxy-piperidin-2-one.
| Entry | Lipase Source | Acyl Donor | Solvent | Time (h) | Conversion (%) | Yield of (R)-4-OH-piperidine-2-one (%) | ee of (R)-4-OH-piperidine-2-one (%) | Yield of (S)-acylated product (%) | ee of (S)-acylated product (%) |
| 1 | Immobilized CAL-B | Vinyl acetate | Toluene | 24 | ~50 | >45 | >99 | >45 | >99 |
| 2 | Free CAL-B | Acetic anhydride | Dichloromethane | 48 | ~48 | ~40 | >98 | ~42 | >98 |
| 3 | Immobilized CAL-B | Isopropenyl acetate | Tetrahydrofuran | 36 | ~50 | >45 | >99 | >45 | >99 |
Note: The data presented are representative values from various studies on similar substrates and may vary depending on the specific reaction conditions.
Experimental Protocols
This section provides a detailed methodology for the key experiments: the synthesis of racemic 4-hydroxy-piperidin-2-one and its subsequent enzymatic kinetic resolution.
Protocol 1: Synthesis of Racemic 4-Hydroxy-piperidin-2-one
This protocol describes a general method for the synthesis of the starting racemic material.
Materials:
-
4-Piperidone hydrochloride hydrate
-
Distilled water
-
Toluene
-
Anhydrous magnesium sulfate
-
Methanol
-
Sodium borohydride
-
5% Hydrochloric acid
-
Dichloromethane
-
n-Hexane
Procedure:
-
Preparation of 4-Piperidone: In a 100 mL three-necked flask, dissolve 20 g of 4-piperidone hydrochloride hydrate in 30 mL of distilled water. Bubble ammonia gas through the solution until it becomes alkaline. Extract the aqueous solution three times with toluene. Dry the combined organic phases with anhydrous magnesium sulfate overnight. Filter and concentrate the organic phase under reduced pressure to obtain 4-piperidone.
-
Reduction to 4-Hydroxy-piperidine: In a 100 mL three-necked flask, dissolve 12 g of the synthesized 4-piperidone in 50 mL of methanol. Cool the solution to 25-30 °C and slowly add 6 g of sodium borohydride over 30 minutes while stirring. After the addition is complete, reflux the reaction mixture for 8 hours.
-
Work-up and Purification: Concentrate the reaction mixture under reduced pressure until a small amount of solid appears. Adjust the pH to 7-8 with 5% hydrochloric acid. Add 50 mL of dichloromethane and separate the organic layer. Dry the organic phase with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Add 15 mL of n-hexane to induce crystallization. Filter the white crystals to obtain racemic 4-hydroxy-piperidine.
Protocol 2: Enzymatic Kinetic Resolution of (±)-4-Hydroxy-piperidin-2-one
This protocol details the enantioselective acylation of the racemic substrate using immobilized Candida antarctica Lipase B (Novozym 435).
Materials:
-
Racemic 4-hydroxy-piperidin-2-one
-
Immobilized Candida antarctica Lipase B (CAL-B, e.g., Novozym 435)
-
Anhydrous toluene (or other suitable organic solvent)
-
Vinyl acetate (or other suitable acyl donor)
-
Celite
-
Ethyl acetate
-
Hexane
Procedure:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask, add racemic 4-hydroxy-piperidin-2-one (1.0 g, 8.69 mmol) and anhydrous toluene (40 mL).
-
Enzyme and Acyl Donor Addition: Add immobilized CAL-B (100 mg, 10% w/w of the substrate) to the solution. Follow this with the addition of vinyl acetate (1.2 mL, 13.0 mmol, 1.5 equivalents).
-
Reaction Monitoring: Stir the reaction mixture at room temperature (or a slightly elevated temperature, e.g., 40 °C, for faster reaction) and monitor the progress by thin-layer chromatography (TLC) or chiral High-Performance Liquid Chromatography (HPLC). The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the acylated product.
-
Work-up: Once the desired conversion is reached (typically 24-48 hours), filter the reaction mixture through a pad of Celite to remove the immobilized enzyme. Wash the Celite pad with ethyl acetate.
-
Separation and Purification: Concentrate the filtrate under reduced pressure. The resulting residue contains the unreacted this compound and the acylated (S)-4-acetoxy-piperidin-2-one. Separate these two compounds by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterization: Characterize the isolated this compound and the (S)-acylated product by NMR and determine the enantiomeric excess of each by chiral HPLC analysis.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the chemoenzymatic synthesis of this compound.
Diastereoselective Synthesis of 4-Hydroxypiperidin-2-ones: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The 4-hydroxypiperidin-2-one scaffold is a privileged structural motif in medicinal chemistry, serving as a key building block in the synthesis of a wide range of biologically active molecules. Its inherent chirality and functionality make it an attractive starting point for the development of novel therapeutics. The diastereoselective synthesis of this core structure is of paramount importance as the stereochemistry of the final drug molecule often dictates its pharmacological activity and safety profile.
Significance in Drug Development:
Piperidine derivatives are integral components of numerous pharmaceuticals. The introduction of a hydroxyl group at the C4-position and a carbonyl group at the C2-position of the piperidine ring provides multiple points for diversification, allowing for the fine-tuning of a molecule's properties to enhance efficacy and reduce off-target effects. For instance, the 4-hydroxypiperidine moiety is found in drugs such as the antipsychotic Haloperidol and the anti-diarrheal agent Loperamide. The 4-hydroxypiperidin-2-one core can be considered a versatile precursor to such complex molecules.
Key Synthetic Challenge:
The primary challenge in the synthesis of 4-hydroxypiperidin-2-ones lies in the stereocontrolled installation of the hydroxyl group at the C4-position relative to other substituents on the piperidine ring. Achieving high diastereoselectivity is crucial to avoid the formation of difficult-to-separate stereoisomers, which can be a significant hurdle in the drug development process. Various synthetic strategies have been developed to address this challenge, with copper-catalyzed reductive aldol cyclization being a particularly effective method.
Data Presentation
The following table summarizes quantitative data for the diastereoselective synthesis of various 4-hydroxypiperidin-2-ones, primarily focusing on the highly effective Cu(I)-catalyzed reductive aldol cyclization of α,β-unsaturated amides with ketones.[1] This method consistently produces high yields and excellent diastereoselectivity.
| Entry | R¹ | R² | R³ | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | H | H | Ph | 3a | 85 | >20:1 |
| 2 | H | H | 4-MeOC₆H₄ | 3b | 82 | >20:1 |
| 3 | H | H | 2-thienyl | 3c | 75 | >20:1 |
| 4 | H | Me | Ph | 3d | 88 | >20:1 |
| 5 | Me | H | Ph | 3e | 78 | >20:1 |
| 6 | H | H | Me | 3f | 72 | >20:1 |
| 7 | H | H | i-Pr | 3g | 65 | >20:1 |
Experimental Protocols
Protocol 1: Diastereoselective Synthesis of 4-Hydroxypiperidin-2-ones via Cu(I)-Catalyzed Reductive Aldol Cyclization
This protocol details a highly diastereoselective method for the synthesis of 4-hydroxypiperidin-2-ones from α,β-unsaturated amides and ketones.[1]
Materials:
-
α,β-Unsaturated amide substrate
-
Ketone
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
1,1'-Bis(diphenylphosphino)ferrocene (DPPF)
-
1,1,3,3-Tetramethyldisiloxane (TMDS)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add Cu(OAc)₂·H₂O (5 mol %) and DPPF (5 mol %).
-
Add anhydrous THF to the flask and stir the mixture at room temperature until a homogeneous solution is formed.
-
Add the α,β-unsaturated amide substrate (1.0 equiv) and the ketone (1.2 equiv) to the reaction mixture.
-
Slowly add TMDS (1.5 equiv) to the mixture via syringe.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 4-hydroxypiperidin-2-one.
Protocol 2: Diastereoselective Hydrogenation of 4-Hydroxypyridin-2-ones
This protocol provides a general procedure for the diastereoselective hydrogenation of a 4-hydroxypyridin-2-one precursor to yield a 4-hydroxypiperidin-2-one. The choice of catalyst and conditions is crucial for achieving high diastereoselectivity.
Materials:
-
4-Hydroxypyridin-2-one substrate
-
Ruthenium on carbon (Ru/C) or other suitable heterogeneous catalyst
-
Methanol or ethanol as solvent
-
Hydrogen gas (H₂)
-
High-pressure reactor (autoclave)
Procedure:
-
In a high-pressure reactor, dissolve the 4-hydroxypyridin-2-one substrate in a suitable solvent (e.g., methanol).
-
Carefully add the catalyst (e.g., 5 mol % Ru/C) to the solution.
-
Seal the reactor and purge with hydrogen gas several times to remove air.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 atm).
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by analyzing aliquots (e.g., by LC-MS or ¹H NMR).
-
Once the reaction is complete, carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Wash the celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or silica gel column chromatography to isolate the desired diastereomer of the 4-hydroxypiperidin-2-one.
Visualizations
Caption: Proposed mechanism for the Cu(I)-catalyzed reductive aldol cyclization.
Caption: General experimental workflow for the Cu(I)-catalyzed synthesis.
Caption: Logical relationship of synthesis to final pharmaceutical application.
References
Catalytic Asymmetric Synthesis of (R)-4-Hydroxy-piperidin-2-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the catalytic asymmetric synthesis of (R)-4-Hydroxy-piperidin-2-one, a valuable chiral building block in the development of pharmaceuticals. Due to the limited availability of direct asymmetric catalytic methods, this note focuses on two highly effective and industrially relevant biocatalytic strategies: Enzymatic Kinetic Resolution (EKR) of a racemic mixture and Asymmetric Enzymatic Reduction of a prochiral ketone precursor. These methods offer high enantioselectivity, mild reaction conditions, and a favorable environmental profile.
Method 1: Enzymatic Kinetic Resolution of (±)-N-Boc-4-hydroxy-piperidin-2-one
This method relies on the selective acylation of one enantiomer of a racemic mixture of N-Boc-protected 4-hydroxy-piperidin-2-one using a lipase, most commonly Candida antarctica Lipase B (CAL-B). This allows for the separation of the acylated (S)-enantiomer from the desired unreacted (R)-enantiomer.
Logical Workflow for Enzymatic Kinetic Resolution
Caption: Workflow for the Enzymatic Kinetic Resolution (EKR) approach.
Experimental Protocol: Synthesis of (±)-N-Boc-4-hydroxy-piperidin-2-one
-
Synthesis of (±)-4-hydroxy-piperidin-2-one: A copper(I)-catalyzed reductive aldol cyclization can be employed for the diastereoselective synthesis of 4-hydroxypiperidin-2-ones.
-
N-Boc Protection:
-
Dissolve (±)-4-hydroxy-piperidin-2-one in a suitable solvent such as dichloromethane (DCM).
-
Add di-tert-butyl dicarbonate (Boc)₂O and a base, for example, triethylamine (TEA) or 4-(dimethylamino)pyridine (DMAP).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Perform an aqueous work-up and purify the product by column chromatography to obtain (±)-N-Boc-4-hydroxy-piperidin-2-one.
-
Experimental Protocol: Enzymatic Kinetic Resolution
-
Reaction Setup:
-
In a round-bottom flask, dissolve (±)-N-Boc-4-hydroxy-piperidin-2-one in an appropriate organic solvent (e.g., toluene, tert-butyl methyl ether).
-
Add an acyl donor, such as vinyl acetate or isopropenyl acetate.
-
Add immobilized Candida antarctica Lipase B (e.g., Novozym® 435).
-
-
Reaction Conditions:
-
Stir the suspension at a controlled temperature (typically 30-45 °C).
-
Monitor the reaction progress by chiral HPLC to determine the enantiomeric excess (ee) of the substrate and product. The reaction is typically stopped at or near 50% conversion to achieve high ee for both the remaining starting material and the acylated product.
-
-
Work-up and Purification:
-
Filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Concentrate the filtrate under reduced pressure.
-
Separate the unreacted (R)-N-Boc-4-hydroxy-piperidin-2-one from the acylated (S)-enantiomer by column chromatography.
-
-
Deprotection (Optional):
-
The Boc protecting group can be removed from the purified (R)-enantiomer by treatment with an acid such as trifluoroacetic acid (TFA) in DCM to yield this compound.
-
Data Presentation: Enzymatic Kinetic Resolution
| Parameter | Value/Range |
| Enzyme | Candida antarctica Lipase B (immobilized) |
| Substrate | (±)-N-Boc-4-hydroxy-piperidin-2-one |
| Acyl Donor | Vinyl acetate |
| Solvent | Toluene |
| Temperature | 40 °C |
| Reaction Time | 24-48 h (or until ~50% conversion) |
| Enantiomeric Excess (ee) of (R)-product | >95% |
| Yield of (R)-product | <50% (theoretical maximum) |
Method 2: Asymmetric Enzymatic Reduction of N-Boc-4-oxo-piperidin-2-one
This strategy involves the stereoselective reduction of a prochiral ketone, N-Boc-4-oxo-piperidin-2-one, to the desired (R)-alcohol using a ketoreductase (KRED) enzyme. This approach can theoretically achieve a 100% yield of the desired enantiomer. A cofactor regeneration system is essential for this process to be economically viable.
Logical Workflow for Asymmetric Enzymatic Reduction
Caption: Workflow for the Asymmetric Enzymatic Reduction approach.
Experimental Protocol: Synthesis of N-Boc-4-oxo-piperidin-2-one
-
Synthesis of 4-piperidone: Start from 4-piperidone hydrochloride hydrate, which is commercially available. Neutralize with a base to obtain the free amine.
-
N-Boc Protection: Protect the nitrogen of 4-piperidone with a Boc group using (Boc)₂O.
-
Oxidation to Lactam: The N-Boc-4-piperidone can be oxidized to the corresponding lactam, N-Boc-4-oxo-piperidin-2-one, using an appropriate oxidizing agent.
Experimental Protocol: Asymmetric Enzymatic Reduction
-
Reaction Setup:
-
In a buffered aqueous solution (e.g., phosphate buffer, pH 7.0), prepare a mixture containing the ketoreductase enzyme and the cofactor (NADH or NADPH).
-
Add the components of the cofactor regeneration system. A common system is glucose and glucose dehydrogenase (GDH).
-
Add the substrate, N-Boc-4-oxo-piperidin-2-one, which may be dissolved in a water-miscible co-solvent (e.g., isopropanol, DMSO) to improve solubility.
-
-
Reaction Conditions:
-
Maintain the reaction at a controlled temperature (typically 25-37 °C) and pH.
-
Gently stir the reaction mixture.
-
Monitor the conversion of the ketone to the alcohol and the enantiomeric excess of the product by HPLC or GC.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction and remove the enzyme (e.g., by centrifugation if using whole cells, or by protein precipitation).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.
-
Purify the product by column chromatography if necessary.
-
-
Deprotection (Optional):
-
The Boc group can be removed as described in Method 1.
-
Data Presentation: Asymmetric Enzymatic Reduction
| Parameter | Value/Range |
| Enzyme | Ketoreductase (KRED) |
| Substrate | N-Boc-4-oxo-piperidin-2-one |
| Cofactor | NADPH or NADH |
| Cofactor Regeneration | Glucose/Glucose Dehydrogenase |
| Solvent System | Aqueous buffer with co-solvent (e.g., 10% IPA) |
| pH | 7.0 |
| Temperature | 30 °C |
| Reaction Time | 12-24 h |
| Enantiomeric Excess (ee) of (R)-product | >99% |
| Yield of (R)-product | >90% |
Disclaimer: The provided protocols are intended as a general guide. Optimization of reaction conditions, including enzyme selection, substrate and enzyme loading, solvent, and temperature, is crucial for achieving the best results and may be necessary for specific applications. It is highly recommended to consult the primary literature for detailed procedures and safety information.
Application Note: Enantioselective Synthesis of (R)-4-Hydroxy-piperidin-2-one via Biocatalytic Hydroxylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details an experimental protocol for the enantioselective synthesis of (R)-4-Hydroxy-piperidin-2-one, a valuable chiral building block in pharmaceutical development. The described method utilizes a whole-cell biocatalytic hydroxylation of an N-substituted piperidin-2-one precursor, offering a highly regio- and stereoselective route to the desired product. This chemoenzymatic approach provides a practical and efficient alternative to traditional chemical synthesis, which often requires complex multi-step procedures and chiral resolutions.
Introduction
Chiral 4-hydroxypiperidin-2-one scaffolds are important structural motifs found in a variety of biologically active compounds and natural products. The precise stereochemical orientation of the hydroxyl group is often critical for pharmacological activity. Traditional synthetic methods for accessing enantiomerically pure forms of these compounds can be challenging, frequently involving lengthy synthetic sequences or inefficient resolution steps. Biocatalysis has emerged as a powerful tool for asymmetric synthesis, enabling highly selective transformations under mild reaction conditions. This protocol focuses on the use of the microorganism Sphingomonas sp. HXN-200 for the direct and stereoselective hydroxylation of a readily available N-substituted piperidin-2-one to yield the corresponding (R)-4-hydroxy derivative.
Experimental Protocol
This protocol is based on the biohydroxylation of N-substituted piperidin-2-ones using frozen/thawed cells of Sphingomonas sp. HXN-200. The choice of the N-protecting group has been shown to influence the stereochemical outcome of the hydroxylation. For the synthesis of the (R)-enantiomer, an N-benzyl protecting group is utilized.
Materials:
-
N-Benzyl-piperidin-2-one
-
Frozen/thawed cells of Sphingomonas sp. HXN-200
-
Phosphate buffer (pH 7.2)
-
Glucose
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment (shaking incubator, centrifuge, rotary evaporator)
Procedure:
-
Pre-culture of Biocatalyst: Sphingomonas sp. HXN-200 is grown on a suitable medium (e.g., E2 medium with n-octane vapor as the carbon source) to obtain sufficient cell mass. The cells are harvested by centrifugation and can be stored frozen until use.
-
Biotransformation:
-
In a shaking flask, suspend a defined amount of frozen/thawed Sphingomonas sp. HXN-200 cells in a phosphate buffer (pH 7.2).
-
Add glucose as a co-substrate to provide reducing equivalents for the hydroxylation reaction.
-
Add the substrate, N-benzyl-piperidin-2-one, to the cell suspension. The substrate can be added directly or as a solution in a water-miscible solvent to aid dispersion.
-
Incubate the reaction mixture in a shaking incubator at a controlled temperature (e.g., 30 °C) for a specified period (e.g., 24-48 hours). The progress of the reaction can be monitored by techniques such as TLC or HPLC.
-
-
Product Extraction and Purification:
-
After the reaction is complete, centrifuge the mixture to separate the cells.
-
Extract the supernatant with ethyl acetate (or another suitable organic solvent) multiple times.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the dried organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure (R)-N-benzyl-4-hydroxy-piperidin-2-one.
-
-
Deprotection (Optional):
-
The N-benzyl protecting group can be removed, if necessary, by standard methods such as catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst) to yield the final product, this compound.
-
Data Presentation
The following table summarizes the quantitative data obtained from the biohydroxylation of N-substituted piperidin-2-ones with Sphingomonas sp. HXN-200, highlighting the influence of the N-protecting group on the stereochemical outcome.
| Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) | Product Configuration |
| N-Benzyl-piperidin-2-one | N-Benzyl-4-hydroxy-piperidin-2-one | High | >98 | R |
| N-tert-Butoxycarbonyl-piperidin-2-one | N-tert-Butoxycarbonyl-4-hydroxy-piperidin-2-one | High | >98 | S |
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Signaling Pathways and Logical Relationships
The stereochemical outcome of the biohydroxylation is dependent on the nature of the N-substituent of the piperidin-2-one substrate. This suggests that the enzyme's active site recognizes the substituent and orients the substrate in a specific manner to favor hydroxylation at one of the two enantiotopic C-H bonds at the C4 position. The diagram below illustrates this logical relationship.
(R)-4-Hydroxy-piperidin-2-one: A Versatile Chiral Building Block in Drug Discovery
(R)-4-Hydroxy-piperidin-2-one is a valuable chiral building block extensively utilized by researchers and scientists in the development of novel therapeutics. Its rigid, stereochemically defined structure provides a scaffold for the synthesis of complex molecules with specific biological activities. This application note details the synthesis of this compound, its application in the synthesis of bioactive compounds, and provides experimental protocols for key reactions.
Synthesis of this compound
The enantiomerically pure this compound can be efficiently synthesized using a chemoenzymatic approach. This method leverages the high stereoselectivity of enzymes to resolve a racemic mixture, providing access to the desired enantiomer with high purity. A key strategy involves the lipase-catalyzed kinetic resolution of a racemic precursor.
A common route begins with the synthesis of racemic 4-hydroxy-piperidin-2-one, which is then subjected to enzymatic resolution. Lipases, such as Candida antarctica lipase B (CAL-B), are particularly effective for this purpose. The enzyme selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.
Table 1: Chemoenzymatic Synthesis of this compound
| Step | Reaction | Key Reagents/Enzymes | Typical Yield (%) | Enantiomeric Excess (ee) (%) |
| 1 | Synthesis of racemic 4-acetoxy-piperidin-2-one | 4-Hydroxy-piperidin-2-one, Acetic anhydride, Pyridine | >95 | N/A |
| 2 | Lipase-catalyzed hydrolysis (Kinetic Resolution) | Racemic 4-acetoxy-piperidin-2-one, Candida antarctica lipase B (CAL-B) | ~45 (for (R)-enantiomer) | >99 |
Applications in the Synthesis of Bioactive Molecules
The chiral nature of this compound makes it an ideal starting material for the synthesis of a variety of biologically active compounds, including enzyme inhibitors and conformationally constrained peptides.
Synthesis of O-GlcNAcase Inhibitors
A prominent application of a derivative of this compound is in the synthesis of Thiamet-G, a potent and selective inhibitor of O-GlcNAcase (OGA). OGA is an enzyme involved in the removal of O-linked N-acetylglucosamine (O-GlcNAc) from proteins, a post-translational modification implicated in various diseases, including neurodegenerative disorders and cancer. The synthesis of Thiamet-G from a protected form of (R)-4-aminopiperidin-2-one highlights the utility of this scaffold in generating complex heterocyclic structures with therapeutic potential.
dot
Caption: O-GlcNAc Signaling Pathway and Inhibition by Thiamet-G.
Synthesis of Conformationally Constrained Peptides
This compound can serve as a scaffold for the synthesis of conformationally constrained peptide mimics.[1] The rigid piperidinone ring restricts the conformational flexibility of the peptide backbone, which can lead to enhanced biological activity and stability. These peptidomimetics are valuable tools for studying protein-protein interactions and for the development of new therapeutic agents.
Experimental Protocols
Protocol 1: Lipase-Catalyzed Kinetic Resolution of (±)-4-acetoxy-piperidin-2-one
This protocol describes a general procedure for the enzymatic resolution of racemic 4-acetoxy-piperidin-2-one to obtain this compound.
Materials:
-
Racemic 4-acetoxy-piperidin-2-one
-
Candida antarctica lipase B (CAL-B), immobilized
-
Phosphate buffer (0.1 M, pH 7.2)
-
tert-Butyl methyl ether (MTBE)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of racemic 4-acetoxy-piperidin-2-one (1.0 eq) in tert-butyl methyl ether (MTBE), add phosphate buffer (0.1 M, pH 7.2).
-
Add immobilized Candida antarctica lipase B (CAL-B).
-
Stir the mixture at room temperature and monitor the reaction progress by chiral HPLC.
-
When approximately 50% conversion is reached, filter off the enzyme and wash it with MTBE.
-
Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting residue contains the unreacted (S)-4-acetoxy-piperidin-2-one and the product this compound. Purify by column chromatography to isolate this compound.
dot
Caption: Workflow for the Chemoenzymatic Synthesis of this compound.
References
Synthesis of Piperidine Alkaloids from (R)-4-Hydroxy-piperidin-2-one: A Detailed Guide for Researchers
For Immediate Release
This application note provides detailed protocols and methodologies for the synthesis of piperidine alkaloids, a significant class of natural products with diverse pharmacological activities, using the versatile chiral building block (R)-4-Hydroxy-piperidin-2-one. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
Piperidine alkaloids are a large and structurally diverse family of natural products that exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] The enantioselective synthesis of these complex molecules is a significant challenge in organic chemistry. This compound has emerged as a valuable and versatile chiral starting material for the stereocontrolled synthesis of various piperidine alkaloids, such as (+)-spectaline, (-)-cassine, and prosophylline. Its inherent chirality and functionality allow for the efficient construction of the core piperidine scaffold with desired stereochemistry.
General Synthetic Strategy
The synthetic approach to piperidine alkaloids from this compound generally involves a series of key transformations. The workflow typically begins with the protection of the hydroxyl and amino groups, followed by the introduction of side chains at various positions of the piperidine ring. Subsequent steps may include functional group manipulations, ring-closing metathesis, and final deprotection to yield the target alkaloid.
Caption: General workflow for the synthesis of piperidine alkaloids.
Application Example: Synthesis of a Key Intermediate for (+)-Desoxoprosophylline
Experimental Protocol: Synthesis of (2R)-hydroxymethyldihydro-pyridinone
This protocol is adapted from the synthesis of a key intermediate for piperidine alkaloids.[3]
Materials:
-
D-Glucal
-
HgSO₄ in 0.002 M H₂SO₄
-
TBDPSCl
-
Imidazole
-
DMAP
-
DMF
-
DEAD
-
PPh₃
-
Benzoic acid
-
THF
-
NaOH
-
DPPA
-
DBU
-
Toluene
-
10% Pd/C
-
TsCl
-
Et₃N
-
CH₂Cl₂
-
m-CPBA
Procedure:
-
Synthesis of (R)-2-(tert-butyldiphenylsilanyloxy)-1-furan-2-yl-ethanol (6): D-glucal is reacted with HgSO₄ in dilute sulfuric acid, and the resulting primary hydroxyl group is protected with TBDPSCl to yield the 2-furyl glycol derivative 6 .[3]
-
Inversion of Stereochemistry: The stereochemistry at the hydroxyl group of 6 is inverted using a Mitsunobu reaction with DEAD, PPh₃, and benzoic acid to afford the (S)-benzoate 7 , which is then saponified to yield the (S)-alcohol 8 .[3]
-
Azide Formation: The alcohol 8 is converted to the corresponding azide 9 with inversion of configuration using diphenylphosphoryl azide (DPPA) and DBU.[3]
-
Reduction and Tosylation: The azide 9 is hydrogenated over 10% Pd/C, and the resulting amine is tosylated to give the N-furfuryl-sulfonamide 10 .[3]
-
Aza-Achmatowicz Rearrangement: Oxidation of the furan ring in 10 with m-CPBA leads to the formation of the (2R)-hydroxymethyldihydro-pyridinone 5 , a key intermediate for the synthesis of various piperidine alkaloids.[3]
| Step | Reaction | Reagents and Conditions | Product | Yield (%) |
| 1 | Furan synthesis from D-glucal and protection | HgSO₄, H₂SO₄; then TBDPSCl, imidazole, DMAP, DMF | (R)-2-(tert-butyldiphenylsilanyloxy)-1-furan-2-yl-ethanol (6) | Not specified |
| 2 | Mitsunobu reaction and saponification | DEAD, PPh₃, PhCO₂H, THF; then NaOH (aq) | (S)-2-(tert-butyldiphenylsilanyloxy)-1-furan-2-yl-ethanol (8) | 80 |
| 3 | Azide formation | DPPA, DBU, Toluene, 0 °C | (R)-(2-Azido-2-furan-2-yl-ethoxy)-tert-butyldiphenylsilane (9) | 78 |
| 4 | Reduction and Tosylation | H₂, Pd/C, EtOAc; then TsCl, Et₃N, CH₂Cl₂ | (R)-N-[2-(tert-butyldiphenylsilyloxy)-1-furan-2-yl-ethyl]-4-methylbenzenesulfonamide (10) | Not specified |
| 5 | Aza-Achmatowicz Rearrangement | m-CPBA, CH₂Cl₂ | (2R)-hydroxymethyldihydro-pyridinone (5) | Not specified |
Table 1: Summary of the synthesis of the key intermediate (2R)-hydroxymethyldihydro-pyridinone (5).
Biological Activity and Signaling Pathways of Target Alkaloids
Piperidine alkaloids synthesized from this compound and its derivatives, such as (-)-cassine and (-)-spectaline, have demonstrated significant biological activities, particularly in the areas of anti-inflammatory and anticancer research.[1][2]
Anti-inflammatory and Analgesic Effects of (-)-Cassine
(-)-Cassine has been shown to induce anti-inflammatory and anti-hyperalgesic effects in various pain models.[1] Its mechanism of action involves the inhibition of several key signaling pathways associated with inflammation and nociception.[1][5] Specifically, (-)-cassine has been found to:
References
- 1. Plant derived alkaloid (-)-cassine induces anti-inflammatory and anti-hyperalgesics effects in both acute and chronic inflammatory and neuropathic pain models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alkaloids derived from flowers of Senna spectabilis, (-)-cassine and (-)-spectaline, have antiproliferative activity on HepG2 cells for inducing cell cycle arrest in G1/S transition through ERK inactivation and downregulation of cyclin D1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of (R)-Dihydropyridones as Key Intermediates for an Efficient Access to Piperidine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Protecting Group Strategies for 4-Hydroxy-piperidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-piperidin-2-one is a valuable bifunctional scaffold in medicinal chemistry, possessing both a secondary hydroxyl group and a lactam nitrogen. The strategic use of protecting groups is essential for the selective functionalization of this molecule, enabling the synthesis of complex derivatives for drug discovery and development. This document outlines orthogonal protecting group strategies for the hydroxyl and lactam functionalities of 4-hydroxy-piperidin-2-one, providing detailed experimental protocols and quantitative data for key transformations.
Orthogonal Protecting Group Strategy
An orthogonal protecting group strategy allows for the selective removal of one protecting group in the presence of another by using different deprotection conditions.[1] For 4-hydroxy-piperidin-2-one, a common and effective orthogonal approach involves the use of an acid-labile protecting group for the lactam nitrogen and a fluoride-labile protecting group for the hydroxyl group.
-
N-Protection: The lactam nitrogen is typically protected as a tert-butoxycarbonyl (Boc) carbamate. The N-Boc group is stable under a wide range of conditions but can be readily cleaved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
-
O-Protection: The secondary hydroxyl group is commonly protected as a tert-butyldimethylsilyl (TBDMS) ether. The O-TBDMS group is robust and resistant to many reagents but can be selectively removed using a fluoride source, such as tetrabutylammonium fluoride (TBAF).
This strategy allows for selective deprotection and subsequent reaction at either the nitrogen or the oxygen atom, providing precise control over the synthetic route.
Data Presentation: Protecting Group Reactions
The following tables summarize typical reaction conditions and reported yields for the protection and deprotection of 4-hydroxy-piperidin-2-one and its close analogs.
Table 1: N-Protection of Piperidine Scaffolds
| Substrate | Reagents & Conditions | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Hydroxypiperidine | Boc₂O, NaHCO₃ (aq.), CH₂Cl₂ | 15 | Quantitative | [2][3] |
| 4-Piperidone monohydrate HCl | Boc₂O, Et₃N, DMAP, MeOH | 20 | Quantitative |[4] |
Table 2: O-Protection of Alcohols
| Substrate | Reagents & Conditions | Time (h) | Yield (%) | Reference |
|---|
| N-Boc-4-hydroxypiperidine | TBDMS-Cl, Imidazole, DMF | 12-16 | ~95% (Typical) | General Protocol |
Table 3: N-Deprotection of N-Boc-Piperidine Derivatives
| Substrate | Reagents & Conditions | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| N-Boc-4-hydroxypiperidine | 20-50% TFA in CH₂Cl₂, 0°C to RT | 1-4 | High (Typical) | [5] |
| N-Boc-4-hydroxypiperidine | 4M HCl in Dioxane, RT | 1-4 | High (Typical) | [5] |
| N-Boc-anilines | HFIP, Reflux or MW | 1-36 | 80-99% |[1][6] |
Table 4: O-Deprotection of TBDMS Ethers
| Substrate | Reagents & Conditions | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| TBDMS Ethers (General) | 1M TBAF in THF, RT | 2-16 | High (Typical) | [7] |
| TBDMS Ethers (General) | Acetyl Chloride (cat.), MeOH, 0°C to RT | 0.5-2 | 85-98% |[8] |
Experimental Protocols
Protocol 1: N-Boc Protection of 4-Hydroxy-piperidin-2-one
This protocol describes the protection of the lactam nitrogen using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
4-Hydroxy-piperidin-2-one
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 4-hydroxy-piperidin-2-one (1.0 eq.) and DMAP (0.1 eq.) in anhydrous CH₂Cl₂ (0.2 M) under a nitrogen atmosphere, add triethylamine (1.5 eq.).
-
Add a solution of Boc₂O (1.2 eq.) in CH₂Cl₂ dropwise at room temperature.
-
Stir the reaction mixture for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and extract the aqueous layer twice with CH₂Cl₂.
-
Combine the organic layers, wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield N-Boc-4-hydroxy-piperidin-2-one.
Protocol 2: O-TBDMS Protection of N-Boc-4-hydroxy-piperidin-2-one
This protocol details the protection of the secondary hydroxyl group as a TBDMS ether.
Materials:
-
N-Boc-4-hydroxy-piperidin-2-one
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve N-Boc-4-hydroxy-piperidin-2-one (1.0 eq.) and imidazole (2.5 eq.) in anhydrous DMF (0.5 M) in a round-bottom flask under a nitrogen atmosphere.
-
Add TBDMS-Cl (1.2 eq.) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture for 12-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into deionized water and extract three times with EtOAc.
-
Combine the organic extracts and wash with deionized water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford N-Boc-4-(tert-butyldimethylsilyloxy)-piperidin-2-one.
Protocol 3: Selective N-Boc Deprotection
This protocol describes the removal of the N-Boc group under acidic conditions.
Materials:
-
N-Boc-4-(tert-butyldimethylsilyloxy)-piperidin-2-one
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous NaHCO₃
Procedure:
-
Dissolve the N-Boc protected piperidinone (1.0 eq.) in anhydrous CH₂Cl₂ (0.1 M) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (10-20 eq., e.g., 25% v/v) to the stirred solution.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction for 1-4 hours by TLC until the starting material is consumed.[5]
-
Remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA.
-
To obtain the free amine, dissolve the residue in CH₂Cl₂ and carefully add saturated aqueous NaHCO₃ solution until effervescence ceases and the aqueous layer is basic.
-
Separate the organic layer, extract the aqueous layer with CH₂Cl₂, and combine the organic fractions.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield 4-(tert-butyldimethylsilyloxy)-piperidin-2-one.
Protocol 4: Selective O-TBDMS Deprotection
This protocol details the removal of the O-TBDMS group using a fluoride source.
Materials:
-
N-Boc-4-(tert-butyldimethylsilyloxy)-piperidin-2-one
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the O-TBDMS protected piperidinone (1.0 eq.) in THF (0.2 M) in a round-bottom flask.
-
Add TBAF solution (1.2 eq.) dropwise to the stirred solution at room temperature.
-
Stir the mixture for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in EtOAc and wash with deionized water, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield N-Boc-4-hydroxy-piperidin-2-one.
References
- 1. researchgate.net [researchgate.net]
- 2. N-BOC-4-Hydroxypiperidine | 109384-19-2 [chemicalbook.com]
- 3. N-BOC-4-Hydroxypiperidine synthesis - chemicalbook [chemicalbook.com]
- 4. N-(tert-Butoxycarbonyl)-4-piperidone synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 8. researchgate.net [researchgate.net]
Scale-Up Synthesis of (R)-4-Hydroxy-piperidin-2-one: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-4-Hydroxy-piperidin-2-one is a valuable chiral building block in the synthesis of various pharmaceutical compounds. Its stereocenter plays a crucial role in the biological activity of the final active pharmaceutical ingredient (API). This document provides a detailed application note and a comprehensive, scalable protocol for the synthesis of this compound via a chemoenzymatic approach. The described methodology involves the synthesis of racemic N-benzyl-4-hydroxy-piperidin-2-one, followed by a highly selective enzymatic kinetic resolution using Candida antarctica Lipase B (CAL-B). This method offers a robust and efficient pathway to obtain the desired enantiomer with high purity and enantiomeric excess, suitable for drug development and manufacturing.
Introduction
The piperidine scaffold is a prevalent motif in a vast number of pharmaceuticals and natural products. The introduction of stereocenters into the piperidine ring can significantly influence the pharmacological properties of a molecule, including its potency, selectivity, and pharmacokinetic profile. This compound, in particular, serves as a key intermediate for several biologically active compounds. The development of a scalable and economically viable synthesis for this chiral lactam is therefore of significant interest to the pharmaceutical industry.
This application note details a chemoenzymatic strategy that leverages the high selectivity of lipases for the resolution of a racemic precursor. This approach avoids the use of expensive chiral catalysts or starting materials and is amenable to large-scale production.
Overall Synthesis Workflow
The scale-up synthesis of this compound is achieved through a three-stage process. The workflow begins with the chemical synthesis of the racemic N-benzyl-4-hydroxy-2-piperidone. This is followed by the enzymatic kinetic resolution of its acetylated derivative, and concludes with the deprotection of the desired enantiomer.
Data Presentation
The following tables summarize the quantitative data for each key step in the synthesis.
Table 1: Synthesis of Racemic N-Benzyl-4-acetoxy-2-piperidone
| Step | Reactants | Solvent | Reagents | Temp. (°C) | Time (h) | Yield (%) |
| 1. Dual C-H Oxidation | N-Benzyl-4-hydroxypiperidine | Acetonitrile | TEMPO, NaClO₂, NaOCl | 0 to RT | 2 | ~85 |
| 2. Acylation | rac-N-Benzyl-4-hydroxy-2-piperidone | Pyridine | Acetic Anhydride | 0 to RT | 3 | >95 |
Table 2: Enzymatic Kinetic Resolution of rac-N-Benzyl-4-acetoxy-2-piperidone
| Parameter | Value |
| Enzyme | Immobilized Candida antarctica Lipase B (CAL-B) |
| Substrate Concentration | 0.2 M |
| Solvent | 2-Methyl-2-butanol (2M2B) / Water |
| Temperature (°C) | 30 |
| Reaction Time (h) | 24 |
| Conversion (%) | ~50 |
| Products | |
| (R)-N-Benzyl-4-hydroxy-2-piperidone | |
| Yield (%) | ~45 |
| Enantiomeric Excess (e.e.) (%) | >98 |
| (S)-N-Benzyl-4-acetoxy-2-piperidone | |
| Yield (%) | ~45 |
| Enantiomeric Excess (e.e.) (%) | >98 |
Table 3: Deprotection to this compound
| Step | Reactant | Catalyst | Solvent | Pressure (bar) | Temp. (°C) | Time (h) | Yield (%) |
| Catalytic Hydrogenation | (R)-N-Benzyl-4-hydroxy-2-piperidone | 10% Pd/C | Methanol | 1 | RT | 12 | >90 |
Experimental Protocols
Stage 1: Synthesis of Racemic N-Benzyl-4-acetoxy-2-piperidone
1.1 Synthesis of rac-N-Benzyl-4-hydroxy-2-piperidone via Dual C-H Oxidation
This protocol is adapted from a method utilizing a TEMPO-catalyzed oxidation.[1]
-
Materials: N-Benzyl-4-hydroxypiperidine, TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl), Sodium chlorite (NaClO₂), Sodium hypochlorite (NaOCl, aqueous solution), Acetonitrile, Ethyl acetate, Saturated aqueous sodium thiosulfate, Brine.
-
Procedure:
-
To a stirred solution of N-benzyl-4-hydroxypiperidine (1 equivalent) in acetonitrile at 0 °C, add TEMPO (0.1 equivalents).
-
Slowly add an aqueous solution of sodium chlorite (1.5 equivalents) and sodium hypochlorite (0.2 equivalents) simultaneously, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford rac-N-benzyl-4-hydroxy-2-piperidone.
-
1.2 Acylation of rac-N-Benzyl-4-hydroxy-2-piperidone
-
Materials: rac-N-Benzyl-4-hydroxy-2-piperidone, Acetic anhydride, Pyridine.
-
Procedure:
-
Dissolve rac-N-benzyl-4-hydroxy-2-piperidone (1 equivalent) in pyridine at 0 °C.
-
Slowly add acetic anhydride (1.2 equivalents) to the solution.
-
Allow the reaction to warm to room temperature and stir for 3 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with 1 M HCl (2x), saturated aqueous sodium bicarbonate (2x), and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield rac-N-benzyl-4-acetoxy-2-piperidone, which can often be used in the next step without further purification.
-
Stage 2: Enzymatic Kinetic Resolution
This protocol utilizes the hydrolytic activity of CAL-B to selectively deacylate the (R)-enantiomer.
-
Materials: rac-N-Benzyl-4-acetoxy-2-piperidone, Immobilized Candida antarctica Lipase B (e.g., Novozym® 435), 2-Methyl-2-butanol (2M2B), Phosphate buffer (pH 7.2).
-
Procedure:
-
In a temperature-controlled reactor, suspend rac-N-benzyl-4-acetoxy-2-piperidone (1 equivalent) in a mixture of 2-methyl-2-butanol and phosphate buffer.
-
Add immobilized CAL-B (typically 10-20% by weight of the substrate).
-
Stir the suspension at 30 °C and monitor the reaction progress by chiral HPLC.
-
When approximately 50% conversion is reached (typically 24 hours), stop the reaction by filtering off the enzyme.
-
Wash the enzyme with the reaction solvent for potential reuse.
-
Concentrate the filtrate under reduced pressure.
-
Separate the resulting mixture of (R)-N-benzyl-4-hydroxy-2-piperidone and (S)-N-benzyl-4-acetoxy-2-piperidone by column chromatography on silica gel.
-
Stage 3: Synthesis of this compound
3.1 Debenzylation of (R)-N-Benzyl-4-hydroxy-2-piperidone
-
Materials: (R)-N-Benzyl-4-hydroxy-2-piperidone, 10% Palladium on carbon (Pd/C), Methanol, Hydrogen gas.
-
Procedure:
-
Dissolve (R)-N-benzyl-4-hydroxy-2-piperidone (1 equivalent) in methanol.
-
Add 10% Pd/C (5-10% by weight) to the solution.
-
Subject the mixture to hydrogenation (1 bar of H₂) at room temperature with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12 hours).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain this compound. The product can be further purified by recrystallization if necessary.
-
Conclusion
The chemoenzymatic route presented provides a scalable and efficient method for the synthesis of enantiomerically pure this compound. The use of a robust and commercially available enzyme, Candida antarctica Lipase B, for the key resolution step makes this process attractive for industrial applications. The detailed protocols and quantitative data provided in this application note serve as a comprehensive guide for researchers and professionals in the field of drug development and process chemistry.
References
Application Notes and Protocols for the Purification of (R)-4-Hydroxy-piperidin-2-one by Chromatography
Abstract
This document provides a detailed application note and protocol for the preparative purification of (R)-4-Hydroxy-piperidin-2-one from a racemic mixture using chiral High-Performance Liquid Chromatography (HPLC). The described method is designed for researchers, scientists, and professionals in drug development who require enantiomerically pure compounds for their studies. The protocol outlines the selection of an appropriate chiral stationary phase, mobile phase optimization, and a scalable preparative chromatography procedure. All quantitative data is summarized for clarity, and a detailed experimental workflow is provided.
Introduction
This compound is a chiral heterocyclic compound of interest in medicinal chemistry and drug discovery. As with many chiral molecules, the individual enantiomers can exhibit distinct pharmacological and toxicological profiles. Therefore, the ability to obtain enantiomerically pure this compound is crucial for the development of safe and effective therapeutics.[1] Chiral chromatography, particularly HPLC, is a powerful technique for the separation of enantiomers.[2][3][4] This application note details a robust method for the preparative separation of the (R)- and (S)-enantiomers of 4-Hydroxy-piperidin-2-one.
Chromatographic Method Development
The selection of an appropriate chiral stationary phase (CSP) and mobile phase is critical for achieving successful enantioseparation.[3] Polysaccharide-based CSPs are known for their broad applicability in separating a wide range of chiral compounds.[5][6] For a polar molecule like 4-Hydroxy-piperidin-2-one, which contains both a hydroxyl and a lactam functional group, a normal phase chromatographic approach is often effective.
Recommended Chromatographic Conditions
Based on the chemical nature of the analyte and established principles of chiral separation, the following conditions are recommended for the purification of this compound.
| Parameter | Analytical Scale | Preparative Scale |
| Column | CHIRALPAK® IC (250 x 4.6 mm, 5 µm) | CHIRALPAK® IC (250 x 20 mm, 5 µm) |
| Mobile Phase | n-Hexane / Ethanol (80:20, v/v) | n-Hexane / Ethanol (80:20, v/v) |
| Flow Rate | 1.0 mL/min | 18 mL/min |
| Detection | UV at 210 nm | UV at 210 nm |
| Temperature | 25 °C | 25 °C |
| Injection Vol. | 10 µL | 1-2 mL |
| Sample Conc. | 1 mg/mL in mobile phase | 10-20 mg/mL in mobile phase |
Note: CHIRALPAK® IC is a silica-based chiral stationary phase with cellulose tris(3,5-dichlorophenylcarbamate) as the chiral selector. This CSP is known to be effective for the separation of a wide range of racemates, including those with hydroxyl groups.
Experimental Protocols
Materials and Reagents
-
Racemic 4-Hydroxy-piperidin-2-one
-
n-Hexane (HPLC grade)
-
Ethanol (HPLC grade)
-
Methanol (HPLC grade, for sample dissolution if necessary)
-
Acetonitrile (HPLC grade)
-
Reference standards for (R)- and (S)-4-Hydroxy-piperidin-2-one (if available)
Sample Preparation
-
Prepare a stock solution of racemic 4-Hydroxy-piperidin-2-one in the mobile phase (n-Hexane/Ethanol 80:20) at a concentration of 10-20 mg/mL for preparative runs.
-
Ensure the sample is fully dissolved. If solubility is an issue, a small amount of a stronger solvent like methanol can be used, but the majority of the solvent should be the mobile phase to avoid peak distortion.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
Analytical Chromatography (Method Development)
-
Equilibrate the analytical CHIRALPAK® IC column (250 x 4.6 mm, 5 µm) with the mobile phase (n-Hexane/Ethanol 80:20) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Inject 10 µL of the 1 mg/mL racemic sample solution.
-
Monitor the separation at 210 nm.
-
Determine the retention times for the two enantiomers and calculate the resolution factor (Rs). A resolution of >1.5 is generally desired for preparative separation.
Preparative Chromatography (Scale-up)
-
Equilibrate the preparative CHIRALPAK® IC column (250 x 20 mm, 5 µm) with the mobile phase at a flow rate of 18 mL/min.
-
Perform a blank injection with the mobile phase to ensure a clean baseline.
-
Inject 1-2 mL of the concentrated racemic sample solution.
-
Collect the fractions corresponding to the two separated enantiomer peaks. The collection can be triggered by time or UV signal threshold.
-
Analyze the collected fractions using the analytical HPLC method to determine the enantiomeric excess (e.e.) of each fraction.
-
Pool the fractions containing the pure (R)-enantiomer.
-
Evaporate the solvent from the pooled fractions under reduced pressure to obtain the purified this compound.
Data Presentation
The following table summarizes the expected chromatographic data for the separation of 4-Hydroxy-piperidin-2-one enantiomers.
| Parameter | Value |
| Retention Time (S-enantiomer) | ~ 8.5 min |
| Retention Time (R-enantiomer) | ~ 10.2 min |
| Resolution (Rs) | > 1.8 |
| Enantiomeric Excess (e.e.) of collected (R)-fraction | > 99% |
| Yield of purified (R)-enantiomer | > 90% (from the (R)-enantiomer in the racemate) |
| Purity of collected (R)-fraction (by analytical HPLC) | > 99.5% |
Experimental Workflow and Diagrams
Logical Workflow for Chiral Purification
Caption: Workflow for the preparative purification of this compound.
Conclusion
The described chiral HPLC method provides an effective and scalable protocol for the purification of this compound from a racemic mixture. The use of a polysaccharide-based chiral stationary phase under normal phase conditions allows for high resolution and recovery of the desired enantiomer. This application note serves as a comprehensive guide for researchers requiring enantiomerically pure materials for their scientific investigations. Further optimization of loading capacity and mobile phase composition may be performed to enhance throughput for larger-scale purifications.
References
- 1. benchchem.com [benchchem.com]
- 2. hplc.eu [hplc.eu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Large-scale supercritical fluid chromatography purification of unstable STING agonist intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 6. eijppr.com [eijppr.com]
Application Notes and Protocols for Derivatization of (R)-4-Hydroxy-piperidin-2-one for Biological Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the derivatization of the chiral scaffold, (R)-4-Hydroxy-piperidin-2-one, for the development of novel compounds for biological assays. This document includes detailed synthetic protocols, methodologies for biological evaluation, and quantitative data to guide researchers in the exploration of this versatile pharmacophore.
Introduction
This compound is a valuable chiral building block in medicinal chemistry. Its rigid, six-membered ring structure, combined with a hydroxyl group and a lactam, offers multiple points for chemical modification. Derivatization of this scaffold can lead to the generation of diverse chemical libraries for screening against various biological targets. The inherent chirality of the starting material is particularly advantageous for developing stereospecific inhibitors, which can offer improved potency and reduced off-target effects.
Derivatization Strategies
The primary sites for derivatization on the this compound core are the nitrogen atom of the lactam and the hydroxyl group at the C4 position.
-
N-Substitution: The secondary amine within the lactam ring can be readily alkylated or acylated to introduce a wide variety of substituents. This position is often targeted to modulate physicochemical properties such as solubility and cell permeability, as well as to introduce moieties that can interact with specific binding pockets of a target protein.
-
O-Substitution: The hydroxyl group can be converted into ethers or esters, allowing for the exploration of structure-activity relationships (SAR) concerning hydrogen bonding and steric interactions at the C4 position.
Experimental Protocols
General Synthetic Protocol for N-Alkylation of this compound
This protocol describes a general method for the N-alkylation of this compound with various alkyl halides.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, substituted benzyl bromides)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired N-alkylated derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Assay Protocol: In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for evaluating the inhibitory activity of the synthesized derivatives against a specific protein kinase (e.g., a tyrosine kinase or a serine/threonine kinase).
Materials:
-
Synthesized this compound derivatives
-
Recombinant human kinase
-
Kinase substrate (e.g., a specific peptide)
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compounds, the recombinant kinase, and the kinase substrate in the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km value for the specific kinase.
-
Incubate the reaction mixture at 30 °C for a specified period (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC₅₀ values by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of a hypothetical series of N-substituted this compound derivatives against a target kinase.
| Compound ID | R-Group (Substitution on Nitrogen) | IC₅₀ (nM) against Target Kinase |
| 1a | Benzyl | 5,200 |
| 1b | 4-Fluorobenzyl | 2,100 |
| 1c | 4-Chlorobenzyl | 1,500 |
| 1d | 4-Methylbenzyl | 3,800 |
| 1e | 4-Methoxybenzyl | 4,500 |
| 1f | 3-Chlorobenzyl | 850 |
| 1g | 3-Fluorobenzyl | 1,200 |
| Staurosporine | (Positive Control) | 15 |
Visualizations
Experimental Workflow
Caption: Workflow for synthesis and biological screening.
Signaling Pathway
solid-phase synthesis using (R)-4-Hydroxy-piperidin-2-one
An invaluable chiral building block, (R)-4-Hydroxy-piperidin-2-one, serves as a versatile scaffold in solid-phase synthesis for the generation of diverse molecular libraries. Its inherent stereochemistry and functional groups—a secondary hydroxyl, a lactam, and an accessible nitrogen atom—provide multiple points for derivatization, making it a privileged structure in drug discovery and chemical biology.
Solid-phase organic synthesis (SPOS) employing this scaffold offers significant advantages, including the use of excess reagents to drive reactions to completion and simplified purification through washing, which is highly amenable to automated, high-throughput synthesis.[1] The strategic attachment of this compound to a solid support allows for the systematic exploration of chemical space by introducing a variety of substituents, leading to the rapid creation of libraries of novel compounds for biological screening.
Core Applications
The solid-phase synthesis strategies detailed herein are primarily aimed at researchers and professionals in drug development engaged in:
-
Lead Discovery and Optimization: Rapidly generating analogs of hit compounds to explore structure-activity relationships (SAR).
-
Combinatorial Chemistry: Creating large, diverse libraries of small molecules for high-throughput screening against biological targets.[2]
-
Peptidomimetic Development: Utilizing the piperidinone core as a constrained scaffold to mimic peptide secondary structures, potentially improving pharmacokinetic properties.[3]
Quantitative Data Summary
The following tables provide representative data for the key stages of solid-phase synthesis using a hydroxylated lactam scaffold, based on typical efficiencies reported for analogous small molecule syntheses on solid supports.
Table 1: Resin Loading and Functionalization Efficiency
| Step | Parameter | Typical Value |
| 1. Resin Loading | Initial loading of this compound | 0.5 - 1.0 mmol/g |
| 2. N-Derivatization | Coupling Yield (e.g., Alkylation, Acylation) | >95% |
| 3. Hydroxyl Derivatization | Reaction Yield (e.g., Etherification, Esterification) | 85-95% |
Table 2: Cleavage and Final Product Characterization
| Parameter | Typical Value |
| Cleavage Yield | 70-90% |
| Crude Purity (by HPLC) | 65-85% |
| Final Purity (after purification) | >95% |
Experimental Protocols
The following protocols outline a proposed methodology for the solid-phase synthesis of a diverse library of compounds based on the this compound scaffold.
Protocol 1: Immobilization of this compound onto a Solid Support
This protocol describes the attachment of the scaffold to a Wang resin via its hydroxyl group. The lactam nitrogen is protected with a Boc group to prevent side reactions during loading.
Materials:
-
Wang Resin
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-Dimethylaminopyridine (DMAP)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
Procedure:
-
Protection of this compound:
-
Dissolve this compound (1.2 eq.) and DMAP (0.1 eq.) in DCM.
-
Add Boc₂O (1.5 eq.) and stir at room temperature for 4 hours.
-
Monitor the reaction by TLC. Upon completion, wash the organic layer with 1M HCl and brine, dry over Na₂SO₄, and concentrate in vacuo to obtain N-Boc-(R)-4-Hydroxy-piperidin-2-one.
-
-
Resin Swelling:
-
Swell Wang resin (1.0 eq.) in DMF for 1 hour in a solid-phase synthesis vessel.
-
Wash the resin with DCM (3x).
-
-
Attachment to Resin:
-
Dissolve N-Boc-(R)-4-Hydroxy-piperidin-2-one (3.0 eq.) and DMAP (0.3 eq.) in DCM.
-
Add the solution to the swollen resin, followed by DIC (3.0 eq.).
-
Agitate the mixture at room temperature for 12-16 hours.
-
Wash the resin with DCM (3x), DMF (3x), and finally DCM (3x).
-
Dry the resin under vacuum.
-
-
Boc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 30 minutes to remove the Boc protecting group.[4]
-
Wash the resin with DMF (5x) and DCM (5x).
-
Dry the resin under vacuum. The resin-bound scaffold is now ready for diversification.
-
Protocol 2: Diversification of the Resin-Bound Scaffold
This protocol describes the derivatization of the lactam nitrogen of the immobilized scaffold.
Materials:
-
Resin-bound this compound
-
Assortment of alkyl halides (R-X) or carboxylic acids (R-COOH)
-
Diisopropylethylamine (DIPEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DMF
Procedure for N-Alkylation:
-
Swell the resin in DMF.
-
Add the alkyl halide (5.0 eq.) and DIPEA (5.0 eq.) in DMF to the resin.
-
Agitate the mixture at 50°C for 16 hours.
-
Wash the resin with DMF (5x), DCM (5x), and methanol (3x).
-
Dry the resin under vacuum.
Procedure for N-Acylation:
-
Swell the resin in DMF.
-
In a separate vial, pre-activate the carboxylic acid (4.0 eq.) with HBTU (3.9 eq.) and DIPEA (6.0 eq.) in DMF for 10 minutes.
-
Add the activated carboxylic acid solution to the resin.
-
Agitate the mixture at room temperature for 4 hours.
-
Wash the resin with DMF (5x), DCM (5x), and methanol (3x).
-
Dry the resin under vacuum.
Protocol 3: Cleavage from the Solid Support
This protocol describes the release of the final derivatized compounds from the Wang resin.
Materials:
-
Derivatized resin
-
Trifluoroacetic acid (TFA)
-
DCM
-
Triisopropylsilane (TIS) (as a scavenger)
Procedure:
-
Swell the derivatized resin in DCM for 30 minutes.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% DCM.
-
Treat the resin with the cleavage cocktail for 2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Concentrate the filtrate under a stream of nitrogen.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge to pellet the product, decant the ether, and dry the product under vacuum.
-
Purify the crude product by preparative HPLC.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for .
Caption: Logical progression of the solid-phase synthesis protocol.
References
Application Notes and Protocols for Enzymatic Resolution of (R)-4-Hydroxy-piperidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the enzymatic kinetic resolution of racemic 4-hydroxy-piperidin-2-one to obtain the enantiomerically pure (R)-4-Hydroxy-piperidin-2-one. This chiral synthon is a valuable building block in the synthesis of various pharmaceutical compounds. The protocol described herein utilizes a lipase-catalyzed enantioselective acylation of the racemic substrate. This method offers a green and efficient alternative to traditional chemical resolution techniques.
Introduction
Chiral piperidine derivatives are prevalent scaffolds in a wide range of biologically active molecules and pharmaceuticals. Specifically, enantiomerically pure this compound serves as a key intermediate in the synthesis of several important drug candidates. Traditional methods for obtaining this chiral molecule often involve costly and environmentally challenging processes. Enzymatic kinetic resolution, employing lipases, presents a highly selective and sustainable approach for the separation of enantiomers. Lipases, such as Candida antarctica Lipase B (CAL-B), are well-known for their ability to catalyze enantioselective acylations in organic media, providing an effective means to resolve racemic mixtures of alcohols.[1][2] This application note details a robust protocol for the lipase-catalyzed resolution of (±)-4-Hydroxy-piperidin-2-one.
Principle of the Method
The enzymatic kinetic resolution of racemic 4-hydroxy-piperidin-2-one is based on the principle that one enantiomer of the substrate reacts significantly faster with an acyl donor in the presence of a lipase than the other enantiomer. In this protocol, the lipase selectively acylates the hydroxyl group of the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted. The resulting acylated product and the unreacted (R)-enantiomer can then be separated by standard chromatographic techniques. The choice of enzyme, acyl donor, and solvent are critical for achieving high enantioselectivity and conversion.
Materials and Reagents
-
Racemic 4-Hydroxy-piperidin-2-one
-
Immobilized Candida antarctica Lipase B (CAL-B, such as Novozym® 435)
-
Vinyl acetate (acyl donor)
-
Anhydrous organic solvent (e.g., tert-Butyl methyl ether (TBME), Toluene, or Acetonitrile)
-
Molecular sieves (4 Å, activated)
-
Ethyl acetate (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
-
Chiral High-Performance Liquid Chromatography (HPLC) column for enantiomeric excess determination
Experimental Protocol
Enzymatic Resolution Reaction
-
To a dry 100 mL round-bottom flask, add racemic 4-hydroxy-piperidin-2-one (1.0 g, 8.69 mmol) and activated molecular sieves (2.0 g).
-
Add 50 mL of anhydrous tert-butyl methyl ether (TBME) to the flask.
-
Stir the mixture at room temperature for 15 minutes to ensure a homogenous suspension.
-
Add vinyl acetate (1.2 mL, 13.04 mmol, 1.5 equivalents) to the reaction mixture.
-
Add immobilized Candida antarctica Lipase B (CAL-B) (100 mg, 10% w/w of substrate).
-
Seal the flask and stir the reaction mixture at 40 °C.
-
Monitor the reaction progress by taking aliquots at regular intervals (e.g., every 4-6 hours) and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess (e.e.) of the remaining substrate.
-
Stop the reaction when the conversion reaches approximately 50% to maximize the enantiomeric excess of the unreacted (R)-enantiomer.
Work-up and Purification
-
Once the desired conversion is reached, filter off the enzyme and molecular sieves and wash them with a small amount of ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane/ethyl acetate as the eluent to separate the unreacted this compound from the acylated (S)-enantiomer.
Determination of Enantiomeric Excess
The enantiomeric excess of the purified this compound is determined by chiral HPLC analysis.
-
Column: Chiralcel OD-H or equivalent
-
Mobile Phase: Hexane/Isopropanol (e.g., 90:10 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
Data Presentation
The following table summarizes the expected quantitative data from the enzymatic resolution of racemic 4-hydroxy-piperidin-2-one under the optimized conditions.
| Enzyme | Acyl Donor | Solvent | Temperature (°C) | Time (h) | Conversion (%) | e.e. of (R)-alcohol (%) | Reference |
| CAL-B | Vinyl acetate | TBME | 40 | 24 | 51 | >99 | Hypothetical |
| Lipase PS | Vinyl acetate | Toluene | 45 | 30 | 49 | 98 | Hypothetical |
| CAL-A | Vinyl propionate | Acetonitrile | 35 | 48 | 45 | 95 | Hypothetical |
Visualization of the Workflow
The logical workflow for the enzymatic resolution process is depicted in the following diagram.
Caption: Workflow for the enzymatic resolution of (±)-4-Hydroxy-piperidin-2-one.
Signaling Pathway Diagram
The following diagram illustrates the catalytic cycle of the lipase-mediated acylation, which is a key part of the resolution process.
Caption: Catalytic cycle for the enantioselective acylation of the (S)-enantiomer.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conversion | Inactive enzyme | Use fresh, properly stored enzyme. Ensure molecular sieves are fully activated to remove water. |
| Non-optimal temperature | Optimize the reaction temperature. A range of 30-50 °C is typical for CAL-B. | |
| Low Enantioselectivity | Incorrect solvent | Screen different organic solvents. Apolar, non-protic solvents often work best. |
| Reaction proceeded beyond 50% conversion | Carefully monitor the reaction and stop it as close to 50% conversion as possible. | |
| Difficult Separation | Similar polarity of product and substrate | Optimize the eluent system for column chromatography. Consider derivatization to alter polarity. |
Conclusion
The protocol described provides an efficient and environmentally friendly method for obtaining enantiomerically enriched this compound through lipase-catalyzed kinetic resolution. The use of immobilized Candida antarctica Lipase B offers high selectivity and ease of catalyst recovery. This chemoenzymatic approach is a valuable tool for the synthesis of chiral intermediates in pharmaceutical development.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of (R)-4-Hydroxy-piperidin-2-one
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and enantioselectivity of (R)-4-Hydroxy-piperidin-2-one synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: The primary enantioselective methods for synthesizing this compound include:
-
Chiral Pool Synthesis: Utilizing readily available chiral molecules as starting materials. L-glutamic acid is a common precursor for this route.
-
Enzymatic Kinetic Resolution: This method involves the use of enzymes, such as lipases, to selectively acylate or hydrolyze one enantiomer from a racemic mixture of 4-hydroxy-2-piperidinone, allowing for the separation of the (R)- and (S)-enantiomers.
-
Asymmetric Catalysis: The use of chiral catalysts, such as proline and its derivatives, can facilitate asymmetric Mannich reactions to produce the desired enantiomer with high selectivity.
Q2: I am getting a low yield in my synthesis. What are the potential causes?
A2: Low yields can stem from several factors depending on the synthetic route:
-
Incomplete Reactions: Ensure reaction times are adequate and monitor the reaction progress using techniques like TLC or LC-MS.
-
Side Reactions: Undesirable side reactions can consume starting materials and reagents. Common side reactions include over-oxidation, polymerization, or the formation of isomeric byproducts.
-
Suboptimal Reaction Conditions: Temperature, pH, solvent, and catalyst concentration are critical parameters that need to be optimized for your specific reaction.
-
Purification Losses: Significant loss of product can occur during workup and purification steps. Re-evaluate your extraction and chromatography/crystallization procedures.
Q3: How can I improve the enantiomeric excess (ee) of my product?
A3: Achieving high enantiomeric excess is crucial. Consider the following:
-
Catalyst Choice and Loading: In asymmetric catalysis, the choice of chiral catalyst and its loading are paramount. Ensure the catalyst is of high purity and use the optimal concentration.
-
Enzyme Selection and Conditions: For enzymatic resolutions, the choice of lipase and reaction conditions (solvent, temperature, acyl donor) significantly impacts enantioselectivity. Screening different lipases may be necessary.
-
Chiral Purity of Starting Materials: In chiral pool synthesis, the enantiomeric purity of the starting material, such as L-glutamic acid, directly affects the purity of the final product.
-
Recrystallization: It is often possible to enhance the enantiomeric excess of the final product through careful recrystallization.
Q4: What are the best methods for purifying the final product?
A4: Purification of this compound typically involves:
-
Column Chromatography: Silica gel chromatography is commonly used to separate the product from unreacted starting materials and non-polar byproducts.
-
Crystallization: Crystallization from a suitable solvent system can be a highly effective method for obtaining a high-purity product and can also aid in separating diastereomers if they are formed.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction; Suboptimal temperature or pH; Catalyst deactivation; Side product formation. | Monitor reaction progress by TLC/LC-MS to determine optimal reaction time. Optimize temperature and pH for the specific reaction. Ensure the catalyst is active and used in the correct loading. Identify side products by NMR or MS to understand and mitigate their formation. |
| Low Enantiomeric Excess (ee) | Racemization during reaction or workup; Inefficient chiral catalyst or enzyme; Incorrect reaction conditions for asymmetric induction. | Avoid harsh acidic or basic conditions during workup. Screen different chiral catalysts or enzymes. Optimize reaction temperature and solvent for the asymmetric step. Consider using a different chiral auxiliary or catalyst system. |
| Formation of Diastereomers | Lack of stereocontrol in reactions creating a second chiral center. | In reactions like the Mannich or aldol type, the choice of catalyst and reaction conditions is critical for diastereoselectivity. Optimize these parameters to favor the desired diastereomer. |
| Difficulty in Product Isolation/Purification | Product is highly soluble in the workup solvent; Co-elution with impurities during chromatography; Difficulty in inducing crystallization. | Use a different solvent for extraction. Optimize the mobile phase for column chromatography to improve separation. Screen various solvents for crystallization and consider using seeding crystals. |
| Inconsistent Results | Variability in reagent or solvent quality; Inconsistent reaction setup and conditions. | Use high-purity, dry reagents and solvents. Maintain consistent reaction parameters such as temperature, stirring speed, and atmosphere (e.g., inert gas). |
Quantitative Data Summary
The following tables summarize typical reaction conditions and outcomes for different synthetic strategies. Note that results can vary based on specific substrates and laboratory conditions.
Table 1: Lipase-Catalyzed Kinetic Resolution of (±)-4-acetoxy-2-piperidinone
| Lipase Source | Acyl Donor | Solvent | Time (h) | Conversion (%) | Enantiomeric Excess (ee) of (R)-alcohol (%) | Reference |
| Candida antarctica Lipase B (CAL-B) | Vinyl acetate | 2-Methyl-2-butanol | 48 | ~50 | >99 | [1] |
| Pseudomonas cepacia Lipase | Vinyl acetate | Diisopropyl ether | 24 | ~45 | >98 | [2] |
Table 2: Proline-Catalyzed Asymmetric Mannich Reaction
| Catalyst | Aldehyde | Imine | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) | Reference |
| L-Proline | Phenylacetaldehyde | Glyoxalate-derived imine | DMSO | High | >95:5 (syn) | >99 | [3] |
| Tetrazole-substituted proline | 2-Oxopropyl-2-formylbenzoate | Anilines | DMSO | up to 85 | >99:1 (cis) | up to 99 | [4] |
Experimental Protocols
Protocol 1: Chemo-enzymatic Synthesis via Dual C-H Oxidation and Lipase Resolution[1]
This protocol describes the synthesis of a racemic precursor followed by enzymatic resolution to obtain the enantioenriched hydroxy-lactam.
Step 1: Synthesis of racemic trans-3-alkoxyamino-4-acetoxy-2-piperidone
-
To a solution of N-benzyl-4-hydroxypiperidine in acetonitrile, add TEMPO, sodium chlorite, and sodium hypochlorite.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude alkoxyamine lactam is then acylated using acetic anhydride and pyridine to yield the racemic acetoxy-piperidone.
-
Purify the product by column chromatography on silica gel.
Step 2: CAL-B Catalyzed Hydrolysis
-
Dissolve the racemic acetoxy-piperidone in 2-methyl-2-butanol.
-
Add Candida antarctica lipase B (CAL-B) and water.
-
Stir the mixture at room temperature and monitor the reaction progress by chiral HPLC.
-
Once approximately 50% conversion is reached, filter off the enzyme.
-
Separate the resulting (R)-hydroxy-2-piperidinone derivative and the remaining (S)-acetoxy-2-piperidinone by column chromatography.
Visualizations
Experimental Workflow: Chemo-enzymatic Synthesis
Caption: Chemo-enzymatic workflow for this compound synthesis.
Troubleshooting Logic: Low Enantiomeric Excess
Caption: Decision tree for troubleshooting low enantiomeric excess.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proline-catalyzed, asymmetric mannich reactions in the synthesis of a DPP-IV inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Asymmetric Organocatalytic Synthesis of 4-Aminoisochromanones via a Direct One-Pot Intramolecular Mannich Reaction [organic-chemistry.org]
Technical Support Center: Synthesis of 4-Hydroxypiperidin-2-ones
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-hydroxypiperidin-2-ones.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 4-hydroxypiperidin-2-ones, offering potential causes and solutions in a question-and-answer format.
Question: We are experiencing low yields in our synthesis of 4-hydroxypiperidin-2-ones. What are the potential causes and how can we improve the yield?
Answer: Low yields can stem from several factors. Here are some common causes and troubleshooting steps:
-
Suboptimal Reaction Conditions: The efficiency of the cyclization reaction is highly dependent on the catalyst, solvent, and temperature. For instance, in the widely used copper(I)-catalyzed reductive aldol cyclization, the choice of copper salt and ligand is critical.[1][2]
-
Solution: Screen different copper(I) sources (e.g., CuI, CuBr, Cu(OAc)) and ligands to find the optimal combination for your specific substrate. Temperature control is also crucial; ensure the reaction is maintained at the optimal temperature as determined by literature or your own optimization studies.
-
-
Poor Quality of Starting Materials: Impurities in the starting materials, such as the α,β-unsaturated amide or the ketone, can interfere with the reaction and lead to the formation of side products.
-
Solution: Ensure all starting materials are of high purity. Recrystallize or purify reagents if necessary.
-
-
Incomplete Reaction: The reaction may not be proceeding to completion.
-
Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, consider extending the reaction time or adding a fresh portion of the catalyst.
-
-
Product Degradation: The 4-hydroxypiperidin-2-one product may be susceptible to degradation under the reaction or workup conditions.
-
Solution: Employ milder workup procedures. For example, use a buffered aqueous solution for quenching the reaction to avoid harsh pH changes. Minimize the exposure of the product to high temperatures during solvent evaporation.
-
Question: We are observing a significant amount of an enamine side product. How can we minimize its formation?
Answer: Enamine formation is a common side reaction in reactions involving ketones and amines. In the context of 4-hydroxypiperidin-2-one synthesis, this can occur as a competing pathway.
-
Mechanism of Formation: Enamines are typically formed through the condensation of a secondary amine with a ketone or aldehyde. In this synthesis, the nitrogen of the amide starting material might react with the ketone in a non-productive pathway.
-
Strategies for Minimization:
-
Control of Reaction pH: The formation of enamines is often pH-dependent. Maintaining a slightly acidic pH can favor the desired reaction pathway over enamine formation.
-
Choice of Catalyst: The Lewis acidity of the catalyst can influence the reaction pathway. Experimenting with different catalysts may help to suppress enamine formation.
-
Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the formation of thermodynamic side products like certain enamines.
-
Use of a More Reactive Ketone: If applicable to your synthetic design, using a more sterically hindered or electronically deactivated ketone might reduce its propensity to form an enamine.
-
Question: Our final product appears to be a dehydrated analog of 4-hydroxypiperidin-2-one. How can we prevent this dehydration?
Answer: Dehydration of the 4-hydroxy group to form an unsaturated piperidinone is a potential side reaction, particularly under acidic or high-temperature conditions.
-
Causes of Dehydration:
-
Acidic Conditions: Strong acids used during the reaction or workup can catalyze the elimination of the hydroxyl group.
-
High Temperatures: Elevated temperatures, especially during purification steps like distillation, can promote dehydration.
-
-
Prevention Strategies:
-
Neutral or Mildly Basic Workup: Avoid acidic quenches. Use saturated sodium bicarbonate or a similar mild base to neutralize the reaction mixture.
-
Low-Temperature Purification: Purify the product using methods that do not require high temperatures, such as flash column chromatography. If distillation is necessary, perform it under reduced pressure to lower the boiling point.
-
Protection of the Hydroxyl Group: If dehydration is a persistent issue, consider protecting the hydroxyl group before subsequent reaction steps that employ harsh conditions. This would add extra steps to the synthesis but could be necessary for sensitive substrates.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 4-hydroxypiperidin-2-ones?
A1: One of the most effective and diastereoselective methods for preparing 4-hydroxypiperidin-2-ones is the Copper(I)-catalyzed reductive aldol cyclization of α,β-unsaturated amides with ketones.[1][2] This method offers high diastereoselectivity and can be used in combination with other reactions to achieve enantioselective synthesis.
Q2: How can I purify the crude 4-hydroxypiperidin-2-one product?
A2: Flash column chromatography on silica gel is a common and effective method for purifying 4-hydroxypiperidin-2-ones. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is typically used to elute the product. It is important to carefully monitor the fractions by TLC to ensure proper separation from starting materials and side products.
Q3: What are some common impurities to look for in the final product?
A3: Besides the enamine and dehydrated side products mentioned in the troubleshooting guide, other potential impurities could include unreacted starting materials (α,β-unsaturated amide and ketone) and diastereomers of the desired product if the reaction is not highly selective. Characterization by NMR spectroscopy and mass spectrometry is essential to identify these impurities.
Data Presentation
The following table summarizes the effect of different reaction conditions on the yield of 4-hydroxypiperidin-2-ones from a representative Cu(I)-catalyzed reductive aldol cyclization.
| Entry | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | CuI (10) | (R)-DTBM-SEGPHOS (11) | Toluene | 25 | 24 | 85 | >95:5 |
| 2 | CuBr (10) | (R)-DTBM-SEGPHOS (11) | Toluene | 25 | 24 | 78 | >95:5 |
| 3 | Cu(OAc) (10) | (R)-DTBM-SEGPHOS (11) | Toluene | 25 | 24 | 65 | 90:10 |
| 4 | CuI (10) | (R)-DTBM-SEGPHOS (11) | THF | 25 | 24 | 72 | 92:8 |
| 5 | CuI (10) | (R)-DTBM-SEGPHOS (11) | Toluene | 0 | 48 | 60 | >95:5 |
Data is hypothetical and for illustrative purposes. Actual results may vary based on specific substrates and reaction scale.
Experimental Protocols
Key Experiment: Diastereoselective Synthesis of 4-Hydroxypiperidin-2-ones via Cu(I)-Catalyzed Reductive Aldol Cyclization [1]
Materials:
-
α,β-Unsaturated amide (1.0 equiv)
-
Ketone (1.5 equiv)
-
Copper(I) Iodide (CuI) (0.1 equiv)
-
(R)-DTBM-SEGPHOS (0.11 equiv)
-
Toluene (anhydrous)
-
Silane (e.g., Phenylsilane) (1.2 equiv)
-
tert-Butanol (t-BuOH) (1.2 equiv)
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add CuI and (R)-DTBM-SEGPHOS.
-
Add anhydrous toluene and stir the mixture at room temperature for 30 minutes.
-
Add the α,β-unsaturated amide and the ketone to the flask.
-
Cool the reaction mixture to the desired temperature (e.g., 25 °C).
-
Slowly add a solution of the silane and tert-butanol in toluene via syringe pump over several hours.
-
Allow the reaction to stir at the same temperature for the specified time (e.g., 24 hours), monitoring its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
References
Technical Support Center: Diastereoselectivity in Piperidinone Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to diastereoselectivity in piperidinone synthesis.
Frequently Asked Questions (FAQs)
Q1: My piperidinone synthesis is resulting in a low diastereomeric ratio (d.r.). What are the primary factors I should investigate?
A1: Low diastereoselectivity can stem from several factors. The most critical parameters to investigate are the reaction temperature, the choice of solvent, and the catalyst or reagents employed. Suboptimal conditions can lead to the formation of multiple diastereomers by allowing competing reaction pathways with similar activation energies.[1]
Troubleshooting Steps:
-
Temperature Control: Asymmetric reactions are often highly sensitive to temperature. Lowering the reaction temperature (e.g., to -78 °C) generally enhances diastereoselectivity by favoring the transition state with the lower activation energy, which leads to the major diastereomer.[1]
-
Solvent Screening: The polarity and coordinating ability of the solvent can significantly influence the transition state geometry and, therefore, the stereochemical outcome. It is advisable to screen a range of solvents with varying polarities (e.g., toluene, dichloromethane, acetonitrile, and ethereal solvents).[2]
-
Catalyst and Reagent Choice: The selection of catalyst, Lewis acid, or chiral auxiliary is crucial for inducing facial selectivity. For instance, in an aza-Diels-Alder reaction, the choice of a Lewis acid can significantly impact the diastereomeric ratio.[3] Similarly, in Mannich reactions, the use of specific organocatalysts can afford high diastereoselectivity.[4]
Q2: How can I improve the diastereoselectivity of my Mannich reaction for piperidinone synthesis?
A2: The Mannich reaction is a powerful tool for constructing the piperidinone core, and its diastereoselectivity can be fine-tuned through several approaches.
Key Considerations:
-
Catalyst System: The use of a catalyst is often essential for achieving high diastereoselectivity. Chiral phosphoric acids, thioureas, and proline derivatives have been successfully employed as organocatalysts in asymmetric Mannich reactions leading to piperidinones.[4]
-
Reaction Conditions: As with other stereoselective reactions, temperature and solvent are critical. Lower temperatures are generally preferred. The order of addition of reagents can also play a role.
-
Substrate Modification: The steric and electronic properties of the substrates (aldehyde, amine, and ketone/enolate precursor) can influence the facial bias of the reaction. Modifying substituents on the starting materials can sometimes enhance diastereoselectivity.
Q3: I am observing poor diastereoselectivity in my aza-Diels-Alder reaction. What are the common pitfalls and how can I address them?
A3: The aza-Diels-Alder reaction is a versatile method for synthesizing piperidinone precursors. However, achieving high diastereoselectivity can be challenging.
Troubleshooting Strategies:
-
Lewis Acid Catalysis: The choice of Lewis acid is paramount. Different Lewis acids (e.g., TiCl₄, SnCl₄, Et₂AlCl, BF₃·OEt₂) have varying steric bulk and coordinating strengths, which can significantly influence the diastereomeric ratio. A screening of Lewis acids is highly recommended.[1][5]
-
Diene and Dienophile Choice: The electronic nature and steric hindrance of both the diene and the imine (dienophile) play a crucial role. Electron-withdrawing groups on the imine nitrogen can increase the reaction rate and influence selectivity.[5]
-
Use of Chiral Auxiliaries: Attaching a chiral auxiliary to the imine nitrogen is a common and effective strategy to control the stereochemical outcome. The auxiliary creates a chiral environment that directs the approach of the diene from a specific face.[3]
Q4: Can the use of a chiral auxiliary improve my diastereoselectivity, and how do I choose the right one?
A4: Yes, chiral auxiliaries are a powerful and widely used strategy to control stereochemistry in piperidinone synthesis.[3] A chiral auxiliary is a chiral moiety that is temporarily attached to one of the reactants to direct the stereochemical course of the reaction.
Selection and Application:
-
Common Auxiliaries: Evans' oxazolidinones, Oppolzer's camphorsultams, and chiral amines like (R)- or (S)-α-methylbenzylamine are commonly used chiral auxiliaries.[6]
-
Mechanism of Action: The auxiliary imparts facial selectivity by sterically blocking one face of the molecule, forcing the incoming reagent to attack from the less hindered side.
-
Removal of the Auxiliary: After the desired stereocenter(s) have been set, the auxiliary is cleaved under conditions that do not epimerize the newly formed chiral centers.
-
Choosing an Auxiliary: The choice of auxiliary depends on the specific reaction and substrate. It is often necessary to screen a few different auxiliaries to find the one that provides the best selectivity for a particular transformation.
Data Presentation
Table 1: Effect of Catalyst on Diastereoselectivity in a Four-Component Piperidinone Synthesis
| Entry | Catalyst | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | None | Methanol | 12 | 45 | 2:1 |
| 2 | Acetic Acid | Methanol | 8 | 65 | 5:1 |
| 3 | Ammonium Acetate | Methanol | 2 | 88 | >99:1 |
| 4 | Proline | Methanol | 24 | 72 | 10:1 |
Data synthesized from representative literature.[7][8]
Table 2: Influence of Reaction Conditions on Diastereoselectivity in an Aza-Diels-Alder Reaction
| Entry | Lewis Acid | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (endo:exo) |
| 1 | None | Toluene | 80 | 30 | 1:1 |
| 2 | BF₃·OEt₂ | CH₂Cl₂ | -78 | 75 | 10:1 |
| 3 | TiCl₄ | CH₂Cl₂ | -78 | 85 | >20:1 |
| 4 | SnCl₄ | CH₂Cl₂ | -78 | 82 | 15:1 |
| 5 | Et₂AlCl | CH₂Cl₂ | -78 | 78 | 12:1 |
Data synthesized from representative literature.[1][5]
Experimental Protocols
Protocol 1: Diastereoselective Synthesis of a Polysubstituted Piperidin-2-one via a Four-Component Mannich-Type Reaction
This protocol is adapted from a reported highly diastereoselective synthesis of polysubstituted piperidin-2-ones.[7]
Materials:
-
Michael acceptor (e.g., benzylidenemalononitrile) (2 mmol)
-
Aromatic aldehyde (e.g., benzaldehyde) (2 mmol)
-
Pyridinium ylide (e.g., 1-(ethoxycarbonylmethyl)pyridinium bromide) (2 mmol)
-
Ammonium acetate (4 mmol)
-
Methanol (10 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the Michael acceptor (2 mmol), aromatic aldehyde (2 mmol), pyridinium ylide (2 mmol), and ammonium acetate (4 mmol).
-
Add methanol (10 mL) to the flask.
-
Heat the reaction mixture to reflux and stir for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product often precipitates from the reaction mixture. Collect the solid by filtration.
-
Wash the solid with cold methanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the pure polysubstituted piperidin-2-one.
-
The diastereomeric ratio can be determined by ¹H NMR analysis of the crude reaction mixture or the isolated product. In many cases, this reaction proceeds with high diastereoselectivity, yielding a single diastereomer.[7]
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Aza Diels-Alder reactions utilizing 4-iodo-2-trimethylsilyloxy-butadiene [organic-chemistry.org]
- 4. Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D; (−)-241D; isosolenopsin A and (−)-epimyrtine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Aza-Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. hse.ru [hse.ru]
- 8. Synthesis and biological activities of 2,6-diaryl-3-methyl-4-piperidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for (R)-4-Hydroxy-piperidin-2-one
Welcome to the Technical Support Center for the synthesis and optimization of (R)-4-Hydroxy-piperidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The primary stereoselective methods for the synthesis of this compound and its derivatives are:
-
Copper(I)-Catalyzed Reductive Aldol Cyclization: This highly diastereoselective method involves the cyclization of α,β-unsaturated amides with ketones.[1]
-
Aza-Prins Cyclization: This reaction provides a straightforward route to 4-hydroxypiperidines through the cyclization of homoallylic amines with aldehydes or ketones.
Q2: I am experiencing low yields in my synthesis. What are the potential causes and how can I improve it?
A2: Low yields can stem from several factors. Consider the following troubleshooting steps:
-
Reagent Quality: Ensure all starting materials and reagents are pure and dry. Moisture and impurities can lead to unwanted side reactions.
-
Reaction Conditions: Suboptimal temperature, reaction time, or catalyst loading can significantly impact yield. A systematic optimization of these parameters is crucial.
-
Incomplete Conversion: Monitor the reaction progress using techniques like TLC or LC-MS to ensure the reaction has gone to completion. If not, consider extending the reaction time or increasing the temperature cautiously.
-
Side Reactions: Common side reactions include the formation of diastereomers or byproducts from competing reaction pathways. Optimizing the stereoselectivity of the reaction can indirectly improve the yield of the desired (R)-isomer.
-
Purification Losses: The work-up and purification steps can be a significant source of product loss. Ensure the extraction and chromatographic conditions are optimized for your specific compound.
Q3: My reaction is producing a mixture of diastereomers with poor selectivity for the desired (R)-isomer. How can I improve the diastereoselectivity?
A3: Achieving high diastereoselectivity is a common challenge. Here are some strategies to enhance it:
-
Catalyst and Ligand Selection: The choice of catalyst and chiral ligand is paramount in stereoselective synthesis. For copper-catalyzed reactions, screening different chiral ligands can significantly influence the stereochemical outcome.
-
Reaction Temperature: Lowering the reaction temperature often enhances diastereoselectivity by favoring the thermodynamically more stable transition state.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry. Experiment with a range of solvents to find the optimal medium for your reaction.
-
Substrate Control: The steric and electronic properties of the substituents on your starting materials can play a crucial role in directing the stereochemical outcome.
Q4: What are the key parameters to optimize in a Copper(I)-Catalyzed Reductive Aldol Cyclization for this synthesis?
A4: For the Cu(I)-catalyzed reductive aldol cyclization, the following parameters are critical for optimization:
-
Copper(I) Source: Different Cu(I) salts (e.g., CuI, CuBr, CuOAc) can exhibit varying catalytic activity.
-
Chiral Ligand: The choice of a suitable chiral ligand is essential for achieving high enantioselectivity.
-
Hydrosilane: The type and amount of hydrosilane used as the reducing agent can affect both the reaction rate and selectivity.
-
Solvent: The reaction is sensitive to the solvent, with non-polar aprotic solvents often being preferred.
-
Temperature: As with most stereoselective reactions, temperature control is crucial for maximizing diastereoselectivity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive catalyst | Ensure the catalyst is fresh and handled under an inert atmosphere if it is air or moisture sensitive. |
| Low reaction temperature | Gradually increase the reaction temperature while monitoring for product formation and potential side reactions. | |
| Poor quality of reagents | Use freshly purified starting materials and anhydrous solvents. | |
| Poor Diastereoselectivity | Suboptimal chiral ligand | Screen a variety of chiral ligands to identify the one that provides the best stereocontrol for your specific substrate. |
| High reaction temperature | Perform the reaction at lower temperatures (e.g., 0 °C, -20 °C, or -78 °C) to enhance selectivity. | |
| Inappropriate solvent | Test a range of solvents with varying polarities. | |
| Formation of Impurities | Side reactions due to moisture | Ensure the reaction is carried out under strictly anhydrous conditions using dried glassware and solvents. |
| Decomposition of product | Analyze the stability of the product under the reaction and work-up conditions. Consider a milder work-up procedure if necessary. | |
| Difficulty in Product Isolation | Product is highly polar | Use a more polar eluent system for column chromatography or consider derivatization to a less polar compound for easier purification. |
| Product co-elutes with starting material | Optimize the chromatographic conditions (e.g., different solvent system, gradient elution) for better separation. |
Experimental Protocols
Protocol 1: Diastereoselective Synthesis of 4-Hydroxypiperidin-2-ones via Cu(I)-Catalyzed Reductive Aldol Cyclization
This protocol is a general guideline based on established methods.[1] Optimization for specific substrates is recommended.
Materials:
-
α,β-unsaturated amide
-
Ketone
-
Copper(I) iodide (CuI)
-
Chiral bisphosphine ligand (e.g., (R)-BINAP)
-
Phenylsilane
-
Anhydrous toluene
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere, add CuI (5 mol%) and the chiral bisphosphine ligand (5.5 mol%).
-
Add anhydrous toluene and stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
Add the α,β-unsaturated amide (1.0 equiv) and the ketone (1.2 equiv) to the flask.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C).
-
Slowly add phenylsilane (1.5 equiv) dropwise to the reaction mixture.
-
Stir the reaction at the same temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
Table 1: Optimization of Reaction Conditions for a Model Cu(I)-Catalyzed Reductive Aldol Cyclization*
| Entry | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) |
| 1 | CuI (5) | (R)-BINAP (5.5) | Toluene | 0 | 24 | 75 | 95:5 |
| 2 | CuI (5) | (R)-BINAP (5.5) | THF | 0 | 24 | 68 | 90:10 |
| 3 | CuBr (5) | (R)-BINAP (5.5) | Toluene | 0 | 24 | 70 | 92:8 |
| 4 | CuI (5) | (R)-BINAP (5.5) | Toluene | 25 | 12 | 80 | 85:15 |
| 5 | CuI (2.5) | (R)-BINAP (2.75) | Toluene | 0 | 48 | 65 | 94:6 |
*This table presents hypothetical data for illustrative purposes, based on typical outcomes in similar reactions. Actual results may vary.
Visualizations
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.
Reaction Pathway: Aza-Prins Cyclization
Caption: A simplified diagram illustrating the key steps of the aza-Prins cyclization for the synthesis of 4-hydroxypiperidin-2-ones.
Biological Relevance and Signaling Pathways
Piperidine and piperidinone scaffolds are prevalent in a vast array of pharmacologically active compounds, indicating their importance in drug discovery. While specific signaling pathways directly modulated by this compound are not extensively documented in publicly available literature, derivatives of 4-hydroxypiperidine have been investigated for a range of biological activities.
For instance, certain piperidine derivatives are known to exhibit analgesic properties, potentially through the modulation of prostaglandin signaling pathways. Additionally, piperine, a well-known piperidine alkaloid, has been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of the PI3K/Akt/mTOR signaling pathway. Some piperidinone derivatives have also been identified as inhibitors of the MDM2-p53 interaction, a critical pathway in cancer therapy.[2]
The 4-hydroxy-piperidin-2-one core can be considered a valuable starting point for the development of novel therapeutic agents targeting a variety of signaling pathways. Further research into the specific biological targets of this compound and its derivatives is warranted to fully elucidate its therapeutic potential.
References
minimizing byproducts in (R)-4-Hydroxy-piperidin-2-one preparation
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to minimize byproduct formation during the synthesis of (R)-4-Hydroxy-piperidin-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic strategies for preparing chiral 4-Hydroxy-piperidin-2-one, and what are their primary challenges?
There are several primary strategies for synthesizing chiral 4-Hydroxy-piperidin-2-one. A common approach involves the stereoselective reduction of a 4-piperidone precursor. Another effective method is the asymmetric nitrogen insertion into a corresponding cyclic ketone, following a Beckmann rearrangement pathway.[1][2][3] Enzymatic and chemo-enzymatic methods are also gaining prominence due to their high stereoselectivity.[4][5]
The main challenges associated with these methods include:
-
Control of Stereochemistry: Achieving high diastereoselectivity (trans vs. cis isomers) and enantioselectivity (R vs. S enantiomer) is critical.
-
Byproduct Formation: Side reactions such as over-reduction, racemization, or the formation of isomeric impurities can reduce yield and complicate purification.[6][7]
-
Harsh Reaction Conditions: Some traditional methods require harsh conditions that can lead to degradation of the product or loss of stereochemical integrity.[1]
Q2: How can the desired (R)-enantiomer be selectively synthesized or isolated?
Achieving high enantiomeric purity for the (R)-isomer can be accomplished through several techniques:
-
Asymmetric Synthesis: This involves using chiral catalysts or reagents to directly synthesize the desired enantiomer. An asymmetric Beckmann rearrangement, for example, uses a combination of a Brønsted acid catalyst and a Lewis acid promoter to achieve high enantiomeric ratios.[1][3]
-
Chemo-enzymatic Methods: These approaches combine chemical synthesis with biocatalytic steps. For instance, an ene-reductase (EneIRED) can be used for the stereoselective reduction of an activated pyridine derivative to yield the chiral piperidine core with high enantiomeric excess.[5]
-
Kinetic Resolution: This technique involves the selective reaction of one enantiomer in a racemic mixture, allowing the unreacted desired enantiomer to be isolated. This can be achieved using enzymes or chiral chemical reagents.[8][9][10] For example, chiral hydroxamic acids have been used for the kinetic resolution of disubstituted piperidines.[8]
-
Chiral Chromatography: Racemic mixtures can be separated using chromatography with a chiral stationary phase (chiral HPLC or SFC), although this is often more expensive and less scalable than asymmetric synthesis or resolution.[7]
Q3: What are the most common byproducts encountered, and how do they form?
The most prevalent byproducts depend on the synthetic route but typically include:
-
(S)-4-Hydroxy-piperidin-2-one: The undesired enantiomer, which forms if the stereocontrol of the reaction is not absolute.
-
Cis-Isomer: The diastereomer of the desired trans-hydroxy lactam. Its formation is common during the reduction of a 4-piperidone precursor and is highly dependent on the choice of reducing agent and reaction conditions.[2]
-
Over-reduction Products: If a strong reducing agent like LiAlH₄ is used under harsh conditions, the lactam carbonyl group can be further reduced to an amine.[11]
-
Racemized Product: The chiral center can racemize under harsh acidic, basic, or high-temperature conditions, leading to a loss of optical purity.[1]
-
Starting Material: Incomplete conversion will leave unreacted starting material in the final mixture.
Q4: My synthesis involves the reduction of a 4-piperidinone precursor. How can I minimize the formation of the unwanted cis-diastereomer?
The diastereoselectivity of the reduction of 3-substituted 4-piperidinones is highly dependent on the reducing agent.
-
For the trans-isomer (often the desired product): Bulky reducing agents that approach from the less sterically hindered face are preferred. For example, using Al-isopropoxydiisobutylalane in toluene can yield the trans-product with high diastereomeric ratios (up to 99:1).[2]
-
For the cis-isomer: Less bulky reducing agents like L-Selectride in THF at low temperatures (-78 °C) can produce the cis-product with excellent selectivity (>99:1).[2]
Therefore, to minimize the cis-isomer, a sterically demanding reducing agent and an appropriate solvent system are critical.
Q5: My reaction suffers from low yield. What are the potential causes and troubleshooting steps?
Low yields can stem from several factors:
-
Incomplete Reaction: Monitor the reaction progress using TLC or LC-MS to ensure it has gone to completion. If the reaction stalls, consider increasing the reaction time, temperature (if thermally stable), or the equivalents of a key reagent.
-
Product Degradation: The 3-hydroxy-2-piperidinone scaffold can be sensitive to harsh pH conditions or high temperatures. Ensure the workup and purification steps are performed under mild conditions.
-
Suboptimal Reagents: The purity and activity of catalysts, enzymes, or reagents are crucial. Use freshly prepared or properly stored reagents. In enzymatic reactions, ensure the cofactor regeneration system is efficient.[12]
-
Purification Losses: Significant material can be lost during purification steps like chromatography or recrystallization. Optimize the purification protocol by carefully selecting the solvent system for recrystallization or the mobile phase for chromatography.
Q6: I am observing a significant loss of enantiomeric excess (ee) in my final product. How can I prevent racemization?
Racemization can occur if the chiral center becomes labile. This is often caused by:
-
Harsh pH: Exposure to strong acids or bases can deprotonate the chiral center or catalyze ring-opening/closing, leading to racemization. Maintain a neutral or mildly acidic/basic pH during the reaction and workup.
-
Elevated Temperatures: Running reactions at lower temperatures can significantly reduce the risk of racemization. For instance, in one asymmetric Beckmann rearrangement, lowering the temperature from -20 °C to -40 °C improved the enantiomeric ratio.[1]
-
Extended Reaction Times: Unnecessarily long reaction times can increase the opportunity for side reactions, including racemization. Monitor the reaction and stop it once the starting material is consumed.
Troubleshooting Guide
| Problem Encountered | Possible Cause(s) | Recommended Solution(s) |
| Low Diastereoselectivity (High % of cis-isomer) | Incorrect reducing agent used for 4-piperidone precursor. | Use a bulky reducing agent like Al-isopropoxydiisobutylalane in a non-coordinating solvent (e.g., toluene) to favor trans-isomer formation.[2] |
| Low Enantiomeric Excess (ee) | Racemization due to harsh conditions. | Lower the reaction temperature.[1] Avoid strong acids or bases in the reaction and workup. Minimize reaction time. |
| Inefficient chiral catalyst or enzyme. | Ensure the catalyst is pure and active. In enzymatic reactions, check cofactor concentration and pH. | |
| Presence of Unreacted Starting Material | Incomplete reaction. | Increase reaction time or temperature moderately. Add more equivalents of the limiting reagent. Check for catalyst deactivation. |
| Formation of Over-reduction Byproducts | Reducing agent is too strong or conditions are too harsh. | Use a milder reducing agent (e.g., NaBH₄ instead of LiAlH₄ for certain steps). Perform the reduction at a lower temperature. |
| Difficult Purification | Byproducts have similar polarity to the desired product. | Optimize chromatographic separation (try different solvent systems or columns). Attempt fractional crystallization with various solvents.[7][13] |
Quantitative Data Summary
The following table, adapted from a study on the stereodivergent reduction of 3-substituted 4-piperidinones, illustrates how the choice of reducing agent dramatically influences the diastereomeric ratio of the resulting 3,4-disubstituted piperidines. This principle is directly applicable to controlling the stereochemistry in the synthesis of 4-Hydroxy-piperidin-2-one from a ketone precursor.
Table 1: Influence of Reducing Agent on Diastereomeric Ratio (dr) and Yield [2]
| Entry | Substrate | Reducing Agent | Time (h) | dr (cis:trans) | Yield (%) |
| 1 | 2a | L-Selectride | 1 | >99:1 | 82 |
| 2 | 2a | iBu₂AlOiPr | 6 | 1:99 | 79 |
| 3 | 2b | L-Selectride | 1 | >99:1 | 75 |
| 4 | 2b | iBu₂AlOiPr | 6 | 1:99 | 74 |
| 5 | 2e | L-Selectride | 1 | >99:1 | 85 |
| 6 | 2e | iBu₂AlOiPr | 6 | 1:99 | 87 |
Data adapted from a representative synthesis of 3,4-disubstituted piperidines.[2] Substrates 2a, 2b, and 2e are N-tosyl-3-substituted-4-piperidinones.
Experimental Protocols
Protocol: Stereoselective Reduction of a 4-Oxopiperidine Precursor to a trans-4-Hydroxypiperidine Derivative
This protocol is a representative method based on literature precedents for achieving high trans-diastereoselectivity.[2]
Materials:
-
N-protected-4-oxopiperidine derivative
-
Diisobutylaluminium hydride (DIBAL-H) (1 M in toluene)
-
Isopropanol (anhydrous)
-
Toluene (anhydrous)
-
Sodium sulfate (anhydrous)
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)
-
Argon or Nitrogen gas supply
Procedure:
-
Preparation of Reducing Agent: To a flame-dried, argon-purged flask at room temperature, add anhydrous isopropanol (1.0 equivalent) to anhydrous toluene. Cool the solution to 0 °C and add DIBAL-H (1.0 M solution in toluene, 2.0 equivalents) dropwise. Stir the resulting solution (Al-isopropoxydiisobutylalane) at 0 °C for 30 minutes.
-
Reduction Reaction: In a separate flame-dried flask under argon, dissolve the N-protected-4-oxopiperidine derivative (1.0 equivalent) in anhydrous toluene. Add the freshly prepared reducing agent solution dropwise to the ketone solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of Rochelle's salt at 0 °C. Stir the biphasic mixture vigorously for 1-2 hours until the layers become clear.
-
Workup: Separate the organic layer. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the pure trans-4-hydroxypiperidine derivative.
Critical Parameters:
-
Anhydrous Conditions: All reagents and solvents must be strictly anhydrous to prevent decomposition of the reducing agent.
-
Temperature Control: While the reduction is performed at room temperature, the quenching step should be done at 0 °C to control the exothermic reaction.
-
Stoichiometry: The ratio of reducing agent to substrate is crucial for achieving high conversion and selectivity.
Visualizations
References
- 1. Synthesis of chiral lactams by asymmetric nitrogen insertion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Piperidine-Synthesis Via Biocatalysis and Radical Cross-Coupling - ChemistryViews [chemistryviews.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sciencemadness Discussion Board - Theoretical Synthesis of 4-Piperidone/Piperidine - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. researchgate.net [researchgate.net]
- 8. Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. Enzymatic strategies for asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrevlett.com [chemrevlett.com]
Technical Support Center: Purification of Chiral Piperidinones
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of chiral piperidinones.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: I am not achieving baseline separation of my piperidinone enantiomers using chiral HPLC. What are the initial troubleshooting steps?
A1: Achieving baseline separation is a common challenge. Here is a systematic approach to troubleshoot this issue:
-
Confirm Chiral Stationary Phase (CSP) Suitability: Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are often the first choice for the separation of a wide range of chiral compounds, including piperidinones.[1] If you are not using a polysaccharide-based column, consider switching to one like Chiralpak® IA, IB, or AD-H.[1][2]
-
Optimize the Mobile Phase: The composition of the mobile phase is critical for achieving enantioselectivity.
-
Normal Phase: Start with a mixture of n-hexane and an alcohol modifier like isopropanol or ethanol. Vary the ratio of the alcohol to modulate retention and resolution.
-
Polar Organic Mode: For some piperidinones, pure methanol or ethanol, or mixtures with acetonitrile can be effective.[3]
-
Reversed Phase: A mixture of acetonitrile and an aqueous buffer can also be employed.[1]
-
-
Incorporate an Additive: Piperidinones are often basic compounds. Interactions with residual acidic silanol groups on the column's silica support can cause peak tailing and poor resolution. Adding a small amount (typically 0.1% v/v) of a basic additive like diethylamine (DEA) or triethylamine (TEA) to the mobile phase can significantly improve peak shape and separation.[4]
-
Adjust Flow Rate and Temperature: Lowering the flow rate can sometimes improve resolution, although it will increase the run time. Temperature can also affect selectivity; try adjusting the column temperature within its recommended range (e.g., 25-40°C).
Q2: My peaks are broad and show significant tailing. How can I improve the peak shape?
A2: Poor peak shape for basic compounds like piperidinones is a frequent problem. Here are the common causes and their solutions:
-
Secondary Silanol Interactions: This is the most likely cause for basic analytes.
-
Solution: As mentioned previously, add a basic modifier such as 0.1% DEA or TEA to your mobile phase to mask these active sites.[4]
-
-
Column Overload: Injecting a sample that is too concentrated can lead to peak distortion.
-
Solution: Try reducing the sample concentration or the injection volume.[4]
-
-
Inappropriate Injection Solvent: If your sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve your sample in the mobile phase itself. If solubility is an issue, use the weakest solvent that can adequately dissolve your sample.[4]
-
-
Column Contamination or Degradation: An accumulation of contaminants at the column inlet or a degradation of the stationary phase can result in poor peak shape.
-
Solution: Try back-flushing the column according to the manufacturer's instructions. If the problem persists, the column may need to be replaced.
-
Q3: I am considering preparative chromatography to isolate larger quantities of my piperidinone enantiomers. Should I use HPLC or SFC?
A3: Both preparative HPLC and Supercritical Fluid Chromatography (SFC) can be used for chiral separations at a larger scale. SFC is often preferred for its speed and reduced solvent consumption.[5] The use of supercritical CO2 as the primary mobile phase in SFC allows for higher flow rates and faster separations.[5] Additionally, the post-purification workup is often simpler due to the evaporation of CO2.[5] However, HPLC remains a robust and widely accessible technique.[6]
Frequently Asked Questions (FAQs)
Q1: What are typical resolution values I should aim for in chiral piperidinone separations?
A1: A resolution (Rs) value of >1.5 is generally considered baseline separation. For some piperidine-2,6-dione analogues on a Chiralpak IA column, resolution factors between 1.00 and 5.33 have been reported.[1] For derivatized piperidin-3-amine on a Chiralpak AD-H column, a resolution of greater than 4.0 was achieved.[2]
Q2: My piperidinone lacks a strong chromophore for UV detection. What can I do?
A2: If your compound has poor UV absorbance, you can consider pre-column derivatization to introduce a chromophore. For example, piperidin-3-amine, a non-chromophoric compound, was successfully analyzed by chiral HPLC after derivatization with para-toluene sulfonyl chloride (PTSC), allowing for detection at 228 nm.[2] Alternatively, a detector that does not rely on a chromophore, such as a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS), could be used.
Q3: Are there alternatives to chromatography for chiral piperidinone purification?
A3: While chromatographic methods are most common, classical resolution via diastereomeric salt formation can be an alternative. This involves reacting the racemic piperidinone with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization.[7] However, this method requires finding a suitable resolving agent and optimizing crystallization conditions.
Data Presentation
Table 1: Chiral HPLC and SFC Parameters for Piperidinone Analogue Separations
| Parameter | Chiral HPLC[1] | Chiral HPLC (derivatized)[2] | Preparative Chiral SFC[5] |
| Compound Type | Piperidine-2,6-dione analogues | Derivatized Piperidin-3-amine | Pharmaceutical Intermediate |
| Column | Chiralpak IA | Chiralpak AD-H | Chiralcel OD-H (3 x 25 cm) |
| Mobile Phase | Methyl-tert-butyl ether-THF (90:10, v/v) | 0.1% Diethylamine in Ethanol | CO2/Ethanol (95/5) |
| Flow Rate | 1.0 mL/min | 0.5 mL/min | 120 mL/min |
| Resolution (Rs) | 1.00 - 5.33 | > 4.0 | Not Reported |
| Sample Load | Analytical Scale | Analytical Scale | 200 mg per 5-min cycle |
Experimental Protocols
Protocol 1: Analytical Chiral HPLC Method Development for Piperidinone Enantiomers
-
Column Selection: Begin with a polysaccharide-based chiral stationary phase, such as a Chiralpak® IA or Chiralcel® OD column.
-
Mobile Phase Screening:
-
Normal Phase: Start with a mobile phase of 90:10 (v/v) n-Hexane/Isopropanol. If no separation is observed, systematically vary the ratio to 80:20 and 70:30.
-
Polar Organic Mode: Screen with 100% Methanol and 100% Ethanol.
-
-
Additive Incorporation: For all mobile phases, perform parallel experiments with and without the addition of 0.1% (v/v) diethylamine (DEA) to assess its impact on peak shape and resolution.
-
Flow Rate and Temperature: Set the initial flow rate to 1.0 mL/min and the column temperature to 25°C. These can be adjusted later for optimization.
-
Detection: Use a UV detector at a low wavelength (e.g., 210-220 nm) to maximize sensitivity, especially for compounds with weak chromophores.[4]
-
Optimization: Once initial separation is achieved, fine-tune the mobile phase composition, flow rate, and temperature to maximize the resolution between the enantiomeric peaks.
Protocol 2: Pre-column Derivatization for Chiral HPLC Analysis
This protocol is adapted for piperidinones lacking a UV chromophore, based on the derivatization of piperidin-3-amine.[2]
-
Sample Preparation: Dissolve a known amount of the piperidinone sample in a suitable aprotic solvent.
-
Reagent Addition: Add a slight molar excess of para-toluene sulfonyl chloride (PTSC) and a base (e.g., triethylamine) to the sample solution.
-
Reaction: Stir the mixture at room temperature for a specified time (e.g., 1-2 hours) until the reaction is complete (monitor by TLC or a suitable method).
-
Workup: Quench the reaction with water and extract the derivatized product with an organic solvent. Dry the organic layer and evaporate the solvent.
-
Analysis: Dissolve the residue in the HPLC mobile phase and inject it into the chiral HPLC system for analysis.
Mandatory Visualization
Caption: Workflow for chiral piperidinone purification.
Caption: Troubleshooting decision tree for chiral HPLC.
References
- 1. researchgate.net [researchgate.net]
- 2. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. americanlaboratory.com [americanlaboratory.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
preventing racemization of (R)-4-Hydroxy-piperidin-2-one
Technical Support Center: (R)-4-Hydroxy-piperidin-2-one
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stereochemical stability of this compound. Below you will find frequently asked questions, troubleshooting guides, and detailed protocols to help prevent its racemization during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue for this compound?
A1: Racemization is the process where an enantiomerically pure compound, like this compound, converts into a mixture containing equal amounts of both its (R) and (S) enantiomers, known as a racemic mixture. This is a significant concern in pharmaceutical research and drug development because different enantiomers of a chiral molecule can exhibit vastly different biological activities, potencies, and toxicities. Maintaining the enantiopurity of this compound is therefore essential to ensure its intended therapeutic effect and safety profile.
Q2: What is the primary chemical mechanism that causes racemization in this compound?
A2: The primary mechanism for racemization in this molecule is keto-enol tautomerization, which is catalyzed by either acids or bases. The hydrogen atom on the carbon adjacent to the carbonyl group (the α-carbon) is acidic. In the presence of a base, this proton can be removed to form a planar enolate intermediate. Conversely, an acid can protonate the carbonyl oxygen, which also facilitates the formation of a planar enol intermediate. Once this planar, achiral intermediate is formed, reprotonation can occur from either face of the molecule, leading to the formation of both the original (R)-enantiomer and its (S)-enantiomer, resulting in racemization.
Q3: Which experimental conditions are most likely to induce racemization?
A3: Several experimental conditions can promote racemization:
-
pH Extremes: Both strongly acidic and strongly basic conditions are the most significant contributors to racemization by catalyzing the formation of the enol or enolate intermediate.
-
Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including the tautomerization process that leads to racemization.
-
Choice of Base: In synthetic steps, the type of base used is critical. Strong, non-sterically hindered bases can readily abstract the α-proton, accelerating racemization.
-
Solvent Type: Polar protic solvents can facilitate proton transfer, potentially contributing to the racemization process.
Q4: How should I store this compound to maintain its stereochemical integrity?
A4: To minimize the risk of racemization during storage, it is crucial to control the compound's environment. Store this compound as a solid in a tightly sealed container at low temperatures (refrigerated at 2-8°C or frozen at -20°C). Protect it from moisture and acidic or basic vapors in the storage atmosphere. For solutions, use a neutral, aprotic solvent and store at low temperatures for the shortest duration possible.
Troubleshooting Guide
Problem: My experimental results are inconsistent, and I suspect my sample of this compound has racemized.
This guide provides a systematic approach to diagnosing and resolving potential racemization issues.
Step 1: Confirm Racemization
Before troubleshooting, it is essential to confirm that racemization has occurred. The most reliable method is Chiral High-Performance Liquid Chromatography (HPLC) .
-
Procedure: Develop or use an established chiral HPLC method to separate the (R) and (S) enantiomers. A successful separation will show two distinct peaks.
-
Analysis: Calculate the enantiomeric excess (ee%) from the peak areas. A significant decrease from the expected ee% (>99%) confirms racemization.
Step 2: Identify the Potential Cause
Use the workflow diagram above and the following checklist to pinpoint the source of racemization in your process.
-
Storage Conditions:
-
Was the compound stored at an elevated temperature (e.g., room temperature instead of refrigerated)?[1]
-
Was it stored in solution for an extended period?
-
What was the solvent used for storage? Was it neutral and aprotic?
-
-
Reaction/Handling Conditions:
-
pH: Was the pH of the solution acidic (<5) or basic (>8)? Lactams often show maximum stability in a neutral or slightly acidic pH range.[2]
-
Temperature: Was the reaction or handling process performed at a high temperature?
-
Base: If a base was used, was it a strong and/or non-sterically hindered base (e.g., NaOH, TEA)?
-
Solvent: Was a polar protic solvent (e.g., water, methanol) used under non-neutral pH conditions?
-
Step 3: Implement Corrective Actions
Based on the identified cause, implement one or more of the preventative protocols outlined in the next section. For example, if high pH was identified as the cause, neutralize the solution and buffer it if necessary for future experiments.
Data Presentation: Summary of Influencing Factors
The following tables summarize the key factors that influence the stereochemical stability of this compound and provide an example of how to present quantitative stability data.
Table 1: Summary of Factors Influencing Racemization Risk
| Factor | Condition | Racemization Risk | Recommendation |
| pH | pH < 5 or pH > 8 | High | Maintain solution pH between 6 and 7.5. Use appropriate buffer systems.[2] |
| Temperature | > 25°C (Room Temp) | Medium to High | Store solids and solutions at low temperatures (2-8°C or -20°C). Perform reactions at the lowest feasible temperature.[1] |
| Base | Strong, non-hindered (e.g., NaOH, TEA) | High | Use weak or sterically hindered bases (e.g., NMM, 2,4,6-collidine) where possible. |
| Solvent | Polar Protic (e.g., Water, Alcohols) | Medium (if pH is not neutral) | Prefer aprotic solvents (e.g., ACN, THF, DCM). If aqueous media is required, ensure strict pH control. |
| Time | Extended duration in solution | Medium | Prepare solutions fresh and use them promptly. Minimize the duration of reactions. |
Table 2: Example Data from a pH-Dependent Stability Study
This table illustrates how to report findings from a stability test. The data shown are for illustrative purposes only.
| pH | Buffer System | Temperature (°C) | Time (h) | Enantiomeric Excess (ee%) |
| 3.0 | Citrate Buffer | 25 | 24 | 92.5% |
| 5.0 | Acetate Buffer | 25 | 24 | 98.8% |
| 7.0 | Phosphate Buffer | 25 | 24 | >99.5% |
| 9.0 | Borate Buffer | 25 | 24 | 94.1% |
| 7.0 | Phosphate Buffer | 40 | 24 | 97.2% |
Preventative Experimental Protocols
Protocol 1: General Handling and Storage
-
Materials: this compound (solid), amber glass vials, argon or nitrogen gas.
-
Procedure for Solids:
-
Store the solid compound in a tightly sealed amber glass vial under an inert atmosphere (argon or nitrogen).
-
Place the vial in a refrigerator (2-8°C) for short-term storage or a freezer (-20°C) for long-term storage.
-
-
Procedure for Solutions:
-
If a solution is necessary, prepare it fresh immediately before use.
-
Use a neutral, dry, aprotic solvent such as acetonitrile (ACN) or dichloromethane (DCM).
-
If the solution must be stored, store it at the lowest possible temperature (-20°C or -70°C) and for the shortest possible duration.
-
Protocol 2: pH Stability Assessment
-
Materials: this compound, a series of buffers (e.g., pH 3, 5, 7, 9), HPLC-grade solvent, chiral HPLC column and system.
-
Procedure:
-
Prepare stock solutions of the compound in a suitable organic solvent (e.g., ACN).
-
In separate vials, dilute the stock solution into each buffer to a final concentration suitable for HPLC analysis.
-
Immediately inject a sample from the pH 7 buffer to establish the initial enantiomeric excess (t=0).
-
Incubate all samples at a controlled temperature (e.g., 25°C).
-
At set time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot from each vial.
-
Quench any reaction by diluting into the HPLC mobile phase (if neutral) or neutralizing the sample.
-
Analyze the enantiomeric excess of each sample by chiral HPLC.
-
-
Analysis: Plot the enantiomeric excess versus time for each pH value to determine the conditions under which the compound is most stable.
Visual Guides: Mechanisms and Influencing Factors
// Edges R_enantiomer -> Enolate [label=" Deprotonation\n at α-carbon"]; Base -> R_enantiomer [arrowhead=none, style=dashed];
Enolate -> R_enantiomer [label=" Protonation from\n top face"]; Enolate -> S_enantiomer [label=" Protonation from\n bottom face"]; ProtonatedBase -> Enolate [arrowhead=none, style=dashed];
// Invisible nodes for alignment {rank=same; R_enantiomer; S_enantiomer;} } } Base-Catalyzed Racemization Mechanism of this compound.
References
Technical Support Center: Catalyst Poisoning in (R)-4-Hydroxy-piperidin-2-one Synthesis
Welcome to the Technical Support Center for the synthesis of (R)-4-Hydroxy-piperidin-2-one. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to catalyst poisoning during this critical enantioselective synthesis.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common problems encountered during the catalytic asymmetric synthesis of this compound, with a focus on catalyst poisoning.
Issue 1: Low or No Catalytic Activity (Poor Conversion)
Question: My asymmetric hydrogenation of the 4-hydroxy-2-pyridone precursor to this compound has stalled or is showing very low conversion. What are the potential causes related to catalyst poisoning?
Answer: Low or no catalytic activity is a frequent indicator of catalyst poisoning. The following troubleshooting steps will help you diagnose and address the issue.
Initial Checks:
-
Inert Atmosphere: Confirm that the reaction was set up and maintained under a strictly inert atmosphere (e.g., Argon or Nitrogen). Oxygen can be a potent poison for many noble metal catalysts.
-
Reagent Purity: Verify the purity of all reagents and solvents. Impurities are a common source of catalyst poisons.
Troubleshooting Workflow for Low Catalytic Activity:
Caption: Troubleshooting workflow for low catalytic activity.
Issue 2: Low Enantioselectivity (Poor %ee)
Question: The conversion in my reaction is acceptable, but the enantiomeric excess (%ee) of the desired this compound is low. Could this be related to catalyst poisoning?
Answer: Yes, certain catalyst poisons can affect the chiral environment of the catalyst, leading to a decrease in enantioselectivity.
Troubleshooting Low Enantioselectivity:
-
Purity of Chiral Ligand: Ensure the enantiomeric purity of your chiral ligand (e.g., BINAP derivatives). Any contamination with the opposite enantiomer will directly reduce the %ee of your product.
-
Presence of Water: While some asymmetric hydrogenations tolerate or even benefit from trace amounts of water, excess water can alter the catalyst's coordination sphere and negatively impact enantioselectivity.[1][2]
-
Coordinating Solvents/Additives: Solvents with coordinating properties (e.g., DMSO, DMF) or additives can compete with the substrate for coordination to the metal center, potentially leading to a non-selective background reaction.
-
Reaction Temperature: Higher temperatures can sometimes decrease enantioselectivity. Consider running the reaction at a lower temperature to enhance the energy difference between the diastereomeric transition states.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for the asymmetric synthesis of this compound?
A1: The asymmetric synthesis of chiral piperidines and related lactams is often achieved through the hydrogenation of the corresponding pyridine or pyridone precursors. The most common classes of catalysts employed are noble metal complexes with chiral ligands, including:
-
Ruthenium-based catalysts: Complexes of ruthenium with chiral diphosphine ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and its derivatives are widely used for the asymmetric hydrogenation of various functionalized ketones and olefins.[1][3][4]
-
Rhodium-based catalysts: Chiral rhodium complexes are also effective for the asymmetric hydrogenation of N-heterocycles and related substrates.[5]
-
Iridium-based catalysts: Iridium catalysts, particularly in the context of hydrogenating pyridinium salts, have shown high efficacy and enantioselectivity in producing chiral piperidines.[6][7][8][9][10]
Q2: What are the most common catalyst poisons for Ruthenium, Rhodium, and Iridium catalysts in this type of synthesis?
A2: Catalysts based on Ruthenium, Rhodium, and Iridium are sensitive to a range of chemical species that can act as poisons by binding to the metal center and blocking active sites. Common poisons include:
-
Sulfur Compounds: Thiols, thioethers, and other sulfur-containing functional groups are potent poisons for these noble metal catalysts.[11][12][13][14]
-
Oxygen: Molecular oxygen can oxidize the metal center, leading to deactivation. Therefore, maintaining a strictly inert atmosphere is crucial.
-
Water: While trace amounts can sometimes be beneficial, excess water can lead to catalyst deactivation or reduced enantioselectivity in some systems.[1][2]
-
Coordinating Solvents and Reagents: Solvents like DMSO and DMF, as well as certain nitrogen-containing compounds, can coordinate to the metal center and inhibit catalysis.
-
Halides: Halide ions (Cl⁻, Br⁻, I⁻) can sometimes act as inhibitors.
-
Product Inhibition: In some cases, the amine product itself can coordinate to the catalyst and inhibit its activity, especially at high concentrations.
Q3: How can I detect catalyst poisoning in my reaction?
A3: Detecting catalyst poisoning can be done through a combination of reaction monitoring and analytical techniques:
-
Reaction Profiling: A stalled or significantly slowed reaction rate compared to literature reports or previous successful runs is a strong indicator.
-
In-situ Spectroscopy: Techniques like in-situ IR or NMR spectroscopy can sometimes be used to observe changes in the catalyst structure or the binding of inhibiting species.
-
Control Experiments: Running the reaction with highly purified reagents and solvents and comparing the results to a reaction with the suspected contaminated materials can help confirm the presence of poisons.
Q4: Are there any methods to regenerate a poisoned catalyst?
A4: Catalyst regeneration is sometimes possible, depending on the nature of the poison and the catalyst. Common methods include:
-
Washing/Solvent Extraction: For weakly bound poisons, washing the catalyst with a suitable solvent may be effective.
-
Chemical Treatment: In some cases, treatment with specific chemical reagents can remove the poison. For example, a mild acid wash might remove basic impurities.
-
Thermal Treatment: For some heterogeneous catalysts, thermal treatment can be used to burn off organic poisons, though this is less common for homogeneous catalysts used in solution.
-
Electrochemical Regeneration: In specific applications, electrochemical methods can be used to remove adsorbed poisons like sulfur-containing species from platinum group metals.
Quantitative Data on Catalyst Poisoning
The following table summarizes the impact of common poisons on the performance of Ruthenium-based asymmetric hydrogenation catalysts. While specific data for the synthesis of this compound is limited, these examples provide a general understanding of the detrimental effects.
| Catalyst System | Substrate Type | Poison | Poison Concentration | Effect on Conversion | Effect on Enantioselectivity (%ee) | Reference |
| Ru-BINAP | β-Ketoester | Thiophene | 10 ppm | Significant decrease | Not reported | [General Knowledge] |
| Ru-BINAP | Aromatic Ketone | Water | > 1% v/v | Can lead to decomposition | Can decrease | [1] |
| Rh-based | Enamine | Product (Amine) | Accumulates | Inhibition observed | Not specified |
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Hydrogenation of a 4-Hydroxy-2-pyridone Precursor using a Ru-BINAP Catalyst
This protocol is a general guideline and should be optimized for the specific substrate and catalyst system.
Materials:
-
4-hydroxy-2-pyridone precursor
-
--INVALID-LINK--n or a similar Ru-BINAP precatalyst
-
Anhydrous, degassed solvent (e.g., Methanol, Ethanol)
-
Hydrogen gas (high purity)
Procedure:
-
In a glovebox, charge a high-pressure autoclave with the 4-hydroxy-2-pyridone precursor and the Ru-BINAP catalyst (e.g., substrate-to-catalyst ratio of 100:1 to 1000:1).
-
Add the anhydrous, degassed solvent via cannula.
-
Seal the autoclave and remove it from the glovebox.
-
Purge the autoclave with hydrogen gas several times.
-
Pressurize the autoclave to the desired hydrogen pressure (e.g., 50-100 atm).
-
Stir the reaction mixture at the desired temperature (e.g., 50-80 °C) for the specified time (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC, GC, or HPLC.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Open the autoclave and concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
-
Determine the enantiomeric excess (%ee) of the product using chiral HPLC or GC.
Visualizations
Catalytic Cycle for Asymmetric Hydrogenation
Caption: Generalized catalytic cycle for Ru-catalyzed asymmetric hydrogenation.
Mechanism of Catalyst Poisoning by Sulfur
Caption: Deactivation of a noble metal catalyst by a sulfur-containing poison.
References
- 1. 4,4'-Disubstituted BINAPs for highly enantioselective Ru-catalyzed asymmetric hydrogenation of ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rhodium-Catalyzed Asymmetric 1,4-Additions, in Water at Room Temperature, with In-Flask Catalyst Recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Rhodium-catalyzed asymmetric 1,4-addition of organoboron reagents to 5,6-dihydro-2(1H)-pyridinones. Asymmetric synthesis of 4-aryl-2-piperidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts under batch and flow: stereodefined access to cis-configurated hydroxypiperidine esters - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 9. Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. On the mechanism of catalytic hydrogenation of thiophene on hydrogen tungsten bronze - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Detection and elimination of product inhibition from the asymmetric catalytic hydrogenation of enamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Managing Retro-Michael Side Reactions in Piperidinone Synthesis
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing retro-Michael side reactions during piperidinone synthesis. The information is presented in a question-and-answer format to directly address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is a retro-Michael reaction in the context of piperidinone synthesis?
A1: In piperidinone synthesis, the key ring-forming step is often an intramolecular aza-Michael addition, where a nitrogen atom (amine) attacks an α,β-unsaturated carbonyl moiety to form the piperidinone ring. The retro-Michael reaction is the reverse of this process, where the piperidinone ring opens to regenerate the starting amine and the α,β-unsaturated system. This is an equilibrium process that can significantly impact the yield and purity of the desired product.[1][2][3]
Q2: What are the common indicators of a significant retro-Michael side reaction?
A2: Researchers may suspect a retro-Michael reaction is occurring if they observe the following:
-
Low or variable yields of the desired piperidinone product, even with complete consumption of the starting material.
-
The reappearance of the starting materials (the acyclic precursor) in the reaction mixture over time, as confirmed by techniques like TLC, LC-MS, or NMR.
-
Changes in the diastereomeric ratio of the product over the course of the reaction, suggesting an equilibration to the thermodynamically more stable isomer.[4]
-
The formation of unexpected byproducts , which may arise from the reaction of the regenerated starting materials under the reaction conditions.
Q3: What are the primary factors that promote the retro-Michael reaction?
A3: The retro-aza-Michael reaction is influenced by several factors:
-
Temperature: Higher temperatures generally favor the retro-Michael reaction, as it is often entropically driven.[3]
-
Base: The choice and concentration of the base are critical. Strong bases can promote the deprotonation step that initiates the ring-opening.[4][5] Some bases, like DBU, are known to facilitate equilibration to the thermodynamic product, which proceeds via a retro-Michael/Michael addition sequence.[4]
-
Solvent: Protic solvents can facilitate the retro-aza-Michael reaction by stabilizing the charged intermediates formed during the ring-opening process.[6]
-
pH: The pH of the reaction medium can influence the protonation state of the amine and other species, affecting the equilibrium position.[7]
-
Steric Hindrance: Sterically hindered piperidinone products may be more prone to undergo the retro-Michael reaction to relieve strain.
Q4: Can the retro-Michael reaction ever be advantageous?
A4: Yes, in some cases. The reversibility of the aza-Michael addition can be exploited to achieve a desired stereochemical outcome. If the initially formed (kinetic) product is not the desired diastereomer, the retro-Michael reaction can allow for equilibration to the more stable (thermodynamic) isomer. By carefully selecting the reaction conditions (e.g., using a base like DBU and extending the reaction time), the thermodynamically favored product can be obtained as the major isomer.[4]
Troubleshooting Guide
Problem: My reaction is showing a low yield of the desired piperidinone, and I suspect the retro-Michael reaction is the culprit.
-
Question: How can I confirm that a retro-Michael reaction is occurring?
-
Answer: Monitor the reaction over time using an appropriate analytical technique (e.g., LC-MS or NMR). The reappearance of the starting material after initial product formation is a strong indicator.
-
-
Question: What immediate steps can I take to suppress the retro-Michael reaction?
-
Answer:
-
Lower the reaction temperature: The retro-Michael reaction is often favored at higher temperatures. Running the reaction at a lower temperature may shift the equilibrium towards the product.
-
Re-evaluate your choice of base: If using a strong, non-nucleophilic base like DBU, consider switching to a milder base (e.g., a tertiary amine like triethylamine or an inorganic base like K₂CO₃) if thermodynamic control is not desired.[4][5]
-
Change the solvent: If you are using a protic solvent, switching to an aprotic solvent may help to suppress the retro-Michael reaction.[6]
-
-
Problem: I am obtaining a mixture of diastereomers, and the ratio changes depending on the reaction time.
-
Question: Why is the diastereomeric ratio changing over time?
-
Answer: This is a classic sign of a system reaching thermodynamic equilibrium from an initial kinetic product distribution. The retro-Michael reaction allows for the less stable, kinetically formed diastereomer to revert to the starting material and then re-cyclize to form the more stable, thermodynamic diastereomer.[4]
-
-
Question: How can I control the stereochemical outcome?
-
Answer:
-
For the kinetic product: Use a strong, non-equilibrating base (like LiHMDS) at low temperatures and with short reaction times.[4]
-
For the thermodynamic product: Use a base known to promote equilibration, such as DBU, and heat the reaction for a prolonged period to ensure the thermodynamic equilibrium is reached.[4]
-
-
Quantitative Data Summary
The following table provides data from a study on the synthesis of 2-(2-methylaminoethyl)pyridine, which serves as a model for understanding the effect of temperature on the aza-Michael/retro-aza-Michael equilibrium. The data shows the conversion and selectivity of the reaction at different temperatures, highlighting the reversibility of the process.
| Temperature (°C) | Reaction Time (min) | Conversion (%) | Selectivity (%) |
| 125 | 5 | 98.4 | 82.5 |
| 135 | 5 | 99.1 | 81.3 |
| 145 | 5 | 99.4 | 80.5 |
| 155 | 5 | 99.6 | 84.7 |
| 165 | 5 | 99.7 | 86.5 |
| 175 | 5 | 99.8 | 87.6 |
Data adapted from a study on the synthesis of 2-(2-methylaminoethyl)pyridine, which demonstrates the principles of the retro-aza-Michael reaction.[3]
Experimental Protocols
General Protocol for Minimizing Retro-Michael Side Reactions (Kinetic Control)
This protocol is designed for piperidinone syntheses where the desired product is the kinetically favored one and the retro-Michael reaction needs to be minimized.
-
Reactant Preparation: Dissolve the acyclic amino-enone precursor in a suitable anhydrous aprotic solvent (e.g., THF, DCM, or toluene) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to a low temperature, typically between -78 °C and 0 °C, using a suitable cooling bath (e.g., dry ice/acetone or ice/water).
-
Base Addition: Slowly add a strong, non-nucleophilic base that is less prone to promoting equilibration, such as lithium hexamethyldisilazide (LiHMDS) or potassium bis(trimethylsilyl)amide (KHMDS). The base should be added dropwise to maintain the low temperature.
-
Reaction Monitoring: Monitor the progress of the reaction closely by TLC or LC-MS. The reaction should be quenched as soon as the starting material is consumed to avoid potential equilibration to the thermodynamic product.
-
Quenching: Quench the reaction by adding a proton source, such as a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Work-up and Purification: Proceed with a standard aqueous work-up, followed by extraction with an appropriate organic solvent. The crude product should then be purified using column chromatography.
Protocol for Stereoselective Piperidinone Synthesis via Thermodynamic Control
This protocol is intended for situations where the desired product is the thermodynamically more stable diastereomer, and the retro-Michael reaction is used to achieve this outcome.
-
Reactant Preparation: Dissolve the acyclic amino-enone precursor in a suitable solvent.
-
Base Addition: Add a base known to facilitate equilibration, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[4]
-
Heating: Heat the reaction mixture to a suitable temperature (e.g., reflux) to ensure that the retro-Michael/Michael addition equilibrium can be established.
-
Reaction Monitoring: Monitor the diastereomeric ratio of the product over time using NMR or chiral HPLC. The reaction should be continued until the ratio no longer changes, indicating that thermodynamic equilibrium has been reached.
-
Cooling and Work-up: Cool the reaction mixture to room temperature and proceed with a standard aqueous work-up and extraction.
-
Purification: Purify the product using column chromatography to isolate the desired thermodynamically favored piperidinone.
Visual Guides
Caption: Aza-Michael/Retro-Aza-Michael Equilibrium.
Caption: Troubleshooting Workflow for Low Yield.
Caption: Kinetic vs. Thermodynamic Control Pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. merit.url.edu [merit.url.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Retro-aza-Michael reaction of an o-aminophenol adduct in protic solvents inspired by natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. raco.cat [raco.cat]
avoiding aldol condensation byproducts in piperidinone reactions
Technical Support Center: Piperidinone Synthesis
This guide provides troubleshooting advice and answers to frequently asked questions regarding the formation of aldol condensation byproducts during the synthesis of piperidinone derivatives. It is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.
Troubleshooting Guide
This section addresses common problems encountered during piperidinone reactions where aldol condensation is a potential side reaction.
| Problem | Potential Cause(s) | Recommended Solutions & Optimizations |
| Low yield of the desired piperidinone; significant amount of dehydrated α,β-unsaturated byproduct is isolated. | The reaction conditions are promoting the second (elimination) step of the aldol condensation. This is often caused by excessively high temperatures or the use of a strong base.[1][2] | 1. Lower the Reaction Temperature: Carefully control and reduce the reaction temperature. For many aldol reactions, cooling to room temperature, 0 °C, or even -78 °C can favor the initial aldol addition product and prevent dehydration.[2] 2. Modify Base Conditions: Switch to a weaker base (e.g., Na₂CO₃ instead of NaOH) which can make the dehydration step less favorable.[2] Alternatively, for complete control, use a stoichiometric amount of a strong, non-nucleophilic base like Lithium diisopropylamide (LDA) at low temperatures to pre-form the enolate irreversibly before adding the second carbonyl component.[3] |
| A complex mixture of high-molecular-weight byproducts is observed (e.g., via TLC, LC-MS). | This often indicates multiple, uncontrolled aldol addition or condensation events are occurring. Highly reactive substrates, such as unhindered ketones or aldehydes like formaldehyde, are particularly prone to this.[4] High concentrations of reactants can also favor intermolecular side reactions. | 1. Control Stoichiometry & Addition Rate: Use high-dilution conditions by increasing the solvent volume. Add one reactant (e.g., the enolizable ketone or the base) slowly via a syringe pump to the other reactant to maintain a low instantaneous concentration of the reactive species. 2. Use a Protecting Group: If applicable, protect other reactive functional groups on your piperidinone starting material. 3. Consider a Mannich-type Reaction: For reactions involving formaldehyde, a Mannich reaction can sometimes offer better control than a direct aldol-type approach.[4] |
| Significant amount of starting ketone/aldehyde self-condensation byproduct is formed. | The rate of self-condensation of the enolizable starting material is competitive with or faster than the desired crossed-aldol reaction. | 1. Pre-form the Enolate: This is the most effective strategy. Treat your piperidinone ketone with a strong, non-nucleophilic base (e.g., LDA, NaHMDS) at low temperature to quantitatively form the lithium enolate.[3][5] Then, add the second carbonyl partner (the acceptor). This ensures the piperidinone only acts as the nucleophile. 2. Use a Mukaiyama Aldol Reaction: Convert the piperidinone to a silyl enol ether first. This derivative is stable and can be isolated. The subsequent aldol reaction is then initiated with a Lewis acid, providing excellent control over the outcome.[6] |
| The reaction does not proceed or stalls, with starting materials recovered. | The reaction conditions are not sufficient to generate the required enolate, or the aldol equilibrium is unfavorable. Most simple aldol reactions are reversible.[3] | 1. Increase Temperature Cautiously: While high temperatures can cause condensation, a modest increase may be needed to overcome the activation energy. Monitor carefully for byproduct formation.[7] 2. Use a Stronger Base: If using a weak base, it may not be strong enough to deprotonate the α-carbon sufficiently. Switch to a stronger base (e.g., an alkoxide or LDA), but be mindful of the increased risk of side reactions.[3] 3. Check Reactant Purity: Ensure starting materials and solvents are pure and anhydrous, as impurities can quench the base or inhibit the reaction. |
Frequently Asked Questions (FAQs)
Q1: What is aldol condensation and why is it a common byproduct in piperidinone reactions?
A: The aldol reaction is a fundamental carbon-carbon bond-forming reaction where an enol or enolate ion reacts with a carbonyl compound to form a β-hydroxy carbonyl compound (an "aldol addition" product). This initial product can then undergo a dehydration (elimination) reaction, typically under heat or strong acid/base conditions, to yield an α,β-unsaturated carbonyl compound. This two-step sequence is known as the aldol condensation.[8]
In piperidinone synthesis, the piperidinone ketone often possesses acidic α-hydrogens, making it susceptible to acting as an enolate precursor. In the presence of a base or acid, it can react with another carbonyl compound (or itself), leading to desired intermediates or undesired byproducts through this pathway.[9][10]
Q2: How does reaction temperature critically influence byproduct formation?
A: Temperature is a key factor in determining the reaction outcome.[1]
-
Low Temperatures (e.g., -78 °C to 25 °C): Generally favor the initial aldol addition product. The dehydration step has a higher activation energy and is often slower at lower temperatures.
-
High Temperatures (e.g., >50 °C to reflux): Significantly accelerate the dehydration step, leading to the formation of the aldol condensation product (the α,β-unsaturated system).[2]
Careful temperature control is one of the most critical experimental parameters to manage when trying to isolate the β-hydroxy adduct and avoid the condensed byproduct.[1]
Q3: What is the role of the base (type and concentration) in controlling the reaction?
A: The choice and amount of base are crucial for selectivity.[2]
-
Base Strength: Weak bases (e.g., Na₂CO₃, amines) may require heating to proceed, which can lead to condensation. Stronger bases (e.g., NaOH, KOH, alkoxides) can often drive the reaction to the condensation product even at room temperature.[2] Very strong, non-nucleophilic bases like LDA are used in stoichiometric amounts to irreversibly and completely form the enolate, which provides maximum control.[3]
-
Concentration: Using a dilute base is generally recommended for standard aldol reactions to minimize side reactions.[11] Concentrated strong bases can promote undesired pathways, such as the Cannizzaro reaction if a non-enolizable aldehyde is used as a partner.[6]
Q4: Can solvent choice impact the formation of aldol byproducts?
A: Yes, the solvent can influence the reaction. Aprotic solvents like THF or diethyl ether are typically used for reactions involving pre-formed lithium enolates (using LDA) at low temperatures.[3] In some cases, using no solvent at all has been found to be optimal for specific catalysts.[7] Protic solvents like ethanol or methanol are common for base-catalyzed reactions but can participate in proton transfer, potentially complicating the reaction equilibrium.
Experimental Protocol: Controlled Aldol Addition to N-Boc-4-Piperidinone
This protocol describes a general method for the controlled aldol addition of an aromatic aldehyde to N-Boc-4-piperidinone by generating a lithium enolate in situ at low temperature to minimize self-condensation and prevent dehydration.
Materials:
-
N-Boc-4-piperidinone (1.0 equiv)
-
Diisopropylamine, freshly distilled (1.1 equiv)
-
n-Butyllithium (n-BuLi), 1.6 M in hexanes (1.05 equiv)
-
Aromatic aldehyde (e.g., benzaldehyde) (1.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum.
-
LDA Preparation: Under a nitrogen atmosphere, add anhydrous THF to the flask, followed by diisopropylamine. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 30 minutes to form the LDA reagent.
-
Enolate Formation: In a separate flame-dried flask, dissolve N-Boc-4-piperidinone in anhydrous THF. Using a cannula or syringe, add this solution dropwise to the LDA solution at -78 °C. Stir the mixture for 1 hour at this temperature to ensure complete formation of the lithium enolate.
-
Aldol Addition: Add the aromatic aldehyde dropwise to the enolate solution at -78 °C. Monitor the reaction by TLC. Let the reaction stir for 2-4 hours at -78 °C until the starting piperidinone is consumed.
-
Quenching: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude β-hydroxy piperidinone product.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visual Guides
Troubleshooting Workflow for Aldol Byproducts
Caption: Troubleshooting flowchart for aldol byproducts.
Logic Diagram of Reaction Parameter Effects
Caption: Key parameters influencing aldol reaction outcomes.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. scite.ai [scite.ai]
- 3. Aldol reaction - Wikipedia [en.wikipedia.org]
- 4. Sciencemadness Discussion Board - Theoretical Synthesis of 4-Piperidone/Piperidine - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. quora.com [quora.com]
- 6. quora.com [quora.com]
- 7. researchgate.net [researchgate.net]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. Synthesis of N-Boc 4-piperidone_Chemicalbook [chemicalbook.com]
- 10. ijpcsonline.com [ijpcsonline.com]
- 11. quora.com [quora.com]
troubleshooting guide for the synthesis of piperidinone derivatives
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of piperidinone derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
General Synthesis Issues
Q1: My reaction yield is consistently low. What are the common causes?
A1: Low yields in piperidinone synthesis can stem from several factors:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and catalyst choice are critical. For instance, in Dieckmann condensations, careful control of non-equilibrium conditions is often necessary to prevent side reactions.[1]
-
Impure Starting Materials: The purity of reactants, especially aldehydes and amines in Mannich reactions, is crucial. Impurities can lead to unwanted side products.
-
Moisture in the Reaction: Many reactions for piperidinone synthesis are sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Inefficient Purification: Significant product loss can occur during workup and purification steps.[2]
Q2: I am observing multiple spots on my TLC plate, indicating side products. What are the likely side reactions?
A2: The formation of side products is a common issue. Depending on the synthetic route, these could include:
-
Over-reduction: In the synthesis from pyridine derivatives, catalytic hydrogenation can sometimes lead to the reduction of the ketone functionality, yielding piperidines instead of piperidinones.[3]
-
Polymerization: Some starting materials, particularly those with vinyl groups, can polymerize under the reaction conditions.
-
By-product Formation: In radical-mediated cyclizations, a common by-product is the corresponding linear alkene, arising from a competitive 1,5-H-transfer.[4]
-
Retro-Dieckmann Reaction: In Dieckmann condensations, the cyclic β-keto ester product can undergo ring cleavage, especially if the workup conditions are not carefully controlled.[1]
Mannich Reaction Specifics
Q3: My Mannich reaction for synthesizing 4-piperidones is not working well. How can I improve it?
A3: For the Mannich reaction, consider the following optimizations:
-
Solvent Choice: Glacial acetic acid has been shown to be an effective solvent, often leading to rapid reactions and easier product isolation compared to aqueous or alcoholic solutions.[5]
-
Stoichiometry: The molar ratio of amine, aldehyde, and ketone can significantly impact the yield. Experiment with different ratios to find the optimum for your specific substrates.[5]
-
Temperature Control: While heating is often required, excessive temperatures can lead to decomposition or side reactions. Monitor the reaction progress closely.
Dieckmann Condensation Specifics
Q4: I am having trouble with the Dieckmann condensation to form the piperidinone ring. What are the key parameters to control?
A4: The Dieckmann condensation requires careful control of several factors:
-
Base Selection: Sodium ethoxide is a common base, but others like sodium hydride or potassium tert-butoxide can also be used.[1][6] The choice of base can influence the reaction rate and yield.
-
High Dilution: To favor intramolecular cyclization over intermolecular reactions, high dilution techniques are often necessary.[1]
-
Careful Workup: The workup must be performed carefully to avoid the retro-Dieckmann reaction. This includes controlled acidification at low temperatures.[1]
Purification Challenges
Q5: I am struggling to purify my piperidinone derivative. What are the best practices?
A5: Purification can be challenging due to the polarity of piperidinone derivatives.
-
Recrystallization: This is a powerful technique for purifying solid products. Common solvents to try include ethanol, isopropanol, acetonitrile, and mixtures like hexane/ethyl acetate.[2][7][8] A good recrystallization solvent will dissolve the compound poorly at room temperature but well at elevated temperatures.[9]
-
Column Chromatography: For non-crystalline products or to separate close-running impurities, column chromatography is effective. A common stationary phase is silica gel, with mobile phases typically consisting of mixtures of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol).[2][7] For basic piperidinone derivatives, adding a small amount of triethylamine (e.g., 1%) to the eluent can improve peak shape by reducing tailing.[2]
Data Presentation
Table 1: Influence of Reaction Conditions on the Yield of 4-Piperidone Derivatives via Dieckmann Condensation
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Sodium | Toluene | RT | 6 | 19 | [1] |
| Sodium | Toluene | RT | 12 | 44 | [1] |
| Sodium | Toluene | RT | 24 | 57 | [1] |
| Sodium | Toluene | RT | 72 | 20 | [1] |
| NaH | Toluene | RT | 24 | 64 | [1] |
| NaOtBu | Toluene | RT | 24 | 61 | [1] |
| NaOMe | Toluene | RT | 24 | 40 | [1] |
Table 2: Comparison of Catalysts for the Hydrogenation of Pyridine Derivatives
| Catalyst | Hydrogen Source | Conditions | Substrate Scope | Yield | Reference |
| Rhodium Oxide (Rh₂O₃) | H₂ | Mild conditions | Broad, including unprotected pyridines | Good to excellent | [10] |
| [Cp*RhCl₂]₂ / KI | HCOOH-Et₃N | 40°C | Quaternary pyridinium salts | High | [11] |
| Palladium on Carbon (Pd/C) | Ammonium Formate | RT, overnight | Pyridine N-oxides | High | [12] |
| Cobalt nanoparticles | H₂ | Water | Substituted pyridines | Good | [4] |
Experimental Protocols
Protocol 1: Synthesis of 2,6-Diaryl-3-methyl-4-piperidones via Mannich Reaction
This protocol is adapted from the synthesis of piperidin-4-one derivatives with antimicrobial activity.[13]
-
Reaction Setup: In a round-bottom flask, dissolve ammonium acetate (0.2 mol) in glacial acetic acid (20 mL).
-
Addition of Reagents: To this solution, add the desired aromatic aldehyde (0.4 mol) and ethyl methyl ketone (0.2 mol).
-
Reaction: Heat the mixture to boiling and then allow it to stand at room temperature for the reaction to complete. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, pour the mixture into ice-cold water.
-
Isolation: Collect the precipitated product by filtration, wash with water, and dry.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol.
Protocol 2: Synthesis of 4-Piperidones via Dieckmann Condensation
This protocol is a general procedure based on the synthesis of 1-(2-phenethyl)-4-piperidone.[1]
-
Reaction Setup: In a three-necked flask equipped with a stirrer and a reflux condenser, add dry toluene.
-
Base Addition: Add sodium hydride (NaH) (as a 60% dispersion in mineral oil) to the toluene.
-
Substrate Addition: Slowly add the corresponding amino diester to the stirred suspension of NaH in toluene at a controlled temperature.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction by TLC.
-
Workup: Carefully quench the reaction by adding ice-cold water. Separate the aqueous layer and acidify it to pH 3-4 with concentrated HCl at a low temperature.
-
Extraction: Extract the product with an organic solvent like diethyl ether.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, evaporate the solvent, and purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: A flowchart for troubleshooting common issues in piperidinone synthesis.
Caption: Key components of the Mannich reaction for synthesizing 4-piperidones.
Caption: Piperidinone derivatives can inhibit the NF-κB signaling pathway.[4][14]
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. 4-Piperidone synthesis [organic-chemistry.org]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciencemadness.org [sciencemadness.org]
- 6. Dieckmann Condensation [organic-chemistry.org]
- 7. chemrevlett.com [chemrevlett.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
- 10. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 11. pcliv.ac.uk [pcliv.ac.uk]
- 12. A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate [organic-chemistry.org]
- 13. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 14. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]
Technical Support Center: Stereoselective Piperidinone Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with stereoselectivity in piperidinone synthesis, with a specific focus on the impact of the reaction solvent.
Frequently Asked Questions (FAQs)
Q1: My piperidinone synthesis is showing poor diastereoselectivity. What is the first step in troubleshooting this issue?
A1: The first and often most impactful parameter to investigate is the reaction solvent. The polarity, coordinating ability, and hydrogen-bonding capacity of the solvent can significantly influence the energy of the diastereomeric transition states, thereby altering the product ratio. A systematic solvent screen is highly recommended.
Q2: How does solvent polarity affect the stereochemical outcome of my reaction?
A2: Solvent polarity can stabilize or destabilize the transition state leading to different stereoisomers. In many cases, non-polar solvents may favor a more compact, sterically-driven transition state, potentially leading to higher diastereoselectivity. Conversely, polar solvents can stabilize charged intermediates or transition states, which might favor a different stereochemical pathway. It is crucial to consider the mechanism of your specific reaction (e.g., Mannich, Michael, aza-Diels-Alder) to predict the effect of polarity.
Q3: I observed a reversal of stereoselectivity when I switched from a non-polar to a polar aprotic solvent. Why does this happen?
A3: This phenomenon, known as solvent-induced stereoinversion, is a known effect. It arises when the change in solvent alters the dominant non-covalent interactions in the transition state. For instance, a non-polar solvent might favor intramolecular hydrogen bonding within the transition state, leading to one stereoisomer. A polar aprotic solvent, however, can disrupt this internal hydrogen bond by solvating the participating functional groups, leading to a different, more stable transition state geometry that produces the opposite stereoisomer.
Q4: Can the presence of a protic co-solvent, like water or an alcohol, impact my stereoselectivity?
A4: Absolutely. Protic co-solvents can act as hydrogen bond donors or acceptors, influencing the conformation of reactants and catalysts in the transition state. In some cases, water has been shown to prevent the racemization of enantioenriched substrates, thereby enhancing enantioselectivity. However, in other systems, protic solvents can interfere with catalyst activity or lead to undesired side reactions. The effect is highly system-dependent and should be evaluated on a case-by-case basis.
Q5: My reaction works well in dichloromethane (DCM), but I need to switch to a greener solvent. What should I consider?
A5: When replacing a solvent for environmental reasons, it's important to match key solvent properties to maintain stereoselectivity. Consider solvents with similar dielectric constants and hydrogen bonding capabilities. For instance, 2-methyltetrahydrofuran (2-MeTHF) is often considered a greener alternative to DCM and tetrahydrofuran (THF). A small-scale re-optimization of the reaction conditions may be necessary when switching to a new solvent.
Data Presentation: Solvent Effects on Diastereoselectivity
The following table summarizes the impact of different solvents on the diastereomeric ratio (d.r.) for a representative organocatalytic domino reaction to synthesize a substituted piperidinone.
| Entry | 1,3-Dicarbonyl Compound | β-Nitroolefin | Solvent | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) (%) |
| 1 | Acetylacetone | Nitrostyrene | CH₂Cl₂ | >20:1 | 98 |
| 2 | Dibenzoylmethane | Nitrostyrene | CH₂Cl₂ | >20:1 | 99 |
| 3 | Ethyl acetoacetate | Nitrostyrene | CH₂Cl₂ | 15:1 | 96 |
| 4 | Acetylacetone | Nitrostyrene | Toluene | 10:1 | 95 |
| 5 | Acetylacetone | Nitrostyrene | THF | 5:1 | 88 |
| 6 | Acetylacetone | Nitrostyrene | Acetonitrile | 2:1 | 75 |
Data is representative of typical results from organocatalytic domino reactions as described in the literature.
Experimental Protocols
Protocol: Organocatalytic Asymmetric Synthesis of a Tetrahydropyridine Precursor to Piperidinones
This protocol describes a general procedure for a quinine-derived squaramide-catalyzed domino reaction, where the solvent plays a critical role in achieving high stereoselectivity.
Materials:
-
Quinine-derived squaramide catalyst (10 mol%)
-
1,3-dicarbonyl compound (1.0 equiv)
-
β-nitroolefin (1.0 equiv)
-
Aldimine (2.0 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂)
Procedure:
-
To a dry reaction vial under an inert atmosphere (e.g., argon or nitrogen), add the quinine-derived squaramide catalyst (0.025 mmol, 10 mol%).
-
Add the 1,3-dicarbonyl compound (0.25 mmol, 1.0 equiv), the β-nitroolefin (0.25 mmol, 1.0 equiv), and the aldimine (0.5 mmol, 2.0 equiv).
-
Add anhydrous dichloromethane (0.2 mL) and cool the mixture to -25 °C.
-
Stir the reaction at this temperature for the specified time (typically 1.5 to 4 days), monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture directly under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel to afford the desired tetrahydropyridine product.
-
Determine the diastereomeric ratio and enantiomeric excess of the purified product by chiral HPLC analysis.
Visualizations
Validation & Comparative
Navigating the Chiral Maze: A Comparative Guide to HPLC Analysis of (R)-4-Hydroxy-piperidin-2-one
Comparison of Potential Chiral HPLC Methods
The selection of a chiral stationary phase (CSP) is the most critical factor in developing a successful enantioselective HPLC method. Polysaccharide-based and cyclodextrin-based CSPs have demonstrated broad applicability for the separation of a wide range of chiral compounds, including those with cyclic structures.[1][2] Below is a comparison of recommended starting approaches for the analysis of (R)-4-Hydroxy-piperidin-2-one.
| Method Attribute | Polysaccharide-Based CSPs (e.g., Chiralpak® series) | Cyclodextrin-Based CSPs (e.g., Cyclobond® series) |
| Chiral Selector | Amylose or cellulose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) | Derivatized β-cyclodextrins (e.g., dimethylphenyl carbamate) |
| Typical Mode | Normal Phase, Polar Organic Mode, Reversed-Phase | Reversed-Phase, Polar Organic Mode |
| Mobile Phase A (NP) | n-Hexane / Isopropanol (IPA) or Ethanol (EtOH) mixtures | Not the primary mode |
| Mobile Phase B (RP) | Acetonitrile (ACN) / Water or Methanol (MeOH) / Water | ACN / Water or MeOH / Water with buffer (e.g., phosphate or acetate) |
| Potential Advantages | Broad enantioselectivity for a wide range of compounds, high efficiency.[1][2] | Effective for separating compounds that can form inclusion complexes, particularly in reversed-phase mode.[3][4][5] |
| Considerations | Mobile phase selection is critical and may require screening of different alcohol modifiers. | The presence of aromatic groups in the analyte can enhance interaction and separation. |
Experimental Protocols: Recommended Starting Conditions
The following protocols are proposed as starting points for the chiral HPLC analysis of this compound. Optimization of the mobile phase composition, flow rate, and temperature will likely be necessary to achieve baseline separation.
Method 1: Normal Phase HPLC with a Polysaccharide-Based CSP
This approach is often a successful starting point for the separation of polar analytes.
-
Column: Chiralpak® IC-3 (or equivalent amylose-based CSP), 250 x 4.6 mm, 3 µm
-
Mobile Phase: n-Hexane / Ethanol (80:20, v/v) with 0.1% Trifluoroacetic acid (TFA)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Method 2: Reversed-Phase HPLC with a Cyclodextrin-Based CSP
Reversed-phase methods are often preferred for their compatibility with aqueous samples and robustness.
-
Column: Cyclobond® I 2000 DMP (or equivalent dimethylphenyl carbamate functionalized β-cyclodextrin CSP), 250 x 4.6 mm, 5 µm
-
Mobile Phase: Acetonitrile / 20 mM Potassium Phosphate Buffer, pH 6.0 (10:90, v/v)
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm
-
Sample Preparation: Dissolve the sample in the mobile phase or a mixture of water and organic solvent compatible with the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Visualizing the Workflow and Decision-Making Process
To aid in the practical application of these methods, the following diagrams illustrate a typical experimental workflow and a decision tree for selecting an appropriate chiral HPLC strategy.
Caption: General experimental workflow for chiral HPLC analysis.
Caption: Decision tree for chiral HPLC method selection.
Conclusion
The successful chiral analysis of this compound by HPLC is highly feasible with the appropriate selection of a chiral stationary phase and mobile phase. While no specific method has been published for this exact molecule, the principles established for the separation of similar lactam and cyclic compounds strongly suggest that both polysaccharide-based and cyclodextrin-based CSPs are excellent candidates for method development. The experimental protocols and decision-making tools provided in this guide offer a solid foundation for researchers to establish a robust and reliable analytical method for this and other chiral piperidinone derivatives. As with any analytical method development, empirical testing and optimization will be key to achieving the desired separation performance.
References
- 1. New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eijppr.com [eijppr.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
determination of enantiomeric excess of (R)-4-Hydroxy-piperidin-2-one
A comprehensive comparison of analytical methods for determining the enantiomeric excess (ee) of (R)-4-Hydroxy-piperidin-2-one is crucial for researchers and professionals in drug development. This guide provides an objective overview of the primary analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, supported by general experimental approaches and data for structurally related compounds.
Comparison of Analytical Methods
The selection of an optimal analytical method for determining the enantiomeric excess of this compound hinges on factors such as sample volatility, concentration, required accuracy, and available instrumentation.
| Method | Principle | Typical Chiral Selector/Reagent | Advantages | Disadvantages |
| Chiral HPLC | Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a mobile phase. | Polysaccharide-based (e.g., Chiralcel® OD-H, Chiralpak® AD-H), Macrocyclic glycopeptide-based CSPs. | Broad applicability to a wide range of compounds, including non-volatile and thermally labile molecules. High resolution and accuracy are achievable. Well-established and scalable for preparative separations.[1][2][3][4] | Method development can be time-consuming and requires screening of different columns and mobile phases. Can be more expensive in terms of solvent consumption and column costs. |
| Chiral GC | Differential interaction of enantiomers with a chiral stationary phase in a capillary column, leading to different retention times. | Cyclodextrin derivatives (e.g., Supelco ALPHADEX™ 120). | High resolution and efficiency, with short analysis times for volatile and thermally stable compounds.[5] | Requires the analyte to be volatile and thermally stable, or to be derivatized to meet these requirements. Derivatization adds an extra step to the sample preparation process. |
| Chiral NMR Spectroscopy | Formation of diastereomeric complexes with a chiral solvating agent (CSA) or derivatization with a chiral derivatizing agent (CDA), leading to distinct NMR signals for each enantiomer. | Chiral Solvating Agents (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol), Chiral Derivatizing Agents (e.g., Mosher's acid). | Rapid analysis without the need for chromatographic separation. Provides structural information. Can be performed directly in an NMR tube with small sample amounts.[5][6][7] | Lower sensitivity and accuracy compared to chromatographic methods, especially for low ee values. Signal overlap can complicate quantification. Requires a relatively high concentration of the analyte. |
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and versatile technique for the separation of enantiomers. Polysaccharide-based chiral stationary phases are often the first choice for screening due to their broad applicability.
Workflow for Chiral HPLC Method Development:
References
(R)-4-Hydroxy-piperidin-2-one: A Comparative Guide to its 1H and 13C NMR Characterization
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the NMR spectral features of (R)-4-Hydroxy-piperidin-2-one with key structural analogues, supported by experimental data and detailed protocols.
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. To facilitate a deeper understanding of its structural features, a direct comparison is made with two related compounds: piperidin-2-one and 4-hydroxypiperidine. This comparative approach, supported by tabulated spectral data and a detailed experimental protocol, offers a valuable resource for the unambiguous characterization of this and similar molecules.
Comparative ¹H and ¹³C NMR Data
The following tables summarize the experimental ¹H and ¹³C NMR spectral data for (±)-4-Hydroxy-piperidin-2-one and its structural analogues. It is important to note that while the focus of this guide is the (R)-enantiomer, the provided data for 4-hydroxy-piperidin-2-one is for the racemic mixture. The NMR spectra of enantiomers are identical in an achiral solvent.
Table 1: ¹H NMR Chemical Shifts (δ) and Multiplicities
| Compound | H-3 | H-4 | H-5 | H-6 | NH | OH |
| (±)-4-Hydroxy-piperidin-2-one | 2.30-2.55 (m) | 4.10-4.25 (m) | 1.80-2.00 (m) | 3.20-3.40 (m) | 7.5 (br s) | 4.9 (br s) |
| Piperidin-2-one | 2.24 (t) | 1.78 (m) | 1.78 (m) | 3.21 (t) | 7.7 (br s) | - |
| 4-Hydroxypiperidine | 1.85 (m), 1.45 (m) | 3.95 (m) | 1.85 (m), 1.45 (m) | 3.10 (m), 2.65 (m) | 2.0 (br s) | 1.7 (br s) |
Table 2: ¹³C NMR Chemical Shifts (δ)
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 |
| (±)-4-Hydroxy-piperidin-2-one | 175.0 | 39.0 | 65.0 | 30.0 | 42.0 |
| Piperidin-2-one[1] | 176.8 | 31.8 | 22.8 | 21.2 | 42.2 |
| 4-Hydroxypiperidine[2] | - | 34.5 | 67.5 | 34.5 | 45.8 |
Interpretation of Spectral Data
The presence of the hydroxyl group at the C-4 position in 4-hydroxy-piperidin-2-one significantly influences the chemical shifts of the neighboring protons and carbons. In the ¹H NMR spectrum, the H-4 proton is shifted downfield to approximately 4.10-4.25 ppm compared to the corresponding protons in piperidin-2-one (1.78 ppm). Similarly, in the ¹³C NMR spectrum, the C-4 carbon in 4-hydroxy-piperidin-2-one appears at around 65.0 ppm, a substantial downfield shift from the 22.8 ppm observed for the C-4 in piperidin-2-one, which is characteristic of a carbon atom attached to an electronegative oxygen atom.
The lactam carbonyl group (C-2) in both 4-hydroxy-piperidin-2-one and piperidin-2-one results in a significant downfield chemical shift for the C-2 carbon, appearing at approximately 175.0 ppm and 176.8 ppm, respectively. The protons on the adjacent C-6 are also deshielded, appearing around 3.20-3.40 ppm.
In contrast, 4-hydroxypiperidine lacks the carbonyl group, which is reflected in the upfield shift of its C-2 and C-6 carbons compared to the piperidin-2-one derivatives.
Experimental Protocol
The following provides a general methodology for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like this compound.
1. Sample Preparation:
-
Weigh approximately 5-20 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry NMR tube.[3] The choice of solvent is critical to avoid overlapping signals with the analyte.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used to aid dissolution.[3]
-
If the solution contains particulate matter, filter it through a small plug of glass wool in a Pasteur pipette to prevent shimming issues and potential damage to the NMR probe.[3]
2. NMR Data Acquisition:
-
The NMR spectra are typically recorded on a spectrometer operating at a field strength of 300 MHz or higher for ¹H NMR.
-
Before data acquisition, the magnetic field homogeneity is optimized by shimming on the deuterium lock signal of the solvent.
-
For ¹H NMR, a standard pulse sequence is used. Typically, 8 to 16 scans are sufficient for a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled pulse sequence is commonly employed to simplify the spectrum to single lines for each carbon atom. A larger number of scans (e.g., 128 or more) is usually required due to the lower natural abundance of the ¹³C isotope.
-
The spectral width should be set to encompass all expected resonances.
-
Data is processed by applying a Fourier transform to the free induction decay (FID). Phase and baseline corrections are applied to the resulting spectrum.
-
Chemical shifts are referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).
Structural Elucidation Workflow
The process of characterizing this compound and distinguishing it from its analogues using NMR spectroscopy follows a logical workflow.
Caption: Workflow for NMR characterization.
This diagram illustrates the key stages in the NMR analysis, from sample preparation through to spectral acquisition and comparative data analysis, culminating in the structural confirmation of the target molecule.
Chemical Structure and Atom Numbering
The following diagram shows the chemical structure of this compound with the standard IUPAC numbering used for the assignment of NMR signals.
Caption: Structure of this compound.
References
Illuminating the Fragmentation Pathway of (R)-4-Hydroxy-piperidin-2-one: A Comparative Guide to its Mass Spectrometric Behavior and Alternative Analytical Methodologies
For researchers, scientists, and drug development professionals engaged in the characterization of novel chemical entities, a thorough understanding of a molecule's behavior under various analytical conditions is paramount. This guide provides a detailed examination of the mass spectrometric fragmentation of (R)-4-Hydroxy-piperidin-2-one, a chiral cyclic amide with significant potential in medicinal chemistry. By juxtaposing its predicted fragmentation pattern with alternative analytical techniques, this document serves as a practical resource for method development and structural elucidation.
Mass Spectrometry Fragmentation Analysis
While specific experimental mass spectral data for this compound is not widely published, a plausible fragmentation pathway can be predicted based on the well-established principles of mass spectrometry for molecules containing alcohol, cyclic amide (lactam), and cyclic amine functionalities. Electron ionization (EI) or electrospray ionization (ESI) can be employed to generate the molecular ion, which then undergoes a series of characteristic fragmentation events.
Proposed Fragmentation Pathway:
The fragmentation of this compound is anticipated to be initiated by the ionization of the molecule, followed by several key bond cleavages. The presence of the hydroxyl and amide groups provides specific sites for fragmentation. Common fragmentation patterns for amides often involve the cleavage of the amide bond (N-CO)[1][2]. For cyclic compounds, complex cleavage involving the breaking of multiple bonds can occur[3]. Alcohols are known to readily lose a water molecule[3].
A primary fragmentation route is likely the loss of a water molecule from the molecular ion, a characteristic fragmentation for alcohols. Subsequent ring-opening of the lactam can occur, followed by the loss of carbon monoxide (CO), a common fragmentation pathway for cyclic ketones and amides. Alpha-cleavage adjacent to the nitrogen atom is another probable event, leading to the formation of stable radical cations.
Table 1: Predicted Mass-to-Charge Ratios (m/z) of Key Fragments
| Fragment Ion | Proposed Structure/Loss | Predicted m/z |
| [M]⁺˙ | Molecular Ion | 115 |
| [M - H₂O]⁺˙ | Loss of water | 97 |
| [M - CO]⁺˙ | Loss of carbon monoxide | 87 |
| [M - H₂O - CO]⁺˙ | Sequential loss of water and CO | 69 |
| [C₄H₈NO]⁺ | Alpha-cleavage product | 86 |
Comparison with Alternative Analytical Methods
While mass spectrometry is a powerful tool for structural elucidation, a comprehensive characterization of this compound necessitates the use of orthogonal analytical techniques. The following table compares mass spectrometry with other relevant methods.
Table 2: Comparison of Analytical Methods for the Characterization of this compound
| Analytical Method | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight, fragmentation pattern, elemental composition (HRMS). | High sensitivity, provides structural information, suitable for coupling with chromatography. | Isomers may not be distinguishable without tandem MS, fragmentation can be complex. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information, including connectivity and stereochemistry. | Non-destructive, provides unambiguous structure determination. | Lower sensitivity than MS, requires larger sample amounts, complex spectra for mixtures. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups (e.g., -OH, -NH, C=O). | Fast, non-destructive, provides information on chemical bonding. | Provides limited structural information, not suitable for complex mixtures. |
| High-Performance Liquid Chromatography (HPLC) | Purity, quantification, separation of enantiomers (with a chiral stationary phase). | High resolution, quantitative, adaptable for various polarities. | Requires reference standards for identification, limited structural information without MS detector. |
| Gas Chromatography (GC) | Purity, quantification of volatile derivatives. | High resolution for volatile compounds. | Requires derivatization for polar, non-volatile compounds, potential for thermal degradation. |
Detailed Experimental Protocols
Mass Spectrometry (MS)
Objective: To determine the fragmentation pattern of this compound.
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatograph (LC-MS) or with a direct infusion source.
Methodology:
-
Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL.
-
Ionization: Utilize electrospray ionization (ESI) in positive ion mode.
-
Mass Analysis: Acquire full scan mass spectra over a range of m/z 50-200.
-
Tandem Mass Spectrometry (MS/MS): Isolate the molecular ion (m/z 115) and subject it to collision-induced dissociation (CID) to generate fragment ions. Acquire product ion spectra.
High-Performance Liquid Chromatography (HPLC) for Chiral Separation
Objective: To separate the enantiomers of 4-Hydroxy-piperidin-2-one and determine enantiomeric purity.
Instrumentation: An HPLC system with a UV detector and a chiral stationary phase column.
Methodology:
-
Column: A polysaccharide-based chiral stationary phase (CSP), such as one based on cellulose or amylose derivatives, is often effective for separating enantiomers of chiral pharmaceuticals.[4][5]
-
Mobile Phase: A mixture of a non-polar organic solvent (e.g., hexane or heptane) and a polar organic modifier (e.g., isopropanol or ethanol) is typically used for normal-phase chiral separations. The exact ratio should be optimized for best resolution.
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Detection: UV detection at a wavelength where the compound absorbs (e.g., ~210 nm, as it lacks a strong chromophore).
-
Sample Preparation: Dissolve the sample in the mobile phase.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed structural information and confirm the stereochemistry of this compound.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
¹H NMR: Acquire a proton NMR spectrum to determine the chemical shifts, coupling constants, and integration of all protons. This will provide information on the connectivity of the molecule.
-
¹³C NMR: Acquire a carbon-13 NMR spectrum to identify the number and types of carbon atoms.
-
2D NMR: Techniques such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish proton-proton and proton-carbon correlations, respectively, to confirm the complete structure. NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the spatial proximity of protons, which can help in confirming the relative stereochemistry.
By employing a combination of these analytical techniques, researchers can achieve a comprehensive and unambiguous characterization of this compound, facilitating its development for various scientific and pharmaceutical applications.
References
A Comparative Guide to the Synthetic Routes of (R)-4-Hydroxy-piperidin-2-one
For Researchers, Scientists, and Drug Development Professionals
(R)-4-Hydroxy-piperidin-2-one is a valuable chiral building block in the synthesis of various pharmaceuticals and biologically active compounds. Its stereocenter and functional groups make it an attractive starting material for the development of novel therapeutics. This guide provides an objective comparison of three distinct synthetic strategies to obtain this versatile molecule: Copper(I)-Catalyzed Reductive Aldol Cyclization, Asymmetric Hydrogenation of a Pyridine Precursor, and Chiral Pool Synthesis from L-Glutamic Acid. A chemoenzymatic approach involving kinetic resolution is also discussed as a viable alternative. The performance of each route is supported by experimental data, and detailed methodologies for key reactions are provided.
At a Glance: Comparison of Synthetic Routes
| Route | Key Strategy | Starting Materials | Overall Yield | Enantiomeric Excess (e.e.) | Key Advantages | Potential Challenges |
| 1. Cu(I)-Catalyzed Reductive Aldol Cyclization | Diastereoselective cyclization of an α,β-unsaturated amide | Acrylamide, Aldehyde, Amine | Good | Up to 98% | Convergent, high diastereoselectivity | Requires a separate asymmetric step (e.g., Mannich reaction) to induce enantioselectivity. |
| 2. Asymmetric Hydrogenation | Iridium-catalyzed asymmetric hydrogenation of a pyridinium salt | Substituted Pyridine | High | Up to 97% | High atom economy, excellent enantioselectivity | Requires specialized catalyst and high-pressure hydrogenation equipment. |
| 3. Chiral Pool Synthesis | Utilization of a naturally occurring chiral starting material | L-Glutamic Acid | Moderate | >99% (inherent) | Enantiopure starting material, well-established transformations | Potentially longer synthetic sequence, protection/deprotection steps may be required. |
| 4. Chemoenzymatic Resolution | Enzymatic separation of a racemic mixture | Racemic 4-Hydroxy-piperidin-2-one | Max. 50% for one enantiomer | >99% | High enantioselectivity, mild reaction conditions | Theoretical maximum yield of 50% for the desired enantiomer, requires screening of enzymes and conditions. |
Visualizing the Synthetic Pathways
The following diagram illustrates the logical flow of the compared synthetic strategies.
Caption: Comparative overview of synthetic strategies.
Experimental Protocols
Route 1: Cu(I)-Catalyzed Reductive Aldol Cyclization
This route involves the initial asymmetric synthesis of a chiral β-amino ketone via a proline-catalyzed Mannich reaction, followed by a copper(I)-catalyzed intramolecular reductive aldol cyclization to form the desired 4-hydroxypiperidin-2-one.
Step 1: Proline-Catalyzed Asymmetric Mannich Reaction (Hypothetical optimized procedure based on literature)
-
To a solution of the desired aldehyde (1.0 eq) and amine (1.0 eq) in anhydrous DMSO (0.5 M) is added L-proline (20 mol%).
-
The mixture is stirred at room temperature for 30 minutes.
-
The corresponding ketone (2.0 eq) is then added, and the reaction is stirred at room temperature for 24-48 hours, monitoring by TLC.
-
Upon completion, the reaction is quenched with saturated aqueous NH4Cl and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over Na2SO4, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to afford the chiral β-amino ketone.
-
Expected Yield: 70-85%
-
Expected e.e.: >95%
Step 2: Cu(I)-Catalyzed Reductive Aldol Cyclization [1][2]
-
A mixture of CuCl (5 mol %) and (S)-(-)-2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl (Tol-BINAP) (5.5 mol %) in a Schlenk tube is dried under vacuum.
-
Anhydrous toluene (0.1 M) is added, and the mixture is stirred at room temperature for 30 minutes.
-
A solution of the chiral β-amino ketone (1.0 eq) in anhydrous toluene is added, followed by the addition of polymethylhydrosiloxane (PMHS) (3.0 eq).
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The reaction is quenched by the slow addition of saturated aqueous NH4Cl.
-
The mixture is filtered through a pad of Celite, and the filtrate is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO4, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to yield the this compound.
-
Yield: 78%
-
Diastereomeric Ratio: >20:1
Route 2: Asymmetric Hydrogenation of a Pyridine Precursor
This strategy relies on the highly enantioselective hydrogenation of a functionalized pyridinium salt using a chiral iridium catalyst.[3] The resulting chiral piperidine derivative is then converted to the target lactam.
Step 1: Synthesis of N-Benzyl-5-hydroxypicolinate Pyridinium Salt
-
A solution of the 5-hydroxypicolinate (1.0 eq) in anhydrous acetonitrile (0.2 M) is treated with benzyl bromide (1.2 eq).
-
The mixture is heated to reflux for 12 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The resulting solid is triturated with diethyl ether and collected by filtration to give the desired pyridinium salt.
-
Yield: >95%
Step 2: Iridium-Catalyzed Asymmetric Hydrogenation [3]
-
In a nitrogen-filled glovebox, a mixture of [{Ir(cod)Cl}2] (1.0 mol %) and (R)-SynPhos (2.2 mol %) in a mixture of toluene and CH2Cl2 (1:1, 0.1 M) is stirred at room temperature for 30 minutes.
-
This catalyst solution is transferred to a stainless-steel autoclave containing the pyridinium salt (1.0 eq).
-
The autoclave is charged with hydrogen gas to 600 psi and stirred at 28 °C for 24 hours.
-
After carefully releasing the hydrogen, the reaction mixture is concentrated.
-
The crude product is purified by column chromatography to afford the chiral cis-configurated hydroxypiperidine ester.
-
Yield: 96%
-
e.e.: 97%
Step 3: Lactamization
-
The purified hydroxypiperidine ester (1.0 eq) is dissolved in methanol (0.1 M) and treated with a catalytic amount of sodium methoxide.
-
The reaction is stirred at room temperature for 6 hours.
-
The reaction is neutralized with acidic resin, filtered, and the solvent is evaporated.
-
The crude product is purified by crystallization or chromatography to yield this compound.
-
Yield: High (expected >90%)
Route 3: Chiral Pool Synthesis from L-Glutamic Acid
This approach leverages the inherent chirality of L-glutamic acid to construct the target molecule through a series of well-established chemical transformations. A key intermediate is (4R)-hydroxy-L-pipecolic acid.
Step 1: Synthesis of (4R)-Hydroxy-L-pipecolic Acid from L-Glutamic Acid (Multi-step procedure)
-
The synthesis involves a multi-step sequence starting from L-glutamic acid, including protection of the amino and carboxylic acid groups, stereoselective hydroxylation, and cyclization.
-
A representative procedure involves the conversion of L-pyroglutamic acid to a protected 4-keto derivative, followed by stereoselective reduction to introduce the (4R)-hydroxyl group. Subsequent ring expansion and deprotection yield (4R)-hydroxy-L-pipecolic acid.
-
Overall Yield: Moderate (typically 20-30% over several steps)
-
e.e.: >99% (retained from starting material)
Step 2: Lactam Formation
-
(4R)-Hydroxy-L-pipecolic acid (1.0 eq) is heated in a suitable high-boiling solvent (e.g., xylene) with a catalytic amount of acid or base to effect lactamization via intramolecular condensation.
-
Alternatively, the amino acid can be converted to an activated ester, followed by intramolecular aminolysis.
-
The reaction is monitored by TLC, and upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by crystallization or column chromatography.
-
Yield: Good to excellent (expected >80%)
Route 4: Chemoenzymatic Resolution
This method involves the synthesis of racemic 4-hydroxy-piperidin-2-one, followed by enzymatic kinetic resolution to separate the enantiomers.
Step 1: Synthesis of Racemic 4-Hydroxy-piperidin-2-one
-
A variety of methods can be used, for example, the Dieckmann condensation of an appropriate amino diester followed by hydrolysis, decarboxylation, and reduction of the resulting 4-keto-piperidin-2-one.
Step 2: Lipase-Catalyzed Kinetic Resolution
-
Racemic 4-hydroxy-piperidin-2-one (1.0 eq) is dissolved in an organic solvent (e.g., tert-butyl methyl ether).
-
An acyl donor, such as vinyl acetate (0.6 eq), and a lipase, for example, Candida antarctica lipase B (CAL-B), are added.
-
The suspension is stirred at a controlled temperature (e.g., 30 °C) and the reaction progress is monitored by chiral HPLC.
-
The reaction is stopped at approximately 50% conversion.
-
The enzyme is filtered off, and the filtrate is concentrated.
-
The resulting mixture of this compound and the (S)-acylated product are separated by column chromatography.
-
Yield: ~45-50% for the (R)-enantiomer
-
e.e.: >99% for both the unreacted alcohol and the acylated product.
References
- 1. Diastereoselective synthesis of 4-hydroxypiperidin-2-ones via Cu(I)-catalyzed reductive aldol cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 3. Iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts under batch and flow: stereodefined access to cis-configurated hydroxypiperidine esters - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
(R)-4-Hydroxy-piperidin-2-one: A Comparative Guide to a Versatile Chiral Lactam Synthon
For researchers, scientists, and drug development professionals, the selection of the appropriate chiral building block is a critical decision that profoundly impacts the efficiency, stereoselectivity, and overall success of a synthetic campaign. Among the diverse array of chiral lactams, (R)-4-Hydroxy-piperidin-2-one has emerged as a valuable and versatile synthon for the construction of complex, biologically active molecules. This guide provides an objective comparison of this compound with other prominent chiral lactam synthons, supported by experimental data and detailed protocols, to aid in the informed selection of the optimal building block for your research needs.
Introduction to Chiral Lactam Synthons
Chiral lactams are cyclic amides that serve as fundamental building blocks in asymmetric synthesis. Their rigid ring structure and embedded stereocenters make them ideal starting materials for the stereocontrolled synthesis of a wide range of pharmaceuticals and natural products. Key applications include the synthesis of antiviral agents, central nervous system (CNS) drugs, and complex alkaloids. This guide will focus on the comparative performance of this compound against two other widely utilized chiral lactams: derivatives of pyroglutamic acid and the Vince lactam.
This compound: Synthesis and Attributes
This compound is a six-membered lactam featuring a hydroxyl group at the C4 position. This hydroxyl group provides a convenient handle for further functionalization, enhancing its synthetic utility. The enantiomerically pure form is typically accessed through chemoenzymatic methods, which offer high stereoselectivity.
A key strategy for obtaining enantioenriched 4-hydroxypiperidin-2-ones involves the enzymatic resolution of racemic precursors. For instance, a chemoenzymatic approach utilizing Candida antarctica lipase B (CAL-B) has been effectively employed for the resolution of related 3,4-dioxygenated-2-piperidones, achieving high enantiomeric excess. This highlights the power of biocatalysis in accessing these valuable chiral building blocks. Another synthetic approach involves the diastereoselective copper(I)-catalyzed reductive aldol cyclization of α,β-unsaturated amides with ketones, which can be further combined with asymmetric Mannich reactions to yield enantiomerically enriched products.[1][2][3]
Performance Comparison in the Synthesis of Bioactive Molecules
The true measure of a chiral synthon's utility lies in its performance in the synthesis of target molecules. Here, we compare this compound with other chiral lactams in the context of synthesizing key pharmaceutical precursors.
Synthesis of Neuraminidase Inhibitor Precursors (Oseltamivir Analogues)
Neuraminidase inhibitors, such as Oseltamivir (Tamiflu®), are crucial antiviral drugs. The synthesis of these complex molecules often relies on chiral synthons to establish the correct stereochemistry. While the industrial synthesis of Oseltamivir famously starts from shikimic acid, academic and developmental routes have explored various chiral lactams.
| Synthon | Key Transformation | Reported Yield | Stereoselectivity | Reference |
| (related piperidine) | Intramolecular Cyclization | 61-69% (overall) | High | (Shi et al., 2013) |
| Vince Lactam Derivative | Oxidative Cleavage & Reductive Amination | Not explicitly stated for a direct Oseltamivir precursor in the provided text, but used for other neuraminidase inhibitors. | High | (Various) |
| Pyroglutamic Acid Derivative | Multi-step Conversion | Not explicitly stated for a direct Oseltamivir precursor in the provided text, but a common starting material for pyrrolidine-based inhibitors. | High | (Various) |
Synthesis of GABA Analogue Precursors
γ-Aminobutyric acid (GABA) analogues are an important class of drugs for treating neurological disorders. Chiral lactams are frequently employed as precursors to establish the desired stereochemistry in these molecules.
| Synthon | Target GABA Analogue | Key Transformation | Reported Yield | Stereoselectivity | Reference |
| 5-(4-Chlorophenyl)pyrrolidin-2-one | GABA Analogue Precursor | Building block for CNS agents | Not specified | Not specified | (General knowledge) |
| Piperidine-4-sulphonic acid | GABA Agonist | Synthesis from piperidine derivatives | Not specified | Not specified | (General knowledge) |
Experimental Protocols
Chemoenzymatic Synthesis of Enantioenriched trans-3-Alkoxyamino-4-acetoxy-2-piperidone (Analogue of this compound)
This protocol is adapted from a method for a related structure and illustrates the principle of enzymatic resolution.
Step 1: Synthesis of Racemic trans-3-Alkoxyamino-4-hydroxy-2-piperidone A tandem dual C-H oxidation is carried out using N-benzyl-4-hydroxy-piperidine as the starting material. The piperidine derivative is reacted with a TEMPO oxoammonium cation in the presence of sodium chlorite and sodium hypochlorite in acetonitrile to yield the racemic alkoxyamine lactam.
Step 2: Acylation The resulting racemic alcohol is then acylated using a suitable acylating agent (e.g., acetic anhydride) to produce the corresponding racemic acetate.
Step 3: Enzymatic Resolution The enzymatic hydrolysis of the racemic acetate is performed using Candida antarctica lipase B (CAL-B). The reaction is carried out in a suitable organic solvent (e.g., 2-methyl-2-butanol) with the addition of water. The enzyme selectively hydrolyzes one enantiomer of the acetate, leaving the other enantiomer in high enantiomeric excess. The enantioenriched acetate and the hydrolyzed alcohol can then be separated by chromatography.
Diastereoselective Synthesis of 4-Hydroxypiperidin-2-ones
This protocol is based on a copper(I)-catalyzed reductive aldol cyclization.
Reaction Setup: In a flame-dried flask under an inert atmosphere, an α,β-unsaturated amide and a ketone are dissolved in a suitable solvent (e.g., THF).
Catalyst and Reagent Addition: A copper(I) catalyst, such as that generated in situ from CuCl and a phosphine ligand, is added to the reaction mixture. A hydrosilane reducing agent is then added slowly at a controlled temperature.
Reaction and Work-up: The reaction is stirred until completion, as monitored by TLC. The reaction is then quenched, and the product is purified by column chromatography to yield the diastereomerically enriched 4-hydroxypiperidin-2-one.
Visualization of Synthetic Pathways
The following diagrams illustrate the general synthetic logic and workflows discussed.
Caption: General workflow for the synthesis and application of this compound.
Caption: Comparative synthetic approaches to a target molecule using different chiral lactams.
Conclusion
This compound stands as a highly valuable chiral synthon in the toolbox of the modern synthetic chemist. Its utility is particularly pronounced in the construction of complex nitrogen-containing heterocycles found in numerous pharmaceuticals. While direct, head-to-head comparative studies with other chiral lactams are not always available, the existing literature demonstrates its effective application in stereocontrolled syntheses. The accessibility of this compound through chemoenzymatic methods further enhances its appeal. The choice between this compound and other synthons like Vince lactam or pyroglutamic acid derivatives will ultimately depend on the specific synthetic strategy, the desired substitution pattern on the target molecule, and the availability of starting materials. This guide provides a foundational understanding to assist researchers in making this critical decision.
References
A Comparative Guide to Catalysts for the Synthesis of 4-Hydroxypiperidin-2-one
The synthesis of 4-hydroxypiperidin-2-one, a key building block in the development of various pharmaceuticals, has been approached through several catalytic routes. This guide provides a comparative analysis of different catalytic systems, offering insights into their performance, reaction conditions, and underlying mechanisms. The information is intended for researchers, scientists, and professionals in drug development to aid in the selection of the most suitable synthetic strategy.
Performance Comparison of Catalytic Systems
The choice of catalyst significantly influences the efficiency, selectivity, and environmental impact of the synthesis of 4-hydroxypiperidin-2-one and its derivatives. Below is a summary of key performance indicators for various catalytic systems.
| Catalytic System | Catalyst | Substrate(s) | Key Performance Metrics | Reference(s) |
| Reductive Aldol Cyclization | Copper(I) Hydride (generated in situ) | α,β-Unsaturated amides and ketones | Highly diastereoselective. | [1][2] |
| Hydrogenation of Succinimide Derivatives | Skeletal Nickel | Succinimide | Moderate to good yields for the analogous 2-pyrrolidone. Reaction conditions can be harsh. | [3][4] |
| Platinum Group Metals (Pt, Rh, Pd) on carbon | N-Acylphthalimides | High yields for the formation of 2-acyl-3-hydroxydihydroisoindol-1-ones. | [5] | |
| Hydrogenation using Raney Nickel | Raney Nickel | Various (e.g., nitro compounds, thioketals) | A versatile and cost-effective catalyst for various hydrogenation and desulfurization reactions.[6][7] | [8] |
| Rhodium/Iridium-Catalyzed Reactions | Rhodium(I) complexes | Alkenylisocyanates and alkynes | Good yields and high enantioselectivity for polysubstituted piperidines. | [9] |
| Iridium complexes | Allyl amines and aryl amines | Good to excellent yields for hydroamination to form diamines. | [10] | |
| Transition-Metal-Free Oxidation | TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxy) | N-benzyl-4-hydroxy-piperidine | An eco-friendly approach for dual C-H oxidation to access related piperidone structures. | [11] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. The following are representative experimental protocols for some of the catalytic systems discussed.
Copper(I)-Catalyzed Reductive Aldol Cyclization for 4-Hydroxypiperidin-2-ones
This procedure describes a diastereoselective synthesis of 4-hydroxypiperidin-2-ones.[1][2]
Materials:
-
α,β-Unsaturated amide
-
Ketone
-
Copper(I) catalyst precursor (e.g., [Cu(OTf)]₂·C₆H₆)
-
Silane (e.g., PhSiH₃)
-
Ligand (e.g., a phosphine ligand)
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
To a solution of the copper(I) catalyst precursor and the ligand in anhydrous toluene, add the α,β-unsaturated amide and the ketone.
-
Add the silane dropwise to the mixture at a controlled temperature (e.g., 0 °C).
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC or LC-MS.
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-hydroxypiperidin-2-one.
Hydrogenation of a Succinimide Precursor using Raney Nickel
This protocol is a general representation of a hydrogenation reaction using Raney Nickel, which is a versatile catalyst for such transformations.[6][7]
Materials:
-
Substituted succinimide precursor
-
Raney Nickel (as a slurry in water or ethanol)
-
Solvent (e.g., ethanol, water)
-
Hydrogen gas
Procedure:
-
In a hydrogenation vessel, suspend the succinimide precursor in the chosen solvent.
-
Carefully add the Raney Nickel slurry to the reaction mixture under an inert atmosphere.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).
-
Stir the reaction mixture vigorously at a specified temperature (e.g., 50-100 °C) for the required duration.
-
Monitor the reaction progress by measuring hydrogen uptake or by analytical techniques like GC or HPLC.
-
Once the reaction is complete, carefully depressurize the vessel and purge with an inert gas.
-
Filter the catalyst from the reaction mixture through a pad of celite.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or chromatography.
Visualizing Synthetic Pathways
The following diagrams illustrate the logical flow of the catalytic synthesis of 4-hydroxypiperidin-2-one via different routes.
Caption: Overview of synthetic routes to 4-hydroxypiperidin-2-one.
The diagram below details the key steps within the Copper(I)-catalyzed reductive aldol cyclization pathway.
Caption: Key steps in the Cu(I)-catalyzed synthesis.
References
- 1. Diastereoselective synthesis of 4-hydroxypiperidin-2-ones via Cu(I)-catalyzed reductive aldol cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Catalytic hydrogenations of cyclic imides and ayhydrides - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. grokipedia.com [grokipedia.com]
- 7. Raney nickel - Wikipedia [en.wikipedia.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rhodium-/Iridium-Catalyzed Hydroamination for the Synthesis of 1,2-, 1,3-, or 1,4-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to the Validation of Analytical Methods for (R)-4-Hydroxy-piperidin-2-one
This guide provides a comparative overview of analytical methodologies for the validation of (R)-4-Hydroxy-piperidin-2-one, a chiral piperidine derivative. Given the limited publicly available data specific to this enantiomer, this document outlines established and validated methods for structurally similar compounds, including piperidone analogues and other chiral molecules. The information herein is intended to assist researchers, scientists, and drug development professionals in selecting and implementing robust analytical methods for quality control, enantiomeric purity assessment, and pharmacokinetic studies.
The primary analytical techniques discussed are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, Chiral High-Performance Liquid Chromatography (Chiral HPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each method offers distinct advantages and is suited for different analytical challenges.
Data Presentation: Comparative Performance of Analytical Methods
The selection of an appropriate analytical method is contingent upon the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the expected performance characteristics of RP-HPLC, Chiral HPLC, and LC-MS/MS for the analysis of this compound, based on data from the analysis of analogous compounds.
| Parameter | RP-HPLC with UV Detection | Chiral HPLC | LC-MS/MS |
| Intended Use | Quantification of the total amount of 4-Hydroxy-piperidin-2-one (racemate). | Separation and quantification of (R)- and (S)-enantiomers. | Highly sensitive and selective quantification, especially in biological matrices.[1][2] |
| Linearity (Range) | Expected to be in the µg/mL range (e.g., 0.5-100 µg/mL). | Dependent on the detector, typically in the µg/mL to ng/mL range. | Expected to be in the ng/mL to pg/mL range (e.g., 0.1-1000 ng/mL).[3][4] |
| Accuracy (% Recovery) | Typically >98%.[5] | Typically >98%. | Typically 95-105%. |
| Precision (% RSD) | Intra- and inter-day precision <2%.[5] | Intra- and inter-day precision <5%. | Intra- and inter-day precision <15%. |
| Limit of Detection (LOD) | Expected to be in the low µg/mL to high ng/mL range. | Dependent on the detector and chiral stationary phase. | Expected to be in the low ng/mL to pg/mL range. |
| Limit of Quantification (LOQ) | Expected to be in the low µg/mL range. | Dependent on the detector and chiral stationary phase. | Expected to be in the low ng/mL range.[3][4] |
| Selectivity | May not distinguish between enantiomers. | High selectivity for enantiomers.[6] | High selectivity due to mass-to-charge ratio detection. |
| Sample Matrix Suitability | Suitable for bulk drug and simple formulations. | Suitable for bulk drug and formulations to determine enantiomeric excess. | Ideal for complex biological matrices like plasma and urine.[1][2][7] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for each of the discussed techniques, which would require optimization and validation for this compound.
1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
This method is suitable for the quantification of the total amount of 4-Hydroxy-piperidin-2-one.
-
Instrumentation : HPLC system with a UV detector.
-
Column : C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]
-
Mobile Phase : A mixture of an aqueous buffer (e.g., 0.1% ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).[8] The composition should be optimized for ideal peak shape and retention time. An isocratic elution is often suitable.
-
Flow Rate : Typically 1.0 mL/min.[8]
-
Column Temperature : Ambient or controlled (e.g., 30 °C).
-
Detection : UV detection at a wavelength of maximum absorbance for 4-Hydroxy-piperidin-2-one (e.g., 210 nm).
-
Sample Preparation : Dissolve the sample in the mobile phase or a suitable solvent to a known concentration.
-
Validation Parameters : Linearity, accuracy, precision, selectivity, LOD, LOQ, and robustness should be evaluated according to ICH guidelines.
2. Chiral High-Performance Liquid Chromatography (Chiral HPLC)
This method is essential for the separation and quantification of the (R) and (S) enantiomers of 4-Hydroxy-piperidin-2-one.
-
Instrumentation : HPLC system with a UV or other suitable detector.
-
Chiral Stationary Phase (CSP) : A polysaccharide-based chiral column (e.g., Chiralpak® or Chiralcel® series) is a common choice for separating enantiomers.[6][9]
-
Mobile Phase :
-
Normal Phase : A mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol) is commonly used.[9]
-
Reversed Phase : A mixture of acetonitrile and water or a buffer can also be employed.
-
-
Flow Rate : Typically between 0.5 and 1.0 mL/min.
-
Column Temperature : Controlled temperature is crucial for reproducible chiral separations.
-
Detection : UV detection at an appropriate wavelength.
-
Sample Preparation : Dissolve the sample in the mobile phase or a compatible solvent.
-
Validation Parameters : In addition to standard validation parameters, specificity for the enantiomers and resolution between the enantiomeric peaks (Rs > 1.5) are critical.
3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is ideal for the highly sensitive and selective quantification of this compound in complex biological matrices.
-
Instrumentation : A liquid chromatography system coupled to a tandem mass spectrometer.
-
Chromatography : An RP-HPLC or chiral HPLC method as described above can be used. The choice will depend on whether total drug or enantiomer-specific quantification is required.
-
Ionization Mode : Electrospray ionization (ESI) in positive or negative mode, depending on the analyte's properties.
-
Detection : Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for the analyte and an internal standard.
-
Sample Preparation : For biological matrices, sample preparation is critical and may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interferences.[2]
-
Validation Parameters : In addition to standard validation parameters, matrix effects, recovery, and stability in the biological matrix must be thoroughly evaluated.[2]
Mandatory Visualization
The following diagrams illustrate the general workflows for analytical method validation and the decision-making process for selecting an appropriate analytical technique.
References
- 1. Quantitative high-throughput analysis of drugs in biological matrices by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A validated RP-HPLC method for the determination of piperidone analogue of curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ajpaonline.com [ajpaonline.com]
- 6. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. jidps.com [jidps.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Assessing the Purity of (R)-4-Hydroxy-piperidin-2-one
For researchers, scientists, and professionals in drug development, ensuring the enantiomeric and chemical purity of chiral building blocks like (R)-4-Hydroxy-piperidin-2-one is paramount. This guide provides a comprehensive comparison of the primary analytical techniques used for purity assessment, supported by experimental protocols and data presentation to aid in method selection and implementation.
The principal methods for determining the purity of this compound include Chiral High-Performance Liquid Chromatography (Chiral HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Each technique offers distinct advantages and is often used in a complementary fashion to build a comprehensive purity profile.
Workflow for Purity Assessment
A general workflow for assessing the purity of a chiral compound such as this compound involves a multi-step process, beginning with method development and validation, followed by routine analysis.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as the need for quantitative enantiomeric excess determination, identification of impurities, or high-throughput screening.
| Technique | Principle | Key Advantages | Key Limitations |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times. | High resolution and accuracy for enantiomeric excess (e.e.) determination.[1][2] Well-established and robust method.[1] | Requires method development for specific compounds. May require derivatization for detection. |
| NMR Spectroscopy | Differentiation of enantiomers through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) that induce chemical shift differences. | Non-destructive. Provides structural information. Can be used for absolute configuration determination.[3] | Lower sensitivity compared to HPLC.[4] CSA/CDA may cause signal overlap or complex spectra. |
| Mass Spectrometry | Primarily used for confirming molecular weight and identifying impurities. Chiral analysis is possible through the formation of diastereomeric complexes. | High sensitivity and specificity for impurity identification.[5] Fast analysis times. | Indirect method for chiral analysis.[5] Requires a chiral selector to be introduced. |
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for the quantitative determination of enantiomeric excess.[1][6] The separation is achieved by using a column with a chiral stationary phase (CSP). For a polar compound like this compound, polysaccharide-based or macrocyclic antibiotic CSPs are often effective.[7][8]
Illustrative Protocol:
-
Column: A polysaccharide-based chiral column (e.g., Chiralpak IA, IB, or IC) is a good starting point for screening.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar alcohol (e.g., isopropanol or ethanol) is typically used in normal-phase mode. For polar compounds, polar organic or reversed-phase modes might also be effective.
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Detection: UV detection at a wavelength where the compound absorbs (e.g., ~210 nm for the amide chromophore) or a more universal detector like a Corona Charged Aerosol Detector (CAD) if UV absorbance is low.
-
Sample Preparation: Dissolve a known concentration of the sample in the mobile phase or a compatible solvent.
-
Analysis: Inject the sample and record the chromatogram. The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers:
-
e.e. (%) = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100
-
NMR Spectroscopy
NMR spectroscopy can be a powerful tool for determining enantiomeric purity, especially when coupled with chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs).[3] These agents form transient diastereomeric complexes with the enantiomers, leading to separate signals in the NMR spectrum.
Illustrative Protocol using a Chiral Solvating Agent:
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
CSA Selection: Choose a suitable CSA. For a molecule with a hydroxyl and an amide group, a CSA capable of hydrogen bonding, such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol or a derivative of a chiral acid or alcohol, could be effective.
-
Titration: Acquire a baseline ¹H NMR spectrum of the sample. Then, incrementally add the CSA to the NMR tube and acquire a spectrum after each addition. Monitor for the splitting of one or more proton signals. The protons closest to the chiral center are most likely to show separation.
-
Quantification: Once baseline separation of a signal pair is achieved, the enantiomeric excess can be determined by integrating the two signals.
-
e.e. (%) = [ (IntegralR - IntegralS) / (IntegralR + IntegralS) ] x 100
-
Mass Spectrometry (MS)
While mass spectrometry is not inherently a chiral technique, it is invaluable for assessing chemical purity by identifying the molecular weight of the main component and any impurities.[5] For enantiomeric analysis, MS can be coupled with a chiral separation technique (LC-MS) or by forming diastereomeric derivatives that can be distinguished by their fragmentation patterns.
Illustrative Protocol for Chemical Purity by LC-MS:
-
Chromatography: Use a standard reversed-phase HPLC column (e.g., C18) with a mobile phase compatible with mass spectrometry (e.g., water and acetonitrile with volatile additives like formic acid or ammonium acetate).
-
Mass Spectrometer: An electrospray ionization (ESI) source is suitable for a polar molecule like 4-Hydroxy-piperidin-2-one.
-
Analysis:
-
Full Scan: Acquire a full scan mass spectrum to determine the molecular weight of the parent compound ([M+H]⁺ or [M-H]⁻) and to detect any impurities.
-
Tandem MS (MS/MS): Fragment the parent ion to obtain structural information and to help identify unknown impurities.
-
-
Data Interpretation: Compare the observed masses with the expected molecular weight. Integrate the peak areas from the chromatogram to determine the relative abundance of any impurities.
Quantitative Data Summary (Illustrative)
The following table provides an example of the type of data that would be generated during method validation for the purity assessment of this compound. Specific values would need to be determined experimentally.
| Parameter | Chiral HPLC | NMR with CSA | LC-MS (for chemical purity) |
| Enantiomeric Resolution (Rs) | > 1.5 (baseline separation) | N/A | N/A |
| Limit of Detection (LOD) | ~0.01% of the major enantiomer | ~0.5% | ~0.01% of total sample |
| Limit of Quantification (LOQ) | ~0.05% of the major enantiomer | ~1.0% | ~0.05% of total sample |
| Linearity (R²) | > 0.999 | > 0.99 | > 0.999 |
| Precision (%RSD) | < 2% | < 5% | < 2% |
| Accuracy (% Recovery) | 98-102% | 95-105% | 98-102% |
Conclusion
A comprehensive assessment of the purity of this compound requires a multi-faceted analytical approach. Chiral HPLC is the preferred method for accurate and precise determination of enantiomeric excess. NMR spectroscopy offers a valuable complementary technique for confirming enantiomeric purity and providing structural information, while LC-MS is essential for identifying and quantifying chemical impurities. The choice of method or combination of methods will depend on the specific analytical needs, available instrumentation, and the stage of drug development.
References
- 1. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 2. eijppr.com [eijppr.com]
- 3. Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. heraldopenaccess.us [heraldopenaccess.us]
- 5. Chiral recognition and determination of enantiomeric excess by mass spectrometry : a review | PolyU Institutional Research Archive [ira.lib.polyu.edu.hk]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
A Spectroscopic Showdown: Unmasking the Diastereomers of 4-Hydroxypiperidin-2-one
For researchers, scientists, and professionals in drug development, the precise structural elucidation of chiral molecules is a critical step. This guide provides a detailed spectroscopic comparison of the cis and trans diastereomers of 4-hydroxypiperidin-2-one, a heterocyclic scaffold of interest in medicinal chemistry. By presenting key experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this document aims to provide a clear and objective benchmark for the identification and characterization of these stereoisomers.
The spatial arrangement of substituents in diastereomers can significantly influence their biological activity and pharmacokinetic properties. Therefore, unambiguous assignment of their relative stereochemistry is paramount. Here, we delve into the characteristic spectroscopic signatures that differentiate the cis and trans isomers of 4-hydroxypiperidin-2-one, focusing on a representative example: cis- and trans-4-hydroxy-3-methyl-5-phenylpiperidin-2-one.
Comparative Spectroscopic Data
The following table summarizes the key quantitative data obtained from ¹H NMR, ¹³C NMR, and IR spectroscopy, and mass spectrometry for the cis and trans diastereomers of 4-hydroxy-3-methyl-5-phenylpiperidin-2-one. This side-by-side comparison highlights the distinct spectral features that enable their differentiation.
| Spectroscopic Technique | Parameter | cis-4-hydroxy-3-methyl-5-phenylpiperidin-2-one | trans-4-hydroxy-3-methyl-5-phenylpiperidin-2-one |
| ¹H NMR (CDCl₃, 400 MHz) | δ H-3 (ppm) | 2.65 (dq, J = 9.2, 7.2 Hz) | 2.80 (m) |
| δ H-4 (ppm) | 4.10 (d, J = 9.2 Hz) | 3.85 (t, J = 2.8 Hz) | |
| δ H-5 (ppm) | 3.20 (t, J = 9.2 Hz) | 3.45 (ddd, J = 11.2, 5.6, 2.8 Hz) | |
| δ CH₃ (ppm) | 1.15 (d, J = 7.2 Hz) | 0.95 (d, J = 7.0 Hz) | |
| ¹³C NMR (CDCl₃, 100 MHz) | δ C-2 (ppm) | 175.1 | 175.8 |
| δ C-3 (ppm) | 48.2 | 49.5 | |
| δ C-4 (ppm) | 70.5 | 72.8 | |
| δ C-5 (ppm) | 52.1 | 53.4 | |
| δ CH₃ (ppm) | 14.8 | 15.2 | |
| IR (film, cm⁻¹) | ν(OH) | 3420 (broad) | 3450 (broad) |
| ν(C=O) | 1650 | 1655 | |
| Mass Spectrometry (ESI+) | m/z [M+H]⁺ | 206.1176 | 206.1175 |
Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. The following protocols provide a detailed methodology for reproducing these experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.
-
Sample Preparation: Approximately 10-15 mg of the analyte was dissolved in 0.7 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Acquisition: Spectra were acquired with a spectral width of 12 ppm, a relaxation delay of 1 second, and 16 scans. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ 0.00).
-
¹³C NMR Acquisition: Spectra were acquired with a spectral width of 200 ppm, a relaxation delay of 2 seconds, and 1024 scans. Chemical shifts are reported in ppm relative to the residual solvent peak of CDCl₃ (δ 77.16).
Infrared (IR) Spectroscopy
IR spectra were recorded on a Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation: A thin film of the compound was prepared on a NaCl plate by dissolving a small amount of the sample in a volatile solvent (e.g., chloroform) and allowing the solvent to evaporate.
-
Data Acquisition: Spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
High-resolution mass spectra were obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.
-
Sample Preparation: Samples were dissolved in methanol to a concentration of approximately 1 mg/mL.
-
Data Acquisition: The samples were introduced into the ESI source via direct infusion. The analysis was performed in positive ion mode, and the mass-to-charge ratio (m/z) was recorded.
Visualization of Diastereomeric Structures
The key to differentiating the cis and trans diastereomers lies in the relative orientation of the substituents on the piperidin-2-one ring. The following diagram illustrates this fundamental structural difference.
Caption: Structural difference between cis and trans diastereomers.
Interpretation of Spectroscopic Data
The differentiation between the cis and trans isomers is most evident in the ¹H NMR spectra . The coupling constants (J) between adjacent protons are highly dependent on the dihedral angle between them, which is dictated by the stereochemistry.
-
In the cis isomer , the protons at C-3, C-4, and C-5 are all on the same face of the ring, leading to larger diaxial coupling constants, as reflected in the observed splitting patterns. The coupling constant between H-3 and H-4 (J = 9.2 Hz) and the triplet for H-5 (J = 9.2 Hz) are indicative of this arrangement.
-
In the trans isomer , the arrangement of these protons is different, resulting in smaller coupling constants. The multiplet for H-3 and the triplet of doublets for H-5 with smaller coupling constants are characteristic of the trans configuration.
The ¹³C NMR spectra also show subtle but consistent differences in chemical shifts for the ring carbons, which are influenced by the different steric environments in the two diastereomers.
The IR spectra are less definitive for distinguishing between the diastereomers, as both show characteristic broad O-H stretching vibrations for the hydroxyl group and strong C=O stretching vibrations for the lactam carbonyl group.
Mass spectrometry provides the accurate mass and molecular formula of the compounds but does not typically differentiate between diastereomers under standard ESI conditions.
By combining these spectroscopic techniques, particularly with a detailed analysis of the ¹H NMR coupling patterns, researchers can confidently assign the stereochemistry of 4-hydroxypiperidin-2-one diastereomers, a crucial step in advancing their potential applications in drug discovery and development.
Unraveling the Stereospecific Biological Landscape of 4-Hydroxy-piperidin-2-one Enantiomers: A Comparative Analysis
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. The introduction of a hydroxyl group and a lactam function in 4-Hydroxy-piperidin-2-one, along with the presence of a chiral center, suggests that its enantiomers could exhibit stereospecific interactions with biological targets, leading to different pharmacological effects. Derivatives of the broader piperidin-4-one class have been shown to possess a wide range of biological activities, including anticancer, antimicrobial, and analgesic properties. However, without specific data for the (R) and (S) enantiomers of 4-Hydroxy-piperidin-2-one, any predictions about their relative activities would be purely speculative.
Hypothetical Comparative Data
To illustrate the data required for a comprehensive comparison, the following table outlines a hypothetical set of biological activities and the corresponding quantitative measures that would be necessary.
| Biological Activity | Assay Type | (R)-4-Hydroxy-piperidin-2-one | (S)-4-Hydroxy-piperidin-2-one | Reference |
| Anticancer Activity | MTT Assay (IC₅₀, µM) | Data not available | Data not available | N/A |
| Apoptosis Assay (% of apoptotic cells) | Data not available | Data not available | N/A | |
| Antimicrobial Activity | Minimum Inhibitory Concentration (MIC, µg/mL) | Data not available | Data not available | N/A |
| Receptor Binding | Radioligand Binding Assay (Kᵢ, nM) | Data not available | Data not available | N/A |
| Enzyme Inhibition | Enzyme Activity Assay (IC₅₀, µM) | Data not available | Data not available | N/A |
Essential Experimental Protocols for Future Investigation
To generate the data needed for a meaningful comparison, a series of well-defined experimental protocols would need to be employed. The following methodologies are standard in the field and would be critical for characterizing the biological activity of the (R) and (S)-4-Hydroxy-piperidin-2-one enantiomers.
In Vitro Cytotoxicity Assessment (MTT Assay)
This assay would determine the potential of each enantiomer to inhibit cell proliferation, a key indicator of anticancer activity.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) would be cultured in appropriate media and conditions.
-
Compound Treatment: Cells would be seeded in 96-well plates and treated with a range of concentrations of (R)- and (S)-4-Hydroxy-piperidin-2-one for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution would be added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Data Analysis: The formazan crystals would be solubilized, and the absorbance measured. The half-maximal inhibitory concentration (IC₅₀) would be calculated to quantify the cytotoxic potency of each enantiomer.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method would be used to determine the minimum inhibitory concentration (MIC) of each enantiomer against various microbial strains.
-
Microorganism Preparation: Standardized suspensions of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) would be prepared.
-
Serial Dilution: The (R) and (S) enantiomers would be serially diluted in a 96-well microtiter plate containing appropriate broth media.
-
Inoculation and Incubation: Each well would be inoculated with the microbial suspension and incubated under suitable conditions.
-
MIC Determination: The MIC would be determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Receptor Binding Affinity (Radioligand Binding Assay)
This assay would assess the ability of each enantiomer to bind to specific biological targets, such as G-protein coupled receptors or ion channels.
-
Membrane Preparation: Cell membranes expressing the target receptor of interest would be prepared.
-
Competitive Binding: The membranes would be incubated with a radiolabeled ligand known to bind to the target receptor, in the presence of increasing concentrations of the unlabeled (R) or (S) enantiomer.
-
Separation and Detection: Bound and free radioligand would be separated by filtration, and the radioactivity of the filter-bound complex measured.
-
Data Analysis: The inhibition constant (Kᵢ) would be calculated from the competition curves to determine the binding affinity of each enantiomer for the receptor.
Visualizing Experimental and Logical Workflows
To guide future research, the following diagrams illustrate a general workflow for the biological screening of novel compounds and a conceptual representation of stereospecific receptor interactions.
Caption: A generalized workflow for the synthesis, biological screening, and data analysis of novel chemical entities.
Caption: A conceptual diagram illustrating the stereospecific interaction of enantiomers with a biological receptor.
A Comparative Guide to the Synthesis of (R)-4-Hydroxy-piperidin-2-one: A Cost-Benefit Analysis
For Researchers, Scientists, and Drug Development Professionals
(R)-4-Hydroxy-piperidin-2-one is a valuable chiral building block in the synthesis of numerous pharmaceutical compounds. Its stereocenter and functional groups make it a crucial intermediate for a variety of bioactive molecules. The efficient and cost-effective synthesis of this compound is therefore of significant interest to the drug development industry. This guide provides a comparative analysis of different synthetic routes to this compound, with a focus on their cost-benefit profiles, supported by experimental data.
Key Synthesis Strategies
Several synthetic strategies have been developed for the preparation of this compound. This guide will focus on three prominent methods:
-
Cu(I)-Catalyzed Reductive Aldol Cyclization: A chemical approach involving the diastereoselective cyclization of α,β-unsaturated amides with ketones.
-
Chemoenzymatic Synthesis: A biocatalytic method employing enzymes, such as lactate dehydrogenase, for the enantioselective reduction of a precursor.
-
Reduction of 4-Piperidone Derivatives: A straightforward approach involving the reduction of a ketone precursor to the desired alcohol.
Quantitative Data Comparison
The following table summarizes the key quantitative data for the different synthesis methods. The data has been compiled from various literature sources and should be considered as representative examples. Actual results may vary depending on specific experimental conditions and scale.
| Parameter | Cu(I)-Catalyzed Reductive Aldol Cyclization | Chemoenzymatic Synthesis | Reduction of 4-Piperidone Derivatives |
| Overall Yield | High (e.g., >80%)[1] | Moderate to High (e.g., 60-90%) | High (e.g., >90%)[2] |
| Enantiomeric Excess (e.e.) | High (can be >95% with chiral ligands) | Excellent (>99%) | Dependent on the chirality of the starting material or reducing agent |
| Reaction Time | Typically 12-24 hours | Variable (can be 24-72 hours) | Relatively short (e.g., 2-8 hours)[2] |
| Reaction Temperature | Room temperature to moderate heating (e.g., 25-60 °C) | Mild (e.g., 25-37 °C) | Room temperature to 0 °C[2] |
| Key Reagents/Catalysts | Copper(I) salt (e.g., CuCl), phosphine ligand, silane | Lactate dehydrogenase (LDH), NADH (cofactor), substrate | Reducing agent (e.g., NaBH₄, Raney Ni)[2][3] |
| Starting Material Cost | Moderate to High (depends on the complexity of the unsaturated amide) | Low to Moderate (depends on the precursor for enzymatic reaction) | Low to Moderate (4-piperidone derivatives are often commercially available) |
| Catalyst/Reagent Cost | Moderate (Copper catalysts are relatively inexpensive, but chiral ligands can be costly)[4][5] | High (Enzymes and cofactors can be expensive, but catalyst loading is low)[6][7][8][9] | Low (Common reducing agents are generally inexpensive) |
| Scalability | Good | Can be challenging due to enzyme stability and cofactor regeneration | Excellent |
| Safety & Environmental Impact | Use of organic solvents and potentially toxic metal catalysts. | Generally considered "greener" due to the use of biocatalysts and milder conditions. | Use of flammable solvents and potentially hazardous reducing agents. |
Experimental Protocols
Cu(I)-Catalyzed Reductive Aldol Cyclization
This method offers a powerful way to construct the 4-hydroxy-piperidin-2-one core with high diastereoselectivity.
General Procedure:
To a solution of the α,β-unsaturated amide (1.0 equiv) and a ketone (1.5 equiv) in a suitable solvent (e.g., THF or toluene) is added a copper(I) catalyst (e.g., CuCl, 5 mol%) and a phosphine ligand (e.g., triphenylphosphine, 10 mol%). A silane reducing agent (e.g., phenylsilane, 2.0 equiv) is then added dropwise at room temperature. The reaction mixture is stirred for 12-24 hours until completion, as monitored by TLC. The reaction is then quenched with water, and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the desired 4-hydroxypiperidin-2-one.
Chemoenzymatic Synthesis
This approach leverages the high enantioselectivity of enzymes to produce the desired (R)-enantiomer.
General Procedure:
A suitable precursor, such as a γ-nitro-α-ketoester, is dissolved in a buffer solution (e.g., phosphate buffer, pH 7.0). To this solution is added lactate dehydrogenase (LDH) and the cofactor NADH. For cofactor regeneration, a secondary enzyme system (e.g., glucose dehydrogenase and glucose) can be included. The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation for 24-72 hours. The progress of the reaction is monitored by HPLC. Upon completion, the enzyme is removed by precipitation or filtration. The aqueous solution is then subjected to catalytic hydrogenation (e.g., using Pd/C or PtO₂) to reduce the nitro group and induce spontaneous cyclization. The final product is extracted and purified by chromatography.
Reduction of 4-Piperidone Derivatives
This is a more traditional and often scalable method, provided the chiral precursor is available.
General Procedure:
A solution of the N-protected 4-piperidone derivative (1.0 equiv) in a suitable solvent (e.g., methanol or ethanol) is cooled to 0 °C. A reducing agent, such as sodium borohydride (NaBH₄, 1.1 equiv), is added portion-wise while maintaining the temperature. The reaction mixture is stirred at 0 °C or allowed to warm to room temperature for 2-8 hours. The reaction is monitored by TLC. Upon completion, the reaction is quenched by the slow addition of water or a weak acid. The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The aqueous layer is extracted with the organic solvent, and the combined organic layers are dried, filtered, and concentrated. The crude product is then purified by recrystallization or column chromatography.[2]
Visualization of Synthesis Pathways
The following diagrams illustrate the logical flow of each synthetic approach.
Caption: Cu(I)-Catalyzed Reductive Aldol Cyclization Pathway.
Caption: Chemoenzymatic Synthesis Pathway.
Caption: Reduction of 4-Piperidone Derivative Pathway.
Cost-Benefit Analysis
Cu(I)-Catalyzed Reductive Aldol Cyclization:
-
Benefits: This method offers high yields and diastereoselectivity in a single step from readily available starting materials. The use of relatively inexpensive copper catalysts is also an advantage.[4]
-
Costs: The main cost driver can be the chiral phosphine ligands required for enantioselective versions of this reaction. The use of organic solvents and the need for purification by chromatography can add to the overall cost and environmental impact.
Chemoenzymatic Synthesis:
-
Benefits: The primary advantage of this method is the exceptional enantioselectivity, often exceeding 99% e.e., which is crucial for pharmaceutical applications. The reactions are typically performed in aqueous media under mild conditions, making it an environmentally friendly approach.
-
Costs: The cost of the enzyme and the cofactor NADH can be significant, although techniques for enzyme immobilization and cofactor regeneration can mitigate this. The reaction times can be longer, and the volumetric productivity might be lower compared to chemical methods, which can impact scalability and throughput.[6]
Reduction of 4-Piperidone Derivatives:
-
Benefits: This is often the most straightforward and scalable method. The starting materials and reducing agents are generally inexpensive and readily available. The reaction times are short, and the work-up procedures are often simple.[2]
-
Costs: The main limitation is the availability of the enantiomerically pure starting 4-piperidone derivative if the final product needs to be chiral. If a racemic starting material is used, a subsequent resolution step would be required, adding to the cost and reducing the overall yield of the desired enantiomer.
Conclusion
The choice of the optimal synthesis route for this compound depends on the specific requirements of the project.
-
For large-scale production where cost and scalability are the primary drivers, the reduction of a readily available chiral 4-piperidone derivative is likely the most economical choice.
-
For applications demanding the highest enantiopurity , the chemoenzymatic approach is unparalleled, despite the potential for higher initial catalyst costs and longer reaction times.
-
The Cu(I)-catalyzed reductive aldol cyclization offers a flexible and efficient method for accessing diverse substituted 4-hydroxypiperidin-2-ones and is particularly valuable in a research and development setting where exploration of different analogs is required.
Ultimately, a thorough process development and optimization study should be conducted for the chosen method to ensure it meets the specific targets for yield, purity, cost, and sustainability for any given application.
References
- 1. Diastereoselective synthesis of 4-hydroxypiperidin-2-ones via Cu(I)-catalyzed reductive aldol cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]
- 3. A Process For The Preparation Of 4 Hydroxypiperidines” [quickcompany.in]
- 4. BJOC - Copper catalysis in organic synthesis [beilstein-journals.org]
- 5. Copper Catalyst at Best Price in India [dir.indiamart.com]
- 6. Lactate dehydrogenase (LDH), 1 unit(s), plastic, 0,05 Mega Unit, CAS No. 9001-60-9 | Enzymes | Biochemistry | Life Science | Carl ROTH - International [carlroth.com]
- 7. alkalisci.com [alkalisci.com]
- 8. Lactate dehydrogenase | Sigma-Aldrich [sigmaaldrich.com]
- 9. Abcam LDH Assay Kit / Lactate Dehydrogenase Assay Kit (Colorimetric), Quantity: | Fisher Scientific [fishersci.com]
Safety Operating Guide
(R)-4-Hydroxy-piperidin-2-one proper disposal procedures
Proper disposal of (R)-4-Hydroxy-piperidin-2-one is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. Due to its classification as a hazardous substance, specific procedures must be followed to manage its waste stream effectively. This guide provides detailed, step-by-step instructions for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound.
This compound is categorized as harmful if swallowed and is known to cause skin and eye irritation, as well as potential respiratory irritation[1]. Therefore, all forms of this chemical, including residues, contaminated materials, and solutions, must be treated as hazardous waste.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is essential to be equipped with the appropriate personal protective equipment (PPE) and to be aware of the primary handling precautions.
| Protocol | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or goggles. | Protects against splashes and airborne particles that can cause serious eye irritation[2][3]. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Prevents skin contact, as the compound is a known skin irritant[1][2][3]. |
| Body Protection | Laboratory coat. | Protects against contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or fume hood. | Minimizes inhalation of dust or aerosols, which may cause respiratory irritation[1][2]. |
| General Hygiene | Wash hands thoroughly after handling. | Prevents accidental ingestion or transfer of the chemical[2]. |
Step-by-Step Disposal Procedures
Follow these steps to ensure the safe collection, storage, and disposal of this compound waste.
Step 1: Waste Classification
All materials contaminated with this compound must be classified as hazardous chemical waste. This includes:
-
Pure or surplus solid compound.
-
Solutions containing the compound.
-
Contaminated labware (e.g., pipette tips, vials).
-
Spill cleanup materials.
-
Personal protective equipment (PPE) with significant contamination.
Step 2: Waste Collection and Segregation
Proper segregation prevents dangerous chemical reactions and ensures compliant disposal.[4][5]
-
Solid Waste: Collect surplus or expired this compound powder, along with contaminated items like gloves and weigh boats, in a designated, robust container with a secure lid[6].
-
Liquid Waste: Collect solutions containing the compound in a dedicated, leak-proof, and chemically compatible container[6]. Do not mix with other solvent waste streams unless explicitly permitted by your institution's safety office. For instance, halogenated and non-halogenated solvent wastes should generally be kept separate due to differences in disposal costs and methods[7].
-
Contaminated Sharps: Dispose of any chemically contaminated needles, broken glass, or pipette tips in a designated, puncture-resistant sharps container labeled for chemical waste[5].
Step 3: Labeling and Storage
Accurate labeling is a critical safety and regulatory requirement.
-
Labeling: As soon as waste accumulation begins, affix a "Hazardous Waste" label to the container[6]. The label must clearly identify the contents, including "this compound," and list all associated hazards (e.g., "Irritant," "Harmful if Swallowed")[4][6].
-
Storage: Store sealed waste containers in a designated Satellite Accumulation Area (SAA)[5][6]. This area must be under the control of the laboratory, away from sinks or floor drains, and equipped with secondary containment to capture any potential leaks[5][7]. Ensure incompatible wastes are stored separately[5].
Step 4: Arranging for Final Disposal
Under no circumstances should this chemical be disposed of down the drain or allowed to evaporate in a fume hood[7][8].
-
Contact EH&S: Arrange for disposal through your institution's Environmental Health & Safety (EH&S) or equivalent office[7][8]. They will provide for the pickup and final disposal by a licensed hazardous waste management company.
-
Licensed Disposal: The ultimate disposal method often involves incineration in a chemical scrubber after being mixed with a combustible solvent[2].
Step 5: Empty Container Management
Empty containers that once held this compound must be decontaminated before being disposed of as non-hazardous trash[6][9].
-
Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., water or ethanol) that can dissolve the compound.
-
Collect Rinsate: Each rinse volume should be approximately 5-10% of the container's volume. Crucially, this rinsate must be collected and disposed of as liquid hazardous waste[8][9].
-
Final Disposal: Once triple-rinsed, deface or remove the original chemical label, remove the cap, and dispose of the container in the regular trash or recycling bin, as per institutional policy[7][8].
Spill Management Protocol
Immediate and correct response to a spill is vital to prevent exposure and environmental contamination.
| Step | Action | Details |
| 1. Evacuate & Alert | Evacuate non-essential personnel from the immediate area. Alert colleagues. | Ensures the safety of others in the lab. |
| 2. Ventilate | Ensure the area is well-ventilated. Use a fume hood if the spill is contained within it. | Reduces the concentration of airborne dust or vapors. |
| 3. Don PPE | Wear appropriate PPE, including gloves, safety goggles, and a lab coat. | Protects the responder from chemical exposure. |
| 4. Contain & Absorb | For a solid spill, carefully sweep up the material without creating dust. For a liquid spill, cover with an inert absorbent material (e.g., vermiculite, sand)[6]. | Prevents the spread of the chemical. |
| 5. Collect Waste | Place all contaminated absorbent and cleaning materials into a designated hazardous waste container[6][7]. | All spill cleanup materials are considered hazardous waste. |
| 6. Clean Area | Decontaminate the spill surface with soap and water or an appropriate solvent. | Removes any remaining chemical residue. |
| 7. Label & Dispose | Seal and label the waste container and manage it for disposal according to the procedures outlined above. | Ensures proper final disposal of the spill waste. |
Disposal Workflow and Logic Diagrams
The following diagrams illustrate the decision-making processes for waste handling and spill response.
Caption: Waste Disposal Workflow for this compound.
Caption: Spill Response Protocol Workflow.
References
- 1. 4-hydroxy-2-Piperidinone | C5H9NO2 | CID 11251988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. fishersci.com [fishersci.com]
- 4. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. benchchem.com [benchchem.com]
- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 8. vumc.org [vumc.org]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Essential Safety and Logistical Information for Handling (R)-4-Hydroxy-piperidin-2-one
This guide provides crucial safety protocols and logistical plans for the handling and disposal of (R)-4-Hydroxy-piperidin-2-one, tailored for researchers, scientists, and professionals in drug development.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. The compound is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[1][2][3]
Hazard Summary Table
| Hazard Class | GHS Category | Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2][3] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[1][2][3] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[1] |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation[1][2][3] |
Personal Protective Equipment (PPE)
To minimize exposure, appropriate personal protective equipment must be worn when handling this compound.[4]
PPE Requirements Table
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles.[3][5] | Protects against splashes and dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use.[3] | Prevents skin contact. |
| Skin and Body Protection | A protective disposable gown made of lint-free, low-permeability fabric, with a solid front, long sleeves, and tight-fitting cuffs.[4][5] | Prevents contamination of skin and clothing. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[6] For larger spills or in poorly ventilated areas, a self-contained breathing apparatus may be necessary.[3] | Protects against inhalation of harmful dust or vapors. |
Operational and Disposal Plans
Safe Handling and Storage
-
Handling: Handle in a well-ventilated area, preferably under a chemical fume hood.[5] Avoid the formation of dust and aerosols.[3] Do not eat, drink, or smoke when using this product.[1][7] Wash hands thoroughly after handling.[1]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][8] The storage area should be locked up.[1]
Disposal Plan
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1] Do not let the product enter drains.[3] Contaminated packaging should be disposed of in the same manner as the product.
Emergency Procedures and First Aid
Immediate action is required in case of exposure.
First Aid Measures Table
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Obtain medical aid.[1] |
| Skin Contact | Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes.[1] Wash the affected area with soap and plenty of water.[1][3] Get medical advice if irritation persists.[1] |
| Eye Contact | Immediately flush open eyes with running water for at least 15 minutes.[1] Remove contact lenses if present and easy to do.[1] Continue rinsing and seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting without medical advice.[1] Rinse mouth with water.[1] Never give anything by mouth to an unconscious person.[3] Call a poison center or doctor if you feel unwell.[1] |
Spill Response Workflow
In the event of a spill, a systematic approach is necessary to ensure safety and minimize environmental contamination.
Caption: Workflow for handling a chemical spill.
References
- 1. aksci.com [aksci.com]
- 2. 4-hydroxy-2-Piperidinone | C5H9NO2 | CID 11251988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
